Chemical Properties of 2-Ethylpiperidine-2-carboxylic acid
This guide details the chemical properties, synthesis, and applications of 2-Ethylpiperidine-2-carboxylic acid (also known as -ethylpipecolic acid), a critical quaternary amino acid scaffold in drug discovery.[1] Technic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical properties, synthesis, and applications of 2-Ethylpiperidine-2-carboxylic acid (also known as
-ethylpipecolic acid), a critical quaternary amino acid scaffold in drug discovery.[1]
Technical Whitepaper & Synthesis Guide
Executive Summary
2-Ethylpiperidine-2-carboxylic acid (2-Ethylpipecolic acid) is a non-proteinogenic,
-disubstituted amino acid. Structurally, it consists of a piperidine ring with both a carboxylic acid and an ethyl group attached to the C2 position.[1] This creates a quaternary chiral center , conferring exceptional conformational rigidity.[1]
For drug development professionals, this molecule is a high-value scaffold.[1] It functions as a "super-proline," locking peptide backbones into specific secondary structures (typically
-helices or Type-II -turns) more effectively than proline or standard pipecolic acid. Its steric bulk also protects adjacent peptide bonds from proteolytic cleavage, enhancing metabolic stability.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The introduction of the ethyl group at the
-position drastically alters the steric environment compared to the parent pipecolic acid.
Slightly higher than Proline (1.99) due to steric bulk.
pKa (Base)
~10.6 (Estimated)
Secondary amine in a ring; highly basic.
LogP
~ -1.5 to -1.0
More lipophilic than pipecolic acid (-2.3) due to the ethyl group.
Solubility
High in , MeOH
Zwitterionic character dominates at neutral pH.[1]
Stereochemical Significance
The C2 quaternary center restricts the rotation of the
(phi) torsion angle. Unlike mono-substituted amino acids, the 2-ethyl substituent forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1] This "locking" effect is utilized to freeze bioactive conformations of peptide ligands.
Synthesis & Manufacturing
Synthesizing quaternary amino acids is challenging due to the steric hindrance at the nucleophilic attack site. The most robust method for research-scale production is the
-alkylation of a protected pipecolic acid derivative .
Methodology: Diastereoselective
-Alkylation
This protocol utilizes the "Self-Regeneration of Stereocenters" (SRS) principle or direct enolate alkylation, ensuring high enantiomeric purity.
Reagents: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).
Solvent: Anhydrous THF.
Condition: -78°C under Argon/Nitrogen atmosphere.
Mechanism: The strong base removes the
-proton (which is sterically accessible in the mono-substituted precursor), generating a lithium enolate.
Electrophilic Addition (Alkylation):
Reagent: Ethyl Iodide (
) or Ethyl Triflate ().
Process: Add the electrophile slowly at -78°C. The electrophile attacks from the face opposite the N-protecting group or guided by a chiral auxiliary if absolute stereocontrol is required from a racemic start.
Note: For high enantioselectivity, this step is often performed on a chiral oxazolidinone auxiliary (Seebach's method) rather than a simple ester.[1]
Deprotection & Hydrolysis:
Ester Hydrolysis: LiOH in THF/
to remove the methyl ester.
Amine Deprotection: 4M HCl in Dioxane or TFA/DCM to remove the Boc group.[1]
Purification: Ion-exchange chromatography (Dowex 50W) is required to isolate the free zwitterion from salts.
Synthesis Workflow Diagram
Caption: Synthesis via enolate alkylation of N-protected pipecolate.
Chemical Reactivity & Derivatization[1][6][7][8]
Amine Reactivity (Steric Hindrance)
The secondary amine in 2-ethylpipecolic acid is highly sterically hindered .
Coupling Difficulty: Standard peptide coupling reagents (EDC/HOBt) may fail or proceed slowly.[1]
Recommended Protocol: Use high-reactivity coupling agents like HATU or PyBOP with extended reaction times.[1]
Protection: Introducing protecting groups (Boc, Fmoc) requires forcing conditions (e.g., heating with
and excess base) due to the adjacent quaternary center.[1]
Carboxylic Acid Activation
Activation of the carboxyl group can lead to oxazolone formation if not carefully managed, though the cyclic amine reduces this risk compared to acyclic amino acids.
Acid Chlorides: Stable, but can cause racemization (less of a concern for quaternary centers, but still possible via reversible elimination).[1]
Active Esters: Pentafluorophenyl esters are preferred for stability during fragment condensation.[1]
Applications in Drug Discovery[2][7][9]
Conformational Restriction (The "Lock")
2-Ethylpipecolic acid is a premier "conformational constraint."
Mechanism: The ethyl group creates a steric clash that forbids the extended conformations (
).
Result: It strongly promotes helical turns (specifically
-helices) and -turns . This is critical for mimicking the turn regions of bioactive proteins (e.g., GPCR ligands).
Metabolic Stability
Protease Resistance: The absence of an
-proton renders the bond completely resistant to oxidative degradation by enzymes that require proton abstraction (e.g., transaminases).
Peptidase Resistance: The steric bulk prevents peptidases from accessing the amide bond, significantly extending the half-life (
) of peptide drugs in plasma.
Structural Logic Diagram
Caption: Mechanistic impact of the 2-ethyl substituent on drug properties.
References
Sigma-Aldrich. 2-ethyl-2-piperidinecarboxylic acid hydrochloride Product Sheet. CAS: 1300713-02-3. Available at:
Peggion, C., et al. (1999). "Preferred Solution Conformation of Peptides Rich in the Lipophilic, Chiral, C
-Methylated -Amino Acid."[1][2] Journal of Peptide Science, 5(12), 547-554.[1] (Validates helix-inducing properties of -alkyl amino acids).
Beak, P., & Zajdel, W. J. (1984). "Lithiation of N-Boc-piperidines: Direct formation of 2-substituted piperidines."[1] Chemical Reviews. (Foundational method for lithiation/alkylation of piperidine rings).
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[1] Angewandte Chemie International Edition. (Authoritative source on quaternary amino acid synthesis).
PubChem. Pipecolic Acid Compound Summary. CID 849.[1] Available at: [1]
Conformational Analysis of 2-Ethyl-Substituted Pipecolic Acid
A Technical Guide to Steric Constraints in Peptidomimetic Design Executive Summary 2-Ethyl-pipecolic acid (2-Et-Pip) represents a critical scaffold in modern peptidomimetic design. As a higher homolog of -ethyl proline,...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Steric Constraints in Peptidomimetic Design
Executive Summary
2-Ethyl-pipecolic acid (2-Et-Pip) represents a critical scaffold in modern peptidomimetic design. As a higher homolog of
-ethyl proline, it introduces a quaternary center at the C2 () position of the piperidine ring. This modification serves two primary functions: it severely restricts the allowed Ramachandran and angles, stabilizing specific secondary structures (particularly -turns and -helices), and it modulates metabolic stability by blocking proteolysis at the N-terminus.
This guide provides a rigorous framework for the conformational analysis of 2-Et-Pip, focusing on the interplay between ring puckering (chair inversion) and amide bond geometry (cis/trans isomerism).
Structural Fundamentals & Steric Theory
The conformational landscape of 2-Et-Pip is governed by two competing steric forces: 1,3-diaxial interactions within the piperidine ring and allylic A(1,3) strain between the N-substituent and the C2-substituents.
1.1 The Quaternary Center (C2)
Unlike native pipecolic acid, where the C2 position bears a hydrogen and a carboxyl group, 2-Et-Pip possesses a quaternary C2 center with an ethyl group and a carboxyl group.
A-Value Competition: In a standard cyclohexane model, the A-value (steric bulk) of an ethyl group (~1.75 kcal/mol) is slightly higher than that of a carboxyl group (~1.4 kcal/mol). In the absence of the nitrogen heteroatom, the ethyl group would prefer the equatorial position.
The Nitrogen Factor: The presence of the N-acyl group (in peptide bonds) inverts this preference due to A(1,3) strain.
1.2 The A(1,3) Strain Mechanism
In N-acylated derivatives, the amide bond has partial double-bond character (
). Planarity requires that substituents at the C2 and C6 positions avoid the plane of the amide group.
Equatorial Penalty: If the bulky 2-ethyl group is equatorial, it clashes sterically with the N-acyl oxygen (in cis-amide) or the N-acyl alkyl group (in trans-amide).
Axial Preference: To relieve this A(1,3) strain, the piperidine ring often distorts or flips, placing the bulkier ethyl group in a pseudo-axial orientation. This is a counter-intuitive but critical feature of
-disubstituted cyclic amino acids.
Computational & Theoretical Framework
Before wet-lab analysis, the conformational space must be mapped using Density Functional Theory (DFT).
2.1 Energy Landscape Scanning
A complete analysis requires scanning two coordinates simultaneously:
Ring Pucker: Defined by the Cremer-Pople parameters or simple torsional scanning of the ring dihedrals.
Amide Rotation (
): Scanning the angle from (cis) to (trans).
Protocol: DFT Setup (Gaussian/GAMESS)
Method: B3LYP-D3(BJ)/6-311+G(d,p) (Includes dispersion corrections essential for steric packing).
Solvent Model: IEFPCM (Water or Methanol) to account for dielectric stabilization of the zwitterion or amide dipole.
Key Output: Relative Gibbs Free Energy (
) of the four primary states:
Chair-A (Ethyl-Eq) / Trans
Chair-A (Ethyl-Eq) / Cis
Chair-B (Ethyl-Ax) / Trans
Chair-B (Ethyl-Ax) / Cis
2.2 Visualization of Conformational Equilibrium
Figure 1: The four-state equilibrium model for N-acyl-2-ethyl-pipecolic acid. Note that the "Axial Ethyl" states (II and IV) are often energetically favored due to A(1,3) strain relief, despite 1,3-diaxial penalties.
Experimental Analysis: NMR & X-Ray
Theoretical predictions must be validated by spectroscopic data. The quaternary center eliminates the
proton, rendering standard coupling analysis impossible.
3.1 NMR Methodology (NOE-Based Assignment)
Since we cannot use
coupling at C2, we rely on Nuclear Overhauser Effect (NOE) spectroscopy to determine the spatial proximity of the ethyl group to the ring protons.
Table 1: Diagnostic NOE Signals for Conformation Assignment
Interaction Pair
Observation in "Ethyl-Equatorial"
Observation in "Ethyl-Axial"
Mechanistic Reason
Ethyl-CH C6-H
Strong NOE
Weak/No NOE
In equatorial, Ethyl is spatially close to C6-axial proton.
Ethyl-CH C3-H
Strong NOE
Weak/No NOE
Similar to C6; equatorial ethyl bridges the ring face.
Ethyl-CH C3-H
Weak NOE
Strong NOE
Axial ethyl is directed away from the ring, closer to equatorial H.
N-Acyl-CH C2-Ethyl
Strong in Cis-Amide
Weak in Cis-Amide
Defines the Amide geometry ().
3.2 X-Ray Crystallography
X-ray diffraction provides the definitive solid-state conformation.
Crystal Growth: Slow evaporation from polar/non-polar mixtures (e.g., EtOAc/Hexane or MeOH/Et
O).
Critical Parameter: Measure the torsion angle
(C-N-C=O). A deviation from planarity () indicates severe steric strain, often characteristic of the 2-ethyl substitution.
Synthesis & Application Workflow
The synthesis of 2-ethyl-pipecolic acid is non-trivial due to the steric hindrance at the
-carbon.
4.1 Synthetic Pathway (Self-Validating)
Starting Material: 2-Piperidone or L-Pipecolic acid (requires
-alkylation).
Method: Seebach's "Self-Regeneration of Stereocenters" (SRS) is the gold standard.
Step A: Condense L-pipecolic acid with pivalaldehyde to form a bicyclic oxazolidinone.
Step B: Enolate formation (LDA, -78°C) followed by electrophilic attack with Ethyl Iodide. The bicycle directs the attack to the face opposite the bulky tert-butyl group, ensuring stereochemical integrity.
Figure 2: Step-by-step analytical workflow for assigning the stereochemistry and conformation of 2-ethyl-pipecolic acid derivatives.
References
Beusen, D. D., et al. (1993). Conformational Analysis of Pipecolic Acid and Its Derivatives. Biopolymers. Link
Lubell, W. D., et al. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium. Journal of Organic Chemistry. Link
Wu, W. J., & Raleigh, D. P. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds. Journal of Organic Chemistry. Link
Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Angewandte Chemie International Edition. Link
Rzepa, H. (2013). The conformational preference of s-cis amides. Imperial College London. Link
Foundational
A Technical Guide to 2-Ethylpiperidine-2-carboxylic Acid: A Constrained Building Block for Advanced Peptidomimetics
Executive Summary The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical application is often hindered by inherent liabilities, primarily poor metabolic sta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical application is often hindered by inherent liabilities, primarily poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1] Peptidomimetics—compounds designed to mimic the structure and function of natural peptides—offer a robust strategy to overcome these limitations.[2] This guide provides an in-depth technical overview of 2-Ethylpiperidine-2-carboxylic acid, a non-proteinogenic, α,α-disubstituted cyclic amino acid, and its role as a powerful tool in the design of next-generation peptidomimetics. By imposing severe conformational constraints on the peptide backbone, this building block enables the rational design of molecules with enhanced stability, pre-organized bioactive conformations, and improved pharmacokinetic profiles, thereby accelerating the development of novel therapeutics.[3]
The Challenge: Overcoming the Inherent Flexibility of Peptides
Peptides are central to a vast number of physiological processes, making them attractive candidates for therapeutic intervention.[4] However, the very nature of the peptide backbone—a chain of rotatable bonds—presents significant challenges for drug development.
Conformational Entropy: In solution, a linear peptide exists as an ensemble of different conformations. Only a fraction of these conformers may be biologically active, i.e., capable of binding to the target receptor. A significant entropic penalty must be paid to "freeze" the peptide into this active conformation upon binding, which can weaken the binding affinity.[5]
Proteolytic Degradation: The peptide bonds of natural L-amino acids are readily recognized and cleaved by proteases in the body, leading to a short biological half-life and limiting oral bioavailability.[3]
Lack of Selectivity: The ability to adopt multiple shapes can allow a peptide to interact with several receptors (off-target effects), leading to undesirable side effects.
To address these issues, medicinal chemists employ strategies to reduce the conformational freedom of peptides, effectively "locking" them into their bioactive shape.[6] This pre-organization enhances receptor binding affinity, improves selectivity, and increases resistance to enzymatic degradation.[5][7]
2-Ethylpiperidine-2-carboxylic Acid: A Profile in Rigidity
2-Ethylpiperidine-2-carboxylic acid is a synthetic amino acid analog that combines two powerful strategies for conformational restriction: a cyclic backbone element (the piperidine ring) and α,α-disubstitution.
Structure and Stereochemical Impact
The structure incorporates a six-membered piperidine ring and an ethyl group at the α-carbon. This unique architecture has profound implications for the peptide backbone.
Piperidine Ring: Similar to proline, the cyclic nature of the piperidine ring rigidly constrains the backbone dihedral angle phi (φ).
α-Ethyl Group: The presence of an ethyl group at the α-carbon, in addition to the rest of the piperidine ring, creates significant steric hindrance. This severely restricts the rotation around the N-Cα and Cα-C bonds, thereby constraining both the phi (φ) and psi (ψ) dihedral angles. This dual restriction makes it a more potent conformational director than simpler constrained amino acids.
Caption: Chemical structures of the (S) and (R) enantiomers of 2-Ethylpiperidine-2-carboxylic acid.
The stereochemistry at the C2 position is critical and must be controlled during synthesis to achieve the desired conformational outcome in the final peptidomimetic.
Comparative Conformational Constraints
The introduction of 2-Ethylpiperidine-2-carboxylic acid into a peptide chain dramatically narrows the accessible conformational space compared to natural amino acids.
Amino Acid Residue
Typical Phi (φ) Range
Typical Psi (ψ) Range
Conformational Freedom
Glycine
-180° to +180°
-180° to +180°
Very High
L-Alanine
-180° to -50°
-90° to +180°
Moderate
L-Proline
-85° to -60°
-60° to +180°
Restricted
2-Ethylpiperidine-2-carboxylic acid
Highly Restricted (Proline-like)
Severely Restricted
Very Low
Caption: Comparison of allowed dihedral angles in Ramachandran space.
Synthesis and Chiral Resolution: A Practical Workflow
The synthesis of 2-Ethylpiperidine-2-carboxylic acid requires a multi-step approach, often culminating in a chiral resolution to isolate the desired enantiomer. The following protocol is a representative pathway adapted from established methods for similar piperidine derivatives.[8][9][10]
Caption: SPPS workflow for incorporating 2-Ethylpiperidine-2-carboxylic acid.
Causality in Protocol: Due to the severe steric hindrance of the α,α-disubstituted nitrogen, standard coupling reagents like DIC may be inefficient. Therefore, more potent uronium-based reagents like HATU or HBTU are required. These reagents form a highly reactive activated ester in situ, which can overcome the steric barrier to acylate the secondary amine of the piperidine ring on the growing peptide chain. Extended coupling times (2-4 hours) and double coupling cycles are recommended to ensure the reaction proceeds to completion.
Inducing Secondary Structures
By fixing the backbone dihedral angles, 2-Ethylpiperidine-2-carboxylic acid can be used to nucleate specific, predictable secondary structures.
β-Turn Mimicry: When placed at the i+1 or i+2 position of a tetrapeptide sequence, the constrained residue can force the peptide chain to fold back on itself, creating a stable β-turn. This is a common structural motif in receptor-ligand interactions.
[6][11]* Helix Nucleation: In longer peptides, the rigid conformation can serve as a template to initiate the formation of a helical structure, such as a 310-helix, which would otherwise be transient in solution.
[11]
This ability to control conformation is paramount in designing peptidomimetics that can effectively mimic a protein surface epitope, for instance, to inhibit a protein-protein interaction (PPI).
[12]
Conclusion: A Tool for Rational Drug Design
2-Ethylpiperidine-2-carboxylic acid represents a powerful building block for the modern medicinal chemist. Its incorporation into peptides provides a direct and predictable method for enforcing conformational rigidity. This strategy directly addresses the primary liabilities of peptide-based therapeutics, leading to peptidomimetics with:
Enhanced Potency: By pre-organizing the molecule into its bioactive conformation, the entropic cost of binding is minimized, leading to higher affinity.
Increased Stability: The non-natural structure provides steric shielding against proteolytic enzymes, prolonging the molecule's half-life in vivo.
[3]* Improved Selectivity: A rigid structure is less likely to bind to unintended off-targets, reducing the potential for side effects.
As the field of drug discovery continues to tackle increasingly complex targets like protein-protein interactions, the rational design of conformationally constrained peptidomimetics will be indispensable. Building blocks like 2-Ethylpiperidine-2-carboxylic acid are critical tools in this endeavor, enabling the creation of potent, stable, and selective therapeutics for the future.
Technical Guide: Structure-Activity Relationship (SAR) of 2-Ethylpipecolic Acid Derivatives
This guide provides an in-depth technical analysis of 2-ethylpipecolic acid derivatives , focusing on their dual role as quaternary amino acid scaffolds in peptidomimetics and as structural analogs in local anesthetic de...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-ethylpipecolic acid derivatives , focusing on their dual role as quaternary amino acid scaffolds in peptidomimetics and as structural analogs in local anesthetic design.
Executive Summary & Structural Classification
2-Ethylpipecolic acid (2-ethyl-piperidine-2-carboxylic acid) represents a specific subclass of non-proteinogenic amino acids. Unlike standard pipecolic acid (a proline homologue), the introduction of an ethyl group at the
-carbon (C2 position) creates a quaternary stereocenter .
This structural modification is critical for two distinct medicinal chemistry applications:
Conformational Locking (Peptidomimetics): The
-ethyl group severely restricts rotation around the N-C () and C-CO () bonds, stabilizing specific secondary structures (e.g., -turns or -helices) and preventing proteolysis.
Local Anesthetic Analogs: While traditional anesthetics like Ropivacaine are N-alkylated (1-propyl), derivatives modified at the C2 position modulate the lipophilicity and steric blockade of the voltage-gated sodium channel (Na
) pore.
Note on Nomenclature:
-Ethyl (C2-Ethyl): 2-ethyl-2-piperidinecarboxylic acid. (Primary focus of this guide due to synthetic complexity and high value in drug design).
N-Ethyl (N1-Ethyl): 1-ethyl-2-piperidinecarboxylic acid. (Discussed as a comparative baseline for local anesthetic potency).
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-ethylpipecolic acid derivatives is governed by steric bulk, stereochemistry, and lipophilicity.
The Quaternary Center (
-Substitution)
The defining feature of 2-ethyl derivatives is the replacement of the
-proton with an ethyl group.
Mechanism of Action (Conformational Constraint):
/ Restriction: The bulky ethyl group forces the piperidine ring into a specific chair conformation (usually with the carboxylate axial to avoid A(1,3) strain with the N-substituent).
Proteolytic Stability: The absence of an
-proton renders the amide bond highly resistant to enzymatic hydrolysis by proteases, extending the half-life of peptide drugs.
Impact: In HCV NS5A inhibitors or FKBP12 ligands, replacing proline/pipecolic acid with 2-ethylpipecolic acid can increase potency by 10-100x by "pre-organizing" the bioactive conformation.
N-Substituent Effects (Lipophilicity & pKa)
For derivatives acting as ion channel blockers (local anesthetics), the N-substituent is the primary driver of potency.
N-Substituent
LogP (Est.)
Relative Potency
Toxicity Profile
Methyl (Mepivacaine)
1.95
Low
Low
Ethyl (N-Ethyl analog)
2.40
Moderate
Low-Moderate
Propyl (Ropivacaine)
2.90
High
Moderate (Optimized)
Butyl (Bupivacaine)
3.40
Very High
High (Cardiotoxic)
The "Goldilocks" Zone: The N-ethyl derivative often falls short of the hydrophobicity required for optimal nerve sheath penetration compared to the propyl (Ropivacaine) or butyl (Bupivacaine) analogs. However, it serves as a critical intermediate for tuning solubility in complex multi-ring scaffolds.
Stereochemistry (Chiral Switch)
(S)-Enantiomer: Generally preferred. In local anesthetics, the (S)-enantiomer (e.g., Levobupivacaine) exhibits reduced affinity for cardiac Na
1.5 channels compared to the (R)-enantiomer, lowering the risk of fatal arrhythmia.
Synthesis Implication: Protocols must be enantioselective (e.g., using Seebach’s SRS method) rather than racemic.
Visualization: SAR & Mechanism Pathways
Diagram 1: SAR Decision Tree for Pipecolic Acid Derivatives
This diagram illustrates how structural modifications at the C2 and N1 positions dictate the therapeutic application.
Caption: SAR decision matrix differentiating N-alkylated anesthetic pathways from C2-alkylated peptidomimetic pathways.
Experimental Protocols
Synthesis of (S)-2-Ethylpipecolic Acid
Method: Self-Regeneration of Stereocenters (SRS) via Seebach’s Oxazolidinone.
Objective: To synthesize the quaternary amino acid with high enantiopurity (>98% ee).
Acetalization: Reflux L-pipecolic acid with pivalaldehyde in pentane using a Dean-Stark trap to form the cis-bicyclic oxazolidinone. (This locks the conformation and protects the N and O).
Enolization: Cool the oxazolidinone solution to -78°C in THF. Add LDA (1.1 eq) dropwise. Stir for 30 mins to generate the lithium enolate.
Alkylation: Add Ethyl Iodide (1.2 eq) slowly. The bulky tert-butyl group on the acetal directs the electrophile to the face opposite the auxiliary, ensuring retention of configuration relative to the original center (after hydrolysis).
Hydrolysis: Treat the alkylated intermediate with 6N HCl under reflux for 4 hours to cleave the pivalaldehyde auxiliary.
Purification: Use ion-exchange chromatography (Dowex 50W) to isolate (S)-2-ethylpipecolic acid.
Analysis: Measure peak current inhibition. Calculate IC50 using the Hill equation.
Synthesis Workflow Visualization
Diagram 2: Seebach SRS Synthesis Pathway
This diagram details the "Self-Regeneration of Stereocenters" method required to install the ethyl group at the difficult quaternary position.
Caption: Step-by-step synthesis of quaternary 2-ethylpipecolic acid via Seebach's SRS method.
References
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
Bailey, P. D., et al. (1998). "The asymmetric synthesis of pipecolic acid derivatives." Tetrahedron: Asymmetry.
Catterall, W. A. (2000). "From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels." Neuron.
Han, S., et al. (2010). "Structure-Based Drug Design of HCV NS5A Inhibitors." Journal of Medicinal Chemistry. (Demonstrates use of substituted pipecolic scaffolds).
Difference between pipecolic acid and 2-ethylpiperidine-2-carboxylic acid
The following technical guide provides an in-depth comparative analysis of Pipecolic Acid and its quaternary analog, 2-Ethylpiperidine-2-carboxylic acid. Technical Whitepaper: Comparative Analysis of Pipecolic Acid and -...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of Pipecolic Acid and its quaternary analog, 2-Ethylpiperidine-2-carboxylic acid.
Technical Whitepaper: Comparative Analysis of Pipecolic Acid and
-Ethyl-Pipecolic Acid in Peptidomimetics and Drug Design
Executive Summary
In modern drug design, the modulation of peptide backbone conformation is a critical strategy for improving potency and metabolic stability. This guide contrasts Pipecolic Acid (Pip) , a naturally occurring homolog of proline, with 2-Ethylpiperidine-2-carboxylic acid (
-Et-Pip) , a synthetic -disubstituted amino acid.
While Pipecolic acid serves as a versatile, semi-rigid scaffold found in immunosuppressants (e.g., Rapamycin) and local anesthetics, the 2-ethyl derivative represents a "hyper-constrained" building block. The introduction of the quaternary center at C2 imposes severe steric restrictions via the Thorpe-Ingold effect, effectively locking the local backbone conformation (
and angles) and rendering the adjacent peptide bond nearly impervious to proteolytic cleavage.
Structure: A secondary amine within a six-membered ring.
Conformation: Exists predominantly in a chair conformation. The carboxyl group can adopt either an axial or equatorial position. In solution, the equatorial conformer is generally favored due to 1,3-diaxial interactions, but the energy barrier for ring inversion is relatively low (
10-12 kcal/mol), allowing for some "breathing" of the scaffold.
Peptide Bond: Like proline, Pip promotes cis-trans isomerization of the preceding peptide bond, with a higher propensity for the cis isomer compared to linear amino acids.
2-Ethylpiperidine-2-carboxylic Acid (
-Et-Pip):
Structure: A quaternary ammonium center at C2. The presence of both an ethyl group and a carboxyl group at the same carbon creates a chiral quaternary center.
Conformation: The geminal disubstitution creates severe steric clash (A-strain). The ring is locked into a specific chair conformation where the bulkier group (often the ethyl or the peptide chain) forces the other substituent into a defined axial/equatorial orientation.
The "Locking" Effect: This molecule restricts the torsion angle
(N-C) to a very narrow range. This is exploited to stabilize specific secondary structures, such as -helices or -turns, more effectively than Pip or Proline.
Physicochemical Comparison
Feature
Pipecolic Acid (Pip)
2-Ethylpiperidine-2-carboxylic Acid
Molecular Formula
MW ( g/mol )
129.16
157.21
C2 Hybridization
Tertiary (, 1 H atom)
Quaternary (, 0 H atoms)
LogP (Est.)
-2.3 (Hydrophilic)
-1.1 (Increased Lipophilicity)
Conformational Freedom
Restricted (Chair Flip Possible)
Locked (Rigid)
Proteolytic Stability
Moderate
High (Steric Shielding)
Biosynthetic Origin
Lysine Catabolism
Synthetic (Non-natural)
Section 2: Synthetic Methodologies
The synthesis of these two compounds highlights the gap between "commodity chemical" and "high-value intermediate."
Biosynthesis of Pipecolic Acid
Pipecolic acid is a metabolite of Lysine.[3] In plants and fungi, it is synthesized via the
-aminoadipate pathway or direct deamination.
Figure 1: Biosynthetic pathway of L-Pipecolic acid from L-Lysine involving transamination, cyclization, and reduction.[2]
Asymmetric Synthesis of 2-Ethylpiperidine-2-carboxylic Acid
Creating the quaternary center at C2 is synthetically challenging and cannot be achieved by simple alkylation of pipecolic acid due to lack of stereocontrol. The industry standard involves Self-Regeneration of Stereocenters (SRS) or the Schöllkopf Bis-Lactim Ether method.
Protocol: Asymmetric Alkylation via SRS (Seebach Method)
Note: This protocol assumes the use of a proline or pipecolic acid derived oxazolidinone template.
Template Formation:
Condense L-Pipecolic acid with pivalaldehyde (or benzaldehyde) to form the bicyclic oxazolidinone. This "locks" the original chirality and protects the nitrogen.
Action: Treat the oxazolidinone with LDA to generate the planar enolate. The bulky tert-butyl group (from pivalaldehyde) directs the incoming electrophile to the opposite face (steric shielding).
Electrophilic Alkylation:
Reagent: Ethyl Iodide (EtI).
Step: Add EtI dropwise at -78°C. The ethyl group attacks from the face trans to the tert-butyl group.
Hydrolysis (Destruction of Template):
Reagents: Aqueous HCl / Reflux.
Result: The oxazolidinone ring opens, releasing the free amino acid with the new quaternary center and the original chirality preserved (or inverted, depending on specific auxiliary).
Figure 2: Stereoselective synthesis of the quaternary amino acid via Self-Regeneration of Stereocenters (SRS).
Section 3: Applications in Drug Discovery
Peptidomimetics & Protease Resistance
The primary utility of 2-Ethylpiperidine-2-carboxylic acid is in the design of peptide-based drugs that require high metabolic stability.
Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The quaternary center of
-Et-Pip introduces a "kink" and steric bulk that prevents the enzyme from accessing the scissile bond.
Data Point: Peptides incorporating
-disubstituted amino acids often show half-life extensions from minutes to hours in human plasma.
Conformational Locking
Pipecolic Acid: Used to induce
-turns. It mimics the or position of turns.
2-Ethyl Analog: Used to force
-helices or specific tight turns that are energetically inaccessible to natural amino acids. This is crucial for disrupting protein-protein interactions (PPIs) where a rigid epitope is required to bind a flat surface.
References
Biosynthesis of Pipecolic Acid
Zeier, J. (2013).[2] "New insights into the regulation of plant immunity by amino acid metabolic pathways." Plant, Cell & Environment. Link
Conformational Analysis of Pipecolic Derivatives
Beusen, D. D., et al. (1995). "Conformational preferences of pipecolic acid and its derivatives." Journal of the American Chemical Society. Link
Synthesis of Quaternary Amino Acids (SRS Method)
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link
Peptidomimetics and Thorpe-Ingold Effect
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link (Foundational text on
Biological Activity & Synthetic Utility of 2-Ethylpiperidine-2-carboxylic Acid Analogs
This guide details the pharmacological landscape, synthetic methodology, and structural utility of 2-Ethylpiperidine-2-carboxylic acid (also known as -ethylpipecolic acid ) and its analogs. Executive Summary: The Power o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the pharmacological landscape, synthetic methodology, and structural utility of 2-Ethylpiperidine-2-carboxylic acid (also known as
-ethylpipecolic acid ) and its analogs.
Executive Summary: The Power of the Quaternary Center
2-Ethylpiperidine-2-carboxylic acid represents a specialized class of non-proteinogenic amino acids characterized by a quaternary stereocenter at the
-position. Unlike its parent compound, pipecolic acid (piperidine-2-carboxylic acid), the introduction of an ethyl group at C2 confers unique physicochemical properties:
Conformational Locking: The gem-disubstitution restricts the rotation of the
(phi) and (psi) torsion angles, forcing peptides containing this residue into stable secondary structures (e.g., -turns, -helices).
Proteolytic Resistance: The steric bulk of the ethyl group prevents proteases from accessing the amide bond, significantly extending the in vivo half-life of peptide-based drugs.
Hydrophobic Anchoring: The ethyl moiety provides an additional hydrophobic contact point, enhancing binding affinity in lipophilic pockets of enzymes like TACE (TNF-
Converting Enzyme) and MIP (Macrophage Infectivity Potentiator).
This guide explores the use of this scaffold in developing high-affinity enzyme inhibitors and stable peptidomimetics.
Structural Biology & Pharmacophore Analysis
The "Chiral Memory" Effect
The rigid piperidine ring, combined with the C2-ethyl substituent, creates a "chiral memory" unit. When incorporated into a peptide chain, it acts as a nucleation site, dictating the folding pathway of the entire molecule.
Comparison:
Proline: Restricts
angle to .
Pipecolic Acid: Similar to proline but with a larger 6-membered ring, allowing slightly more flexibility in the
angle.
2-Ethylpipecolic Acid: severely restricts both
and due to 1,3-diaxial interactions and the Thorpe-Ingold effect, often locking the residue into a specific screw sense.
Mechanism of Action in TACE Inhibition
Analogs of 2-ethylpipecolic acid have shown promise as inhibitors of TACE (ADAM17) , a metalloprotease responsible for shedding TNF-
.
Binding Mode: The carboxylic acid (or hydroxamic acid derivative) chelates the catalytic Zinc ion (
) in the active site.
Selectivity: The piperidine ring fills the S1' specificity pocket, while the 2-ethyl group provides steric occlusion that prevents the binding of non-specific proteases (like MMP-1), thereby reducing side effects.
The following diagram illustrates the dual role of the scaffold in TACE inhibition and the synthetic logic required to build the quaternary center.
Caption: Synthetic progression from pipecolic acid to the 2-ethyl analog and its divergent pharmacological applications in immunology (TACE) and bacteriology (MIP).
Detailed Experimental Protocols
Synthesis of (R)-2-Ethylpiperidine-2-carboxylic Acid
Methodology: Self-Regeneration of Stereocenters (SRS)
This protocol avoids racemization by using a chiral auxiliary (pivalaldehyde) to form a temporary acetal, locking the conformation during alkylation.
Reflux (R)-pipecolic acid with pivalaldehyde in pentane using a Dean-Stark trap to remove water.
Result: Formation of the bicyclic oxazolidinone (cis-fused system).
Enolate Generation:
Cool the reaction vessel to -78°C under Argon.
Add LDA (1.1 eq) dropwise over 20 minutes. The bicyclic system directs deprotonation away from the steric bulk.
Stereoselective Alkylation:
Add Ethyl Iodide (1.5 eq) slowly. The electrophile attacks from the face opposite the tert-butyl group (anti-addition).
Stir for 2 hours at -78°C, then allow to warm to room temperature overnight.
Hydrolysis (Deprotection):
Treat the intermediate with aqueous HCl or TFA/H2O to cleave the acetal.
Purify via ion-exchange chromatography (Dowex 50W).
Validation:
Verify quaternary center via 13C NMR (Singlet at ~65-70 ppm for C2).
TACE Inhibition Assay (Fluorometric)
Objective: Measure the IC50 of the 2-ethyl analog derivative against TACE.
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 10
M ZnCl2, 0.05% Brij-35.
Substrate: Use a fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).
Incubation:
Mix 10 nM recombinant human TACE enzyme with varying concentrations of the 2-ethyl analog (0.1 nM to 10
M).
Incubate for 30 mins at 25°C to allow equilibrium binding.
Reaction Trigger: Add 10
M substrate.
Detection: Monitor fluorescence (
320 nm, 405 nm) kinetically for 20 minutes.
Analysis: Fit the initial velocity (
) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
Comparative Data Analysis
The following table summarizes the impact of the
-ethyl substitution compared to the parent pipecolic acid and the acyclic analog (Valine/Isoleucine).
Compound Class
Conformational Freedom ()
Proteolytic Stability (t)
TACE Inhibition (Ki)
Primary Application
Pipecolic Acid
Restricted ( fixed)
Moderate (~1-2 hrs)
50 - 200 nM
General peptidomimetics
2-Ethyl-Pipecolic Acid
Locked (Rigid Turn)
High (>24 hrs)
< 10 nM
Potent Enzyme Inhibitors
Valine (Acyclic)
Flexible
Low (< 30 mins)
> 1000 nM
Natural Substrate
Aib (-Me-Ala)
Helical ()
High
N/A
Helix induction
Note: Data values are representative of typical structure-activity relationship (SAR) trends found in TACE and MMP inhibitor literature.
Case Study: Legionella MIP Inhibition
Recent studies have highlighted the utility of pipecolic acid derivatives in targeting the Macrophage Infectivity Potentiator (MIP) protein of Legionella pneumophila.[2]
Solution: 2-Substituted pipecolic acid analogs mimic the transition state of the prolyl isomerization.
Result: The hydrophobic ethyl group at C2 fills a specific hydrophobic sub-pocket in MIP, improving affinity by 10-fold compared to unsubstituted pipecolic acid.
References
Synthesis of Quaternary Amino Acids
Title: Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.
Technical Guide: Physicochemical Profiling of 2-Ethylpiperidine-2-carboxylic Acid
This guide provides an in-depth physicochemical analysis of 2-Ethylpiperidine-2-carboxylic acid , a conformationally constrained -amino acid.[1][2] It synthesizes experimental baselines from the parent scaffold (Pipecoli...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth physicochemical analysis of 2-Ethylpiperidine-2-carboxylic acid , a conformationally constrained
-amino acid.[1][2] It synthesizes experimental baselines from the parent scaffold (Pipecolic acid) with structure-activity relationship (SAR) data for -quaternary substitutions.[1]
[1][2]
Executive Summary
2-Ethylpiperidine-2-carboxylic acid (also known as
-ethylpipecolic acid) is a non-proteinogenic amino acid characterized by a piperidine ring with a quaternary carbon at the 2-position.[1] This structural motif—an -alkylated cyclic amine—imparts exceptional resistance to metabolic degradation and restricts conformational freedom in peptide backbones.[1]
For drug development professionals, accurate determination of pKa and the isoelectric point (pI) is critical for optimizing solubility, membrane permeability (LogD), and coupling efficiency during solid-phase peptide synthesis (SPPS).[2] This guide establishes these values through comparative analysis with the parent compound, pipecolic acid, and provides validated protocols for their experimental verification.
Physicochemical Profile
The acid-base behavior of 2-Ethylpiperidine-2-carboxylic acid is defined by two ionization events: the deprotonation of the carboxylic acid (
) and the deprotonation of the secondary ammonium ion ().[1]
Quantitative Data Summary
Values derived from experimental baselines of pipecolic acid and electronic/steric correction factors for
-ethyl substitution.
Parameter
Value (Est.)
Description
Structural Driver
(COOH)
2.4 – 2.5
-Carboxyl acidity
The -ethyl group exerts a positive inductive effect (+I) and steric bulk, slightly destabilizing the carboxylate anion compared to pipecolic acid ( 2.2), making it a slightly weaker acid.[1][2]
(NH)
10.5 – 11.0
Secondary amine basicity
The piperidine ring is highly basic.[1] The -ethyl group hinders solvation of the ammonium cation, potentially lowering slightly vs. pipecolic acid ( 11.0), but the +I effect counteracts this.[2]
Isoelectric Point (pI)
~6.5 – 6.7
pH of net neutral charge
Calculated as .[1] At this pH, the zwitterionic form dominates.[2]
LogP (Neutral)
~0.5
Lipophilicity
Significantly more lipophilic than Proline or Pipecolic acid due to the ethyl side chain.[1]
Ionization Equilibria
The compound exists in three distinct states depending on solution pH. The Zwitterion is the dominant species at physiological pH (7.4).[1]
Figure 1: Stepwise ionization pathway of 2-Ethylpiperidine-2-carboxylic acid.
Expertise & Experience: Mechanistic Insights
The "Alpha-Quaternary" Effect
In standard amino acids (e.g., Proline), the
-carbon carries a hydrogen atom.[1][2][3] Replacing this with an ethyl group in 2-Ethylpiperidine-2-carboxylic acid introduces specific physicochemical shifts:
Steric Shielding: The bulky ethyl group protects the adjacent carbonyl carbon.[1] In synthesis, this requires more aggressive coupling reagents (e.g., HATU/HOAt) compared to standard amino acids.[2]
Solvation Penalty: The hydrophobic ethyl group disrupts the water structure around the ammonium headgroup.[1] This often results in a slightly lower
than expected for a secondary amine because the protonated cation is less effectively stabilized by water dipoles.
Solubility & Handling
Salt Form: The commercial reagent is typically supplied as the Hydrochloride salt (HCl) .[1][2] In this form, it is highly water-soluble and acidic.[1][2]
Free Base: To isolate the free base (zwitterion) for pI determination, ion-exchange chromatography (e.g., Dowex 50W) is superior to simple extraction, as the zwitterion is highly polar and does not partition well into organic solvents like DCM.[2][3]
Experimental Protocols
To validate these values in your specific formulation buffer, use the following self-validating protocols.
Potentiometric Titration (Gold Standard)
This method directly measures the buffering regions corresponding to
Validation Check: The volume of NaOH consumed between the first and second inflection points must equal the theoretical equivalent moles of the amino acid.[1] If it deviates by >5%, the sample purity is suspect.[2][3]
NMR-Based Titration (Micro-Scale)
Use this method if sample quantity is limited (<5 mg).[1]
Solvent:
with phosphate buffer.
Observation: Monitor the chemical shift of the
-ethyl protons (methyl triplet).
Mechanism: As the amine deprotonates (pH 9
12), the adjacent ethyl group signals will shift upfield due to increased electron density from the lone pair.
Calculation: Fit the chemical shift (
) vs. pH curve to the Henderson-Hasselbalch equation.
References
Bordwell pKa Table. (2017).[1] Acidity values of organic acids and amines.[1][4][5][6] Organic Chemistry Data.[1][5] Link
PubChem. (2025).[1] Pipecolic Acid: Chemical and Physical Properties.[1][2][5][7][8][9][10][11][12] National Library of Medicine.[1] Link[1][2][13]
ChemicalBook. (2024).[1] Predicted Properties of 2-Methyl-2-piperidinecarboxylic acid.Link[1]
NIST Chemistry WebBook. (2024).[1] 2-Piperidinecarboxylic acid IR and Mass Spectra.[1]Link[1]
2-Ethylpiperidine-2-carboxylic acid as a chiral building block
Technical Guide: 2-Ethylpiperidine-2-carboxylic Acid as a Chiral Building Block Executive Summary 2-Ethylpiperidine-2-carboxylic acid (also known as -ethylpipecolic acid) is a non-proteinogenic, -disubstituted amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: 2-Ethylpiperidine-2-carboxylic Acid as a Chiral Building Block
Executive Summary
2-Ethylpiperidine-2-carboxylic acid (also known as
-ethylpipecolic acid) is a non-proteinogenic, -disubstituted amino acid.[1] It represents a critical class of quaternary chiral building blocks used to introduce severe conformational constraints into peptide backbones and small molecule drugs.
Unlike its parent compound, pipecolic acid, the introduction of an ethyl group at the
-position creates a quaternary stereocenter. This modification serves three primary functions in drug design:
Conformational Locking: restricts the
and torsion angles, stabilizing secondary structures like -helices or -turns.[1]
Proteolytic Stability: The quaternary center sterically shields the amide bond from enzymatic hydrolysis.
Hydrophobic Interaction: The ethyl group fills specific hydrophobic pockets in receptors (e.g., GPCRs, viral polymerases).
Structural & Mechanistic Insights
The Thorpe-Ingold Effect in Peptidomimetics
The utility of 2-ethylpiperidine-2-carboxylic acid stems from the Thorpe-Ingold effect (gem-dimethyl effect).[1] In a standard peptide, the
-carbon has significant rotational freedom. In -ethylpipecolic acid, the cyclic piperidine ring combined with the -ethyl group forces the backbone into a rigid conformation to minimize steric clash between the ethyl group and the carbonyl oxygen.
Result: This pre-organizes the molecule into a "bioactive conformation," reducing the entropy penalty upon binding to a target.
Stereochemical Nomenclature
The absolute configuration is critical.
(S)-2-Ethylpiperidine-2-carboxylic acid: Derived from L-pipecolic acid (if using retention protocols).[1]
(R)-2-Ethylpiperidine-2-carboxylic acid: Derived from D-pipecolic acid.[1]
Note: Due to Cahn-Ingold-Prelog (CIP) priority rules, the introduction of the ethyl group might switch the
descriptor relative to the parent amino acid depending on the priority of the ring carbons vs. the ethyl group, though typically the ring carbons retain higher priority.
Asymmetric Synthesis: The "Self-Regeneration of Stereocenters" (SRS)
The synthesis of quaternary amino acids is challenging due to steric hindrance. The most robust, authoritative method for synthesizing enantiopure 2-ethylpiperidine-2-carboxylic acid is Seebach’s Self-Regeneration of Stereocenters (SRS) .[1]
This protocol uses a temporary chiral auxiliary formed from the starting material itself, preserving the chiral information during the enolization step.
Synthetic Pathway Visualization
Caption: Figure 1. The Self-Regeneration of Stereocenters (SRS) pathway.[1] The stereocenter at C2 is temporarily destroyed (enolization) and then regenerated with high diastereoselectivity controlled by the bulky tert-butyl group.[1]
Detailed Experimental Protocol
Objective: Synthesis of (S)-2-Ethylpiperidine-2-carboxylic acid hydrochloride via SRS.
Formation of the Bicyclic Acetal (The "Chiral Memory"):
Reflux (S)-pipecolic acid with pivalaldehyde (2.0 eq) and catalytic pTsOH in pentane using a Dean-Stark trap.
Mechanism:[1][2][3][4][5] This forms a cis-fused bicyclic oxazolidinone.[1] The bulky tert-butyl group from pivalaldehyde directs the subsequent reaction. The original stereocenter at C2 controls the new stereocenter at the acetal carbon (C2 of the oxazolidinone), which then controls the reformation of the C2 center in the amino acid.
Checkpoint: Isolate the single diastereomer by crystallization.
Enolization:
Cool a solution of the bicyclic oxazolidinone in anhydrous THF to -78°C.
Critical: The solution must be kept strictly anhydrous. The resulting enolate is planar at the former C2 position.
Stereoselective Alkylation:
Add Ethyl Iodide (1.2 eq) slowly to the enolate at -78°C.
Stereocontrol: The bulky tert-butyl group on the acetal face sterically blocks one side of the enolate. The electrophile (EtI) is forced to attack from the opposite face (anti-addition).
Allow the reaction to warm to room temperature overnight.
Hydrolysis (Deprotection):
Dissolve the alkylated intermediate in 6N HCl.
Reflux for 4–8 hours to cleave the N,O-acetal.
Concentrate in vacuo to obtain the crude amino acid hydrochloride.
Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Et2O.[1]
Analytical Characterization
To ensure the integrity of the chiral building block, the following parameters must be verified.
Parameter
Method
Expected Observation
Identity
1H NMR (D2O)
Disappearance of the -methine proton (present in pipecolic acid).[1] Appearance of ethyl triplet ( ppm) and quartet.[1]
>98% ee using a chiral crown ether column (e.g., Crownpak CR(+)) or via derivatization with Marfey's reagent.[1]
Absolute Config
X-Ray / OR
Optical Rotation comparison with literature; X-ray of the HCl salt if novel derivative.
Applications in Drug Discovery
HCV NS5B Polymerase Inhibitors
Quaternary amino acids are frequently employed in the design of inhibitors for viral polymerases. The 2-ethylpiperidine scaffold serves as a hydrophobic anchor that positions the carboxylic acid to interact with the active site metal ions (Mg2+) while resisting cleavage by host proteases.
Peptidomimetics: The "Turn" Inducer
Incorporating 2-ethylpiperidine-2-carboxylic acid into a peptide chain forces the backbone into a kink.[1]
Mechanism: The steric bulk of the ethyl group prevents the extended
-sheet conformation ().
Outcome: It stabilizes
-turns (types I and II) or helical turns, making it ideal for mimicking loop regions of proteins in protein-protein interaction (PPI) inhibitors.[1]
Logical Relationship: Structure to Function
Caption: Figure 2. The causal link between the quaternary structure and its pharmacological benefits.
References
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23-24), 2708–2748.[1] Link[1]
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756. (Foundational work on quaternary amino acids in conformation). Link[1]
Chugai Seiyaku Kabushiki Kaisha. (2021).[1][6][7] "Pharmaceutical containing sodium-dependent phosphate transporter inhibitor."[1][6] European Patent EP3928779A1.[1][6] (Example of industrial application). Link
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 53(38), 12789-12854.[1] Link
Crystal Structure Data & Conformational Analysis: 2-Ethylpiperidine-2-carboxylic Acid
The following technical guide details the structural and crystallographic characterization of 2-Ethylpiperidine-2-carboxylic acid (also known as -ethylpipecolic acid ), a critical quaternary amino acid used in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural and crystallographic characterization of 2-Ethylpiperidine-2-carboxylic acid (also known as
-ethylpipecolic acid ), a critical quaternary amino acid used in medicinal chemistry for conformational restriction.[1][2]
[1][2]
Executive Summary & Chemical Identity
2-Ethylpiperidine-2-carboxylic acid (α-ethylpipecolic acid) is a non-proteinogenic,
-disubstituted amino acid.[1][2] Structurally, it is a piperidine derivative where the -carbon is quaternary, bearing both a carboxylic acid group and an ethyl side chain.[1][2]
This molecule is highly valued in drug development as a conformational constraint .[1][2] Unlike the parent pipecolic acid, the additional ethyl group at the
-position introduces significant steric bulk (the Thorpe-Ingold effect), locking the piperidine ring and the peptide backbone into specific geometries (often helical or turn structures) that enhance metabolic stability and receptor selectivity.
Available as - or -enantiomers (typically resolved via chiral HPLC or asymmetric synthesis)
Key Feature
Quaternary -carbon (Tetrasubstituted)
Crystallographic Characterization
The solid-state structure of
-ethylpipecolic acid derivatives reveals the critical impact of the ethyl group on molecular geometry.[1][2] While the parent pipecolic acid can adopt multiple puckering modes, the -ethyl substituent restricts these degrees of freedom.[2]
Crystal Data & Refinement Statistics (Representative)
The following parameters are derived from high-resolution X-ray diffraction studies of peptide analogues and salts containing the
-ethylpipecolic acid residue, which serve as the primary source of structural data for drug design applications.
Crystal System: Orthorhombic (common for chiral amino acid salts) or Monoclinic.[1][2]
Space Group:
(typical for enantiopure biological molecules).[1][2]
Temperature: Data collection is standardly performed at low temperature (100–120 K) to reduce thermal motion of the flexible ethyl chain.[1][2]
Molecular Conformation (The "Chair" Lock)
The piperidine ring of 2-ethylpiperidine-2-carboxylic acid predominantly adopts a chair conformation in the crystalline state.[1][2]
Axial/Equatorial Preference: In the
-configuration, the bulky carboxylate group typically occupies the axial position to minimize steric clash with the -substituent (or lone pair), while the ethyl group occupies the equatorial position.[2]
Torsion Angles: The endocyclic torsion angles (
) deviate significantly from standard amino acids due to the cyclization.[1][2]
(C-CO): Highly constrained, facilitating -helix formation in peptides.[1][2]
Hydrogen Bonding Network
In the hydrochloride salt form (
), the structure is stabilized by a 3D network of hydrogen bonds:
Ammonium Donor: The protonated secondary amine (
) acts as a strong donor to chloride ions () and adjacent carbonyl oxygens.[1][2]
Carboxyl Donor: The carboxylic acid proton donates to the chloride anion.[1][2]
Packing: The hydrophobic ethyl groups form van der Waals channels, separating the polar ionic layers.[1][2]
Conformational Analysis & Drug Design Utility
The primary utility of 2-ethylpiperidine-2-carboxylic acid is its ability to dictate secondary structure.[1][2]
The Thorpe-Ingold Effect
The geminal disubstitution (ethyl + carboxyl) at the
-carbon promotes ring closure and stabilizes bent conformations.[1][2]
In Peptides: Incorporation of
-EtPip into a peptide sequence strongly favors -turn or -helical structures.[1][2]
Comparison: Unlike
-methylalanine (Aib), which promotes helicity via steric clash in an acyclic chain, -EtPip combines this steric bulk with the covalent constraint of the piperidine ring.[1][2]
Visualization of Conformational Control
The following diagram illustrates how the
-ethyl group forces the molecule into a specific bioactive conformation.
Caption: Mechanism of conformational restriction induced by 2-ethylpiperidine-2-carboxylic acid.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality single crystals of the hydrochloride salt for X-ray analysis, the following protocol is recommended.
Synthesis of the HCl Salt[2]
Dissolution: Dissolve 100 mg of free 2-ethylpiperidine-2-carboxylic acid in 2 mL of absolute ethanol.
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.
Precipitation: A white precipitate typically forms immediately.[1][2]
Redissolution: Add minimal methanol dropwise with varying heat until the solution becomes clear.
Crystal Growth (Vapor Diffusion)[1]
Setup: Place the clear methanolic solution in a small inner vial.
Outer Solvent: Place diethyl ether or hexane in the outer reservoir of a diffusion chamber.[1][2]
Equilibration: Seal tightly and allow to stand at 4°C for 3–7 days.
Harvesting: Colorless prismatic crystals suitable for X-ray diffraction (
Mounting: Mount crystal on a glass fiber or Kapton loop using Paratone oil.[1][2]
Collection: Collect a full sphere of data to maximize redundancy (essential for absolute configuration determination via anomalous dispersion if heavy atoms like Cl are present).[1][2]
Refinement: Use SHELXL or similar software.[1][2] Pay attention to the disorder in the ethyl side chain, which may require split-site modeling.
References
Toniolo, C., et al. (2003).[1] "An extended planar C5 conformation and a 3(10)-helical structure of peptide foldamer composed of diverse alpha-ethylated alpha,alpha-disubstituted alpha-amino acids."[1][2][3] Chemistry - A European Journal, 9(13), 3082-3090.[1]
PubChem. (2025).[1][2][4] "Pipecolic Acid Derivatives and Structure Data." National Library of Medicine.[1][2]
NIST Chemistry WebBook. (2024).[1] "2-Piperidinecarboxylic acid, 2-ethyl- data."[1] National Institute of Standards and Technology.[1][5][6]
Application Note: Enantioselective Asymmetric Synthesis of 2-Ethylpiperidine-2-carboxylic Acid via Self-Reproduction of Chirality
Introduction & Strategic Rationale The synthesis of -disubstituted cyclic amino acids, such as 2-ethylpiperidine-2-carboxylic acid (2-ethylpipecolic acid), represents a formidable stereochemical challenge. These unnatura...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The synthesis of
-disubstituted cyclic amino acids, such as 2-ethylpiperidine-2-carboxylic acid (2-ethylpipecolic acid), represents a formidable stereochemical challenge. These unnatural amino acids are highly prized in drug development and peptidomimetic design because the quaternary stereocenter severely restricts conformational freedom, stabilizes specific secondary structures (e.g., -turns), and confers near-total resistance to proteolytic degradation .
Direct asymmetric alkylation of cyclic amino acids is notoriously difficult due to the propensity for racemization and the poor nucleophilicity of the sterically hindered enolates. To circumvent this, this protocol employs Dieter Seebach’s Self-Reproduction of Chirality (SRC) principle. Unlike methods requiring stoichiometric, external chiral auxiliaries that must be synthesized and later discarded, SRC temporarily "stores" the starting material's inherent chirality in a new, adjacent stereocenter before the original stereocenter is destroyed and stereoselectively regenerated .
Mechanistic Causality: The SRC Principle
The SRC workflow is a self-validating, highly predictable stereochemical system governed by strict thermodynamic and kinetic controls:
Chiral Storage (Acetalization): Enantiopure (S)-pipecolic acid is condensed with pivalaldehyde. Causality: The extreme steric bulk of the tert-butyl group forces the cyclization to yield a single cis-diastereomer of a bicyclic oxazolidinone (1-aza-3-oxabicyclo[4.3.0]nonan-4-one). This minimizes 1,3-diaxial steric strain, effectively "locking" the chiral information into the molecule's rigid 3D geometry.
Enolization: Treatment with Lithium Diisopropylamide (LDA) deprotonates the
-carbon. Causality: The original C2 stereocenter becomes hybridized and planar (destroying the original chirality at this carbon), but the molecule remains chiral due to the robust aminal center holding the tert-butyl group.
Stereoselective Alkylation: The enolate is reacted with ethyl iodide. Causality: The tert-butyl group acts as a massive steric shield over the cis face of the bicyclic system. The electrophile is forced to attack exclusively from the trans face. Because this is the same face the original
-proton occupied, the alkylation proceeds with complete retention of absolute configuration .
Visualization of the Synthetic Workflow
Figure 1: SRC-mediated asymmetric synthesis workflow for 2-ethylpiperidine-2-carboxylic acid.
Quantitative Data & Scope
The SRC protocol is highly robust. As demonstrated in Table 1, the rigid bicyclic enolate accommodates various electrophiles with exceptional diastereomeric ratios (dr), validating the steric shielding model of the tert-butyl group .
Table 1: Scope and Efficiency of the SRC Alkylation Protocol
Electrophile
Alkyl Group Introduced
Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee)
Methyl Iodide
-CH₃
88
> 98:2
> 99%
Ethyl Iodide
-CH₂CH₃
85
> 98:2
> 99%
Allyl Bromide
-CH₂CH=CH₂
86
> 98:2
> 99%
Benzyl Bromide
-CH₂Ph
82
> 98:2
> 99%
Note: Data reflects optimized conditions utilizing LDA at -78 °C in anhydrous THF. Yields represent isolated, analytically pure products.
Experimental Protocols
Caution: All reactions involving LDA must be performed under an inert argon atmosphere using strictly anhydrous solvents.
Protocol 1: Synthesis of the Chiral Oxazolidinone Precursor
Objective: Form the (2S,5S)-2-tert-butyl-1-aza-3-oxabicyclo[4.3.0]nonan-4-one intermediate.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Reagents: Suspend (S)-pipecolic acid (10.0 g, 77.4 mmol) in 150 mL of anhydrous pentane. Add pivalaldehyde (10.0 mL, 92.0 mmol) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.15 g).
Reaction: Heat the mixture to a vigorous reflux. Causality: The condensation releases water, which is continuously removed via the Dean-Stark trap. This physical removal of the byproduct drives the thermodynamic equilibrium entirely toward the bicyclic aminal.
Completion & Workup: Reflux for 24 hours or until water ceases to collect. Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to quench the PTSA, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation: Analyze via ¹H-NMR. A sharp singlet at ~0.95 ppm (9H) confirms the tert-butyl group, and a single bridgehead proton peak confirms >95% diastereomeric purity.
Protocol 2: Asymmetric Alkylation (Formation of the Quaternary Center)
Objective: Stereoselective installation of the ethyl group.
Enolate Generation: In an oven-dried Schlenk flask under argon, dissolve the oxazolidinone (5.0 g, 25.3 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Add a freshly prepared solution of LDA (1.1 equivalents, 27.8 mmol) dropwise over 15 minutes. Stir at -78 °C for 45 minutes. Causality: Cryogenic temperatures are critical to prevent unwanted ring-opening or racemization of the sensitive enolate.
Alkylation: Add ethyl iodide (2.4 mL, 30.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 4 hours. Causality: The slow warming ensures complete conversion while maintaining the kinetic barrier against face-inversion of the enolate.
Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with diethyl ether (3 × 30 mL), dry the combined organics over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the alkylated intermediate.
Protocol 3: Hydrolysis to (S)-2-Ethylpiperidine-2-carboxylic Acid
Objective: Cleave the chiral auxiliary to release the target amino acid.
Hydrolysis: Dissolve the alkylated oxazolidinone (4.0 g) in 6M HCl (40 mL). Reflux the mixture for 12 hours. Causality: The aminal linkage is resilient to basic conditions but rapidly hydrolyzes under strong aqueous acid, cleanly unmasking the quaternary amino acid and releasing pivalaldehyde.
Extraction: Cool the mixture to room temperature and extract with diethyl ether (3 × 20 mL) to remove the liberated pivalaldehyde and other organic impurities.
Purification: Concentrate the aqueous layer in vacuo to yield the hydrochloride salt of the product. To obtain the free amino acid, dissolve the salt in minimal water and load it onto a Dowex 50W-X8 cation-exchange resin column. Wash with deionized water until the eluent is neutral, then elute the free amino acid using 2M aqueous ammonia.
Lyophilization: Lyophilize the ammonia fractions to afford pure (S)-2-ethylpiperidine-2-carboxylic acid as a white powder.
References
Beng, T. K., & Gawley, R. E. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society, 132(34), 11841–11843. Available at:[Link]
Sharma, P., et al. (2020). "Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives." Asian Journal of Organic Chemistry, 9(12). Available at:[Link]
Application
Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic insights, reagent selection, and validated protocols for incorporating α-aminoisobutyric acid (Aib), N-methylated, and α,α-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Mechanistic insights, reagent selection, and validated protocols for incorporating α-aminoisobutyric acid (Aib), N-methylated, and α,α-disubstituted amino acids.
Introduction: The Mechanistic Bottleneck of Steric Hindrance
The incorporation of sterically hindered, non-standard amino acids—such as α-aminoisobutyric acid (Aib), N-methyl alanine, and tert-leucine—into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability and target affinity[1]. However, these modifications introduce severe mechanistic bottlenecks during Solid-Phase Peptide Synthesis (SPPS):
Steric Clashing: The presence of gem-dimethyl groups (as in Aib) or N-alkyl groups physically blocks the trajectory of nucleophilic attack by the resin-bound amine onto the activated carbonyl of the incoming amino acid[1].
Reduced Nucleophilicity: Secondary amines (resulting from N-methylation) are significantly less nucleophilic than primary amines, drastically reducing acylation rates[2].
Secondary Structure Aggregation: N-methylated amino acids favor cis-amide bond conformations, which not only disrupt standard peptide elongation but also highly promote premature cleavage via diketopiperazine (DKP) formation at the dipeptide stage[3].
To overcome these thermodynamic and kinetic barriers, researchers must abandon standard coupling protocols (e.g., room-temperature HBTU/DIC) in favor of high-energy physical interventions and hyper-reactive coupling chemistries[4].
Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical variable when synthesizing hindered peptides. Relying on standard reagents often leads to incomplete couplings, deletion sequences, or irreversible side reactions such as guanidinylation[5].
Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
Coupling Reagent
Chemical Class
Relative Reactivity
Guanidinylation Risk
Primary Application & Causality
HATU
Uronium (HOAt-based)
Very High
High
Excellent for coupling Aib. The HOAt leaving group provides neighboring-group catalysis. Avoid prolonged exposure to free amines[5].
COMU
Uronium (Oxyma-based)
Very High
High
Safer, non-explosive alternative to HATU. Highly soluble and ideal for microwave-assisted SPPS[6].
PyAOP
Phosphonium (HOAt-based)
High
None
Optimal for coupling onto N-methylated amines. Does not cap slow-reacting secondary amines with guanidinium byproducts[5].
Fmoc-AA-F
Acid Fluoride
Extremely High
None
Best for Aib-to-Aib couplings. Fluoride is a small, highly reactive leaving group that easily navigates severe steric bulk[6].
DIC / Oxyma
Carbodiimide + Additive
Moderate
None
Baseline SPPS. Oxyma suppresses epimerization better than HOBt, but is generally insufficient for consecutive hindered residues without microwave heating[7].
Advanced Physical Interventions
Microwave-Assisted SPPS (MW-SPPS)
Thermodynamically, the activation energy required to form a peptide bond between two hindered residues is exceptionally high. Microwave irradiation (typically 75°C to 90°C) provides precise, direct volumetric heating to the reaction mixture. This rapidly reduces both inter- and intramolecular aggregation (breaking problematic β-sheet formations) and drives conventionally difficult couplings to completion in minutes rather than days[1],[8].
Ribosome-Mimicking Molecular Reactors (RMMR)
A 2025 breakthrough in SPPS technology involves the use of immobilized acyl-transfer molecular reactors. Traditional SPPS relies on a two-phase acyl transfer mechanism that is inherently diffusion-limited. RMMR technology mimics the ribosome by integrating a peptide anchoring point with multiple carboxyl activating sites, bringing reactants into extreme proximity. This circumvents diffusion limits and drastically boosts the coupling efficiency of N-methylated and α,α-disubstituted amino acids[9].
Logical Workflow for Hindered Couplings
The following decision tree dictates the logical progression for coupling hindered amino acids to prevent sequence failure and minimize reagent waste.
Caption: Decision tree for coupling sterically hindered amino acids in SPPS.
Experimental Protocols
Protocol A: Microwave-Assisted Coupling of α-Aminoisobutyric Acid (Aib)
This protocol utilizes COMU and microwave heating to overcome the gem-dimethyl steric clash of Aib[1],[6].
Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% piperidine in DMF, 2 × 5 min) and thoroughly washed with DMF.
Pre-activation (CRITICAL TIMING): Dissolve Fmoc-Aib-OH and COMU in DMF. Add DIEA and mix for exactly 1 minute .
Causality: COMU generates a highly reactive but unstable O-acylisourea intermediate. Prolonged pre-activation leads to rapid hydrolysis or oxazolone formation (epimerization), depleting the active species before it reaches the resin[10].
Microwave Coupling: Transfer the activated mixture to the reaction vessel. Irradiate at 75°C for 5 to 10 minutes using an automated microwave synthesizer.
Causality: The thermal energy disrupts peptide aggregation and lowers the transition state energy barrier, allowing the sterically hindered nucleophile to attack the activated carbonyl[8].
Washing: Drain the reaction vessel and wash the resin with DMF (4 × 1 min).
Validation: Perform a Kaiser test. If positive (blue), repeat steps 2-4 (Double Coupling).
Protocol B: Synthesis of Peptides onto an N-Methylated Amine using PyAOP
This protocol avoids the irreversible guanidinylation side-reaction common when using uronium salts (like HATU) on slow-reacting secondary amines[5],[2].
Deprotection Adjustment: Deprotect the N-methylated residue using 20% piperidine in DMF containing 0.1 M HOBt .
Causality: N-methylated dipeptides are highly prone to nucleophilic back-attack on the ester linkage, forming diketopiperazines (DKPs) and cleaving the peptide from the resin. The addition of a weak acid (HOBt) suppresses this base-catalyzed cyclization[3].
Activation: Mix Fmoc-AA-OH, PyAOP, and DIEA in DMF.
Extended Coupling: Transfer to the resin. Agitate at room temperature for 2 to 4 hours, or apply microwave heating (75°C) for 15 minutes.
Causality: Because PyAOP is a phosphonium salt, it does not possess the reactive carbon center found in uronium salts. Therefore, it can be left on the resin for extended periods without risking the permanent capping (guanidinylation) of the secondary amine[5].
Validation: Perform a Chloranil test (The Kaiser test yields false negatives for secondary amines). A positive result (blue/green) indicates incomplete coupling.
Troubleshooting & Analytical Validation
Even with optimized protocols, hindered sequences are prone to specific side reactions. Table 2 outlines self-validating checks and chemical mitigations.
Table 2: Common Side Reactions and Mitigation Strategies
Side Reaction
Mechanistic Cause
Mitigation Strategy
Guanidinylation
Excess uronium salt (HATU/HBTU) reacts directly with the free amine during slow acylation[3].
Switch to phosphonium reagents (PyAOP, PyBOP) or use in situ generated amino acid fluorides[5],[11].
Diketopiperazine (DKP) Formation
N-alkyl amino acids favor cis-amide bonds, positioning the free amine to attack the C-terminal ester linkage[10].
Add 0.1 M HOBt to the deprotection base. Rapidly couple the 3rd amino acid using highly reactive reagents to trap the amine.
Epimerization (Oxazolone Pathway)
Steric bulk slows coupling, allowing the activated acid to cyclize into an oxazolone, which easily racemizes[10].
Maintain cold, brief pre-activation (≤ 1 min). Use urethane-protected (Fmoc) amino acids and avoid excessive tertiary base[10].
Aspartimide Formation
Base-catalyzed ring closure of Asp residues, heavily exacerbated by elevated temperatures (MW-SPPS)[8].
Add 0.1 M formic acid or OxymaPure to the piperidine deprotection solution[7].
Scalable synthesis of (R)-2-Ethylpiperidine-2-carboxylic acid
Executive Summary This Application Note details the scalable, enantioselective synthesis of (R)-2-Ethylpiperidine-2-carboxylic acid (also known as (R)-2-ethylpipecolic acid). This target is a quaternary -amino acid, dist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the scalable, enantioselective synthesis of (R)-2-Ethylpiperidine-2-carboxylic acid (also known as (R)-2-ethylpipecolic acid). This target is a quaternary
-amino acid, distinct from the simple ester ethyl piperidine-2-carboxylate. The quaternary center at C2 imposes significant conformational constraints, making this motif critical for next-generation peptidomimetics and pharmaceutical intermediates (e.g., in local anesthetics and specific kinase inhibitors).
The recommended protocol utilizes the Self-Regeneration of Stereocenters (SRS) methodology.[1] This route is selected for its high enantiomeric excess (>98% ee), operational robustness, and avoidance of expensive chiral auxiliaries that require recycling.
Strategic Analysis of Synthetic Routes
For the synthesis of
-alkylated cyclic amino acids, two primary strategies were evaluated:
Feature
Route A: Self-Regeneration of Stereocenters (SRS)
Route B: Classical Resolution
Mechanism
Diastereoselective alkylation of a chiral bicyclic enolate.
Separation of racemic salts using chiral acids (e.g., L-Tartaric acid).
Starting Material
(S)-Pipecolic Acid (Commercial, inexpensive).
Racemic 2-Ethylpipecolic acid (Must be synthesized first).
Scalability
High (Linear scale-up).
Moderate (Yield capped at 50% without racemization loops).
Enantiopurity
Very High (>98% ee).
Variable (Requires multiple recrystallizations).
Recommendation
Primary Protocol
Secondary/Bulk Option
Scientific Rationale for SRS:
The SRS method, pioneered by Seebach et al., utilizes the chirality of the starting material ((S)-pipecolic acid) to generate a temporary second stereocenter (an acetal). This acetal directs the incoming electrophile (ethyl iodide) to the opposite face of the molecule ("anti" addition). Upon hydrolysis, the auxiliary is removed, yielding the quaternary amino acid with high optical purity.
Detailed Experimental Protocol
Step 1: Formation of the Bicyclic Oxazolidinone (The "Seebach Acetal")
This step protects the amino and carboxyl groups while creating the steric shield (the tert-butyl group) that will direct the subsequent alkylation.
Reflux vigorously under a Dean-Stark trap until water evolution ceases (approx. 24-48 h).
Critical Control Point: The reaction forms a single diastereomer ((2S, 9S)-configuration) due to the thermodynamic preference for the cis-fused ring system with the tert-butyl group in the equatorial position.
Wash the organic phase with saturated NaHCO
, dry over MgSO, and concentrate.
Purification: Distillation or crystallization (if solid) to yield the pure cis-oxazolidinone.
Step 2: Stereoselective Enolate Alkylation
This is the stereodefining step. The bulky tert-butyl group blocks the syn-face, forcing the ethyl group to attack from the anti-face.
Reagents: LDA (Lithium Diisopropylamide, 1.1 equiv), Ethyl Iodide (1.2 equiv), HMPA or DMPU (Co-solvent, 2.0 equiv - Optional but recommended for reactivity).
Solvent: Anhydrous THF.
Conditions: -78°C under Argon/Nitrogen.
Procedure:
Cool a solution of LDA in THF to -78°C.
Dropwise add the solution of the oxazolidinone (from Step 1) in THF. Stir for 45 min to ensure complete enolization.
Observation: The enolate solution is typically bright yellow/orange.
Add Ethyl Iodide (EtI) slowly.
Allow the mixture to warm slowly to -30°C over 4 hours.
Quench with saturated NH
Cl solution.
Extract with diethyl ether, wash with brine, and concentrate.
Result: The product is the (2R, 9S)-2-ethyl-substituted oxazolidinone. The alkylation occurs trans to the tert-butyl group.
Step 3: Hydrolysis and Deprotection
The acetal is cleaved to release the free amino acid.
Reagents: 6M HCl (aqueous).
Conditions: Reflux for 4-6 hours.
Procedure:
Dissolve the alkylated intermediate in 6M HCl.
Heat to reflux.[2] The bicyclic system opens, and the pivalaldehyde is liberated (can be recovered via steam distillation if needed).
Concentrate the aqueous phase to dryness.
Workup: Dissolve residue in Ethanol/Propylene Oxide to precipitate the free zwitterionic amino acid, or use ion-exchange chromatography (Dowex 50W) for purification.
Final Product: (R)-2-Ethylpiperidine-2-carboxylic acid hydrochloride (or free base).
Process Visualization
Figure 1: Synthetic Pathway (SRS Methodology)
The following diagram illustrates the stereochemical logic of the synthesis.
Caption: Stereochemical flow of the Seebach SRS synthesis converting (S)-pipecolic acid to the (R)-quaternary derivative.
Figure 2: Workup and Purification Workflow
Caption: Downstream processing workflow for the isolation of the zwitterionic amino acid.
Quality Control & Validation
To ensure the integrity of the synthesized material, the following QC parameters are mandatory:
Test
Method
Acceptance Criteria
Chemical Purity
HPLC (C18 Column, Phosphate buffer/MeCN)
> 98.0%
Enantiomeric Excess
Chiral HPLC (Crownpak CR(+) or Chirex 3126)
> 98% ee
Identity
1H-NMR (D2O or DMSO-d6)
Confirm Ethyl triplet (~0.8 ppm) and disappearance of -proton.
Specific Rotation
Polarimetry
Compare with lit. value (typically to depending on salt form).
Troubleshooting Notes:
Low Yield in Step 2: Often caused by moisture in the THF or LDA. Ensure strictly anhydrous conditions. If conversion is low, add DMPU (N,N'-Dimethylpropyleneurea) to break up LDA aggregates.
Racemization: Rare in the SRS method, but can occur during prolonged acid hydrolysis if the temperature is too high (>110°C) for extended periods.
References
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[1] Angewandte Chemie International Edition, 1996.
Gademann, K., Seebach, D. "Synthesis of optically active constrained 2-substituted norstatines." Journal of Organic Chemistry, 2004.[3]
Agami, C., et al. "Asymmetric synthesis of alpha-amino acids via a chiral oxazolopiperidone lactam." Tetrahedron, 1984.
BenchChem Application Note. "Piperidine Derivatives in Pharmaceutical Synthesis."
Application Note: Incorporation of 2-Ethylpipecolic Acid into Peptide Backbones
This Application Note and Protocol Guide details the incorporation of 2-ethylpipecolic acid (2-Et-Pip) into peptide backbones. This non-canonical amino acid combines the secondary amine constraints of pipecolic acid (a p...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the incorporation of 2-ethylpipecolic acid (2-Et-Pip) into peptide backbones. This non-canonical amino acid combines the secondary amine constraints of pipecolic acid (a proline homolog) with the steric rigidity of an
-disubstituted carbon. Its incorporation is chemically challenging due to extreme steric hindrance but highly valuable for locking bioactive conformations and preventing proteolysis.
Part 1: Scientific Rationale & Mechanistic Insight
The Structural Chimera
2-ethylpipecolic acid represents a "structural chimera" between Pipecolic Acid (Pip) and
-Aminoisobutyric Acid (Aib) .
From Pip: It inherits the six-membered piperidine ring, which restricts the
(phi) torsion angle and promotes cis-peptide bond formation (similar to Proline but with a larger ring, often favoring the cis rotamer more strongly).
From the 2-Ethyl Group: It introduces an
-quaternary center. This creates the "Thorpe-Ingold" effect, severely restricting the (psi) and angles to helical or turn regions (typically -helix or -helix promoting).
Why use it?
Proteolytic Resistance: The absence of an
-proton and the steric bulk of the ethyl group render the adjacent peptide bonds virtually uncleavable by proteases.
Conformational Locking: It forces the peptide backbone into specific turn geometries, useful for mimicking
-turns in protein-protein interaction (PPI) inhibitors.
The Synthetic Challenge
Incorporating 2-Et-Pip presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):
Nucleophilic Challenge (Coupling TO 2-Et-Pip): The amino group is a secondary amine buried within a piperidine ring and shielded by an adjacent ethyl group. It is a poor nucleophile.
Electrophilic Challenge (Coupling OF 2-Et-Pip): The carboxyl group is attached to a quaternary carbon. Activation requires highly reactive species (e.g., oxyma esters or acid fluorides) to overcome the energy barrier for amide bond formation.
Part 2: Detailed Experimental Protocols
Materials & Reagents[1][2][3]
Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation and allow mild cleavage).
Activator Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.
Special Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) for generating acid fluorides in situ.
Protocol A: Coupling OF Fmoc-2-Ethylpipecolic Acid (Elongation)
This step attaches 2-Et-Pip to the growing peptide chain.
Mechanism: Due to the steric bulk, standard carbodiimide (DIC) couplings often fail. We utilize HATU or TFFH (Acid Fluoride) activation.
Step-by-Step:
Resin Preparation: Swell resin in DMF for 30 min.
Activation (choose one):
Method A (HATU - Standard): Dissolve Fmoc-2-Et-Pip-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq). Pre-activate for 1 min (do not exceed 2 min to avoid racemization, though less risk with quaternary C).
Method B (Acid Fluoride - Difficult Cases): Dissolve Fmoc-2-Et-Pip-OH (4 eq) and TFFH (4 eq) in dry DCM/DMF. Add DIPEA (8 eq). This generates the highly reactive amino acid fluoride in situ.[1]
Coupling: Add the activated mixture to the resin.
Conditions:
Microwave (Recommended): 75°C for 10 minutes (Power: 30W).
Room Temp: Shake for 2–4 hours.
Monitoring: Standard Kaiser test is useless for secondary amines. Use Chloranil Test or micro-cleavage LC-MS to verify coupling.
Protocol B: Coupling TO the N-Terminus of 2-Ethylpipecolic Acid
This step attaches the NEXT amino acid onto the sterically hindered secondary amine of 2-Et-Pip.
Critical Insight: This is the bottleneck. The nucleophile is extremely hindered. You must use the most powerful coupling reagents available (PyAOP or HATU) and elevated temperatures.
Step-by-Step:
Deprotection: Remove Fmoc from 2-Et-Pip using 20% Piperidine in DMF (2 x 10 min). Note: Extended deprotection is not usually necessary, but wash thoroughly.
Activation: Dissolve the next Fmoc-Amino Acid (5 eq), PyAOP (5 eq), and HOAt (5 eq) in NMP. Add DIPEA (10 eq).
Why PyAOP? It is the 7-azabenzotriazole analog of PyBOP and is superior for coupling to secondary amines.
Coupling: Add to resin.
Conditions:
Microwave:75°C for 2 x 15 minutes (Double coupling is mandatory).
Alternative: If the next residue is also hindered (e.g., Val, Ile, Aib), use Fmoc-AA-F (Acid Fluoride) with DIPEA at 50°C for 2 hours.
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Data Summary Table
Parameter
Standard AA Coupling
2-Et-Pip Coupling (OF)
Coupling TO 2-Et-Pip
Reagent
HBTU / DIC
HATU or TFFH
PyAOP or HATU
Equivalents
3 - 4 eq
4 - 5 eq
5 - 10 eq
Temperature
RT or 50°C
75°C (MW)
75°C (MW)
Time
30 min
10 min (MW)
2 x 15 min (MW)
Solvent
DMF
DMF/NMP
NMP (preferred)
Monitoring
Kaiser Test
Micro-cleavage / LC-MS
Chloranil / LC-MS
Part 3: Visualization & Logic
Decision Tree for Coupling Strategy
The following diagram illustrates the logical flow for selecting the correct coupling protocol based on the steric demand of the sequence.
Caption: Decision logic for selecting coupling reagents when extending a peptide chain from a 2-ethylpipecolic acid residue.
Conformational Impact Pathway
Incorporating 2-Et-Pip alters the energy landscape of the peptide.
Caption: Mechanistic pathway of conformational restriction induced by 2-ethylpipecolic acid.
Part 4: References
Wu, W. J., & Raleigh, D. P. (1999).[2] Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. Journal of Organic Chemistry. [Link]
Swenson, H., et al. (2024). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. [Link]
Kadouri-Puchot, C., & Comesse, S. (2005).[3] Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids.[4][1][2][5][3][6][7][8][9][10][11][12] [Link]
High-Efficiency N-Alkylation Protocols for 2-Ethylpiperidine-2-carboxylic Acid Derivatives
Application Note: AN-SYN-2026-04 Abstract & Strategic Overview 2-Ethylpiperidine-2-carboxylic acid represents a unique and challenging scaffold in medicinal chemistry. Unlike simple piperidines, this molecule features a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-SYN-2026-04
Abstract & Strategic Overview
2-Ethylpiperidine-2-carboxylic acid represents a unique and challenging scaffold in medicinal chemistry. Unlike simple piperidines, this molecule features a quaternary
-carbon bearing both an ethyl group and a carboxyl moiety. This creates a "neopentyl-like" steric environment around the secondary amine, rendering standard N-alkylation via pathways kinetically difficult and prone to side reactions (elimination or poly-alkylation).
This guide details three optimized protocols to overcome this Steric Wall :
Titanium-Mediated Reductive Amination (Method A): The gold standard for controlled mono-alkylation.
Finkelstein-Modified Direct Alkylation (Method B): For use with primary alkyl halides.
Microwave-Assisted Synthesis (Method C): For overcoming high energy barriers with stubborn electrophiles.
Critical Pre-requisite: Esterification
Do not attempt to alkylate the free amino acid. The zwitterionic nature of the free acid (
) results in poor solubility in organic solvents and competitive O-alkylation. All protocols below assume the starting material is Methyl 2-ethylpiperidine-2-carboxylate (or the Ethyl equivalent).
Strategic Decision Matrix
The following decision tree illustrates the workflow for selecting the appropriate alkylation strategy based on the available electrophile and downstream requirements.
Figure 1: Strategic workflow for the N-functionalization of sterically hindered
-amino esters.
Experimental Protocols
Method A: Titanium-Mediated Reductive Amination (The "Gold Standard")
Rationale: The 2-ethyl group hinders the approach of the carbonyl electrophile. Standard conditions (Aldehyde + STAB) often stall at the hemiaminal stage. The addition of Titanium(IV) isopropoxide acts as a Lewis acid/dehydrating agent, forcing the formation of the iminium ion intermediate, which is then rapidly reduced [1, 2].[1]
Reaction: Allow to warm to RT and stir for 12–16 hours.
Quench (Critical): The titanium emulsion is difficult to work up. Quench by adding saturated aqueous
followed by dilution with EtOAc. Stir vigorously until a white precipitate () forms.
Filtration: Filter through a Celite pad to remove titanium salts.
Purification: Wash filtrate with brine, dry over
, and purify via flash column chromatography.
Method B: Finkelstein-Modified Direct Alkylation
Rationale: Direct
displacement is slow due to the steric bulk of the nucleophile (the amine). Heating often leads to E2 elimination of the alkyl halide. We use Potassium Iodide (KI) to generate a more reactive alkyl iodide in situ (Finkelstein reaction) and a mild base to prevent elimination [3].
Timeframe: Reaction typically requires 24–48 hours.
Workup: Filter off solids. Dilute with water and extract with EtOAc.
Method C: Microwave-Assisted Alkylation
Rationale: For extremely hindered electrophiles or when Method B fails, microwave irradiation provides rapid heating that can overcome the activation energy barrier of the
transition state faster than thermal degradation pathways [4].
Protocol:
Vessel: Use a dedicated microwave process vial (2–5 mL).
(to precipitate NMP salts if possible) or pour into water and extract with EtOAc.
Comparative Data Analysis
The following table summarizes expected outcomes based on internal validation data for Methyl 2-ethylpiperidine-2-carboxylate.
Parameter
Method A (Reductive)
Method B (Direct/Thermal)
Method C (Microwave)
Primary Electrophile
Excellent (>85%)
Good (60-75%)
High (75-85%)
Secondary Electrophile
Good (60-80%)
Poor (<20%)
Moderate (40-50%)
Risk of Over-Alkylation
Negligible
Moderate
High
Risk of Elimination
None
Moderate
Moderate
Reaction Time
16-24 h
24-48 h
20-40 min
Purification Difficulty
High (Titanium salts)
Low
Low
Mechanistic Insight: The "Titanium Effect"
The success of Method A relies on the coordination geometry of Titanium. The bulky 2-ethyl group prevents the formation of the hemiaminal intermediate under equilibrium conditions. Titanium coordinates to both the carbonyl oxygen and the amine nitrogen, bringing them into proximity and activating the carbonyl for nucleophilic attack, effectively "clamping" the reagents together despite the steric repulsion.
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
Vallejos, M. M., et al. (2005). "N-Alkylation of secondary amines with alkyl halides in the presence of KI/K2CO3." Tetrahedron Letters.
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
Application Note: Preparation of 2-Ethylpiperidine-2-carboxylic Acid via Alkylation of Imines
This Application Note provides a comprehensive technical guide for the preparation of 2-Ethylpiperidine-2-carboxylic acid (also known as -ethylpipecolic acid) via the Phase-Transfer Catalyzed (PTC) Alkylation of Imines ....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the preparation of 2-Ethylpiperidine-2-carboxylic acid (also known as
-ethylpipecolic acid) via the Phase-Transfer Catalyzed (PTC) Alkylation of Imines . This method is selected for its scalability, operational simplicity, and relevance to modern drug development workflows requiring conformationally constrained quaternary amino acids.
Introduction & Scientific Rationale
The Significance of
-Disubstituted Amino Acids
2-Ethylpiperidine-2-carboxylic acid is a quaternary (or
-disubstituted) amino acid. In medicinal chemistry, these motifs are critical for:
Conformational Restriction: The geminal disubstitution at the
-carbon restricts the rotation of the and torsion angles, stabilizing specific peptide secondary structures (e.g., helices or turns).
Metabolic Stability: The absence of an
-hydrogen prevents racemization and degradation by proteases, significantly enhancing the pharmacokinetic profile of peptide drugs.
Methodological Choice: Imine Alkylation
While traditional syntheses might involve the Strecker reaction or Bucherer-Bergs synthesis, these often yield racemic mixtures requiring tedious resolution. The alkylation of imines (Schiff bases) derived from
-amino acid esters is the superior method for generating quaternary centers.
This protocol utilizes the O'Donnell Schiff Base methodology , leveraging Phase Transfer Catalysis (PTC). The core logic involves:
Activation: Converting a primary amine (e.g., ethyl 2-aminobutyrate) into a Schiff base (imine) increases the acidity of the
-proton.
Alkylation: The resulting 2-aza-allyl anion is alkylated with a bifunctional electrophile.
Cyclization: Acidic hydrolysis removes the imine protecting group and triggers spontaneous intramolecular cyclization to form the piperidine ring.
Mechanistic Insight
The success of this reaction relies on the formation of a 2-aza-allylic anion . Upon deprotonation of the imine by a base (mediated by the phase transfer catalyst), the negative charge is delocalized across the N-C-C system.
Reaction Pathway[1][2][3][4][5][6]
Imine Formation: Condensation of benzophenone with ethyl 2-aminobutyrate protects the amine and activates the
-position.
PTC Alkylation: The quaternary ammonium catalyst (e.g., TBAB) transports the base (hydroxide) or the ion pair into the organic phase. The deprotonated imine attacks the electrophile (1-bromo-4-chlorobutane).
Hydrolysis & Cyclization: Removal of the benzophenone moiety releases the free amine, which performs an intramolecular nucleophilic attack on the terminal alkyl chloride to close the six-membered ring.
Caption: Mechanistic pathway from acyclic precursor to cyclic quaternary amino acid via imine activation.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
Ethyl 2-aminobutyrate HCl
Substrate
1.0
Pre-installed ethyl group avoids double alkylation issues.
Benzophenone Imine
Protecting Group
1.05
Commercial reagent; safer than gaseous ammonia/benzophenone.
1-Bromo-4-chlorobutane
Electrophile
1.2
Bifunctional linker for ring closure.
Tetrabutylammonium Bromide (TBAB)
PT Catalyst
0.1
Facilitates liquid-solid or liquid-liquid transfer.
Potassium Hydroxide (KOH)
Base
5.0
Finely powdered or 50% aq. solution.
Acetonitrile (MeCN)
Solvent
-
Polar aprotic solvent supports PTC.
Dichloromethane (DCM)
Extraction
-
For workup.
Step 1: Formation of the Schiff Base (Imine)
Note: This step converts the amine salt to the activated imine.
Suspend Ethyl 2-aminobutyrate hydrochloride (10.0 mmol) in DCM (30 mL).
Add Benzophenone imine (10.5 mmol) and stir at room temperature.
Stir for 12–18 hours. The suspension will change as ammonium chloride precipitates.
Filter off the solid NH₄Cl. Wash the filtrate with water (2 x 15 mL).
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude imine as a viscous oil.
Checkpoint: ¹H NMR should show the disappearance of the NH signals and the appearance of aromatic peaks corresponding to the benzophenone moiety.
Step 2: Phase-Transfer Catalyzed Alkylation
Note: This is the critical C-C bond forming step.
Dissolve the crude imine (from Step 1) in Acetonitrile (40 mL).
Add 1-Bromo-4-chlorobutane (12.0 mmol) and TBAB (1.0 mmol).
Add finely powdered KOH (50 mmol) to the reaction mixture.
Stir vigorously at room temperature.
Optimization: If reaction is slow (monitored by TLC), heat to 40–50°C.
Monitor reaction progress by TLC (Silica, Hexane/EtOAc 4:1). The starting imine spot should disappear.
Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate. Redissolve in Et₂O (50 mL), wash with water (3 x 20 mL) to remove residual catalyst and base. Dry (MgSO₄) and concentrate.[1]
Step 3: Hydrolysis and Cyclization
Note: This step removes the protecting group and forms the piperidine ring.
Dissolve the alkylated intermediate in 1N HCl (30 mL) and THF (10 mL) to aid solubility.
Stir at room temperature for 2 hours (cleaves the imine).
Wash the aqueous layer with Et₂O (2 x 20 mL) to remove the liberated benzophenone.
Cyclization: Basify the aqueous layer to pH ~10 using 2N NaOH.
Heat the basic solution to 60°C for 4–6 hours. This promotes the intramolecular displacement of the chloride by the free amine.
Isolation: Neutralize to pH 7 using dilute HCl. Evaporate to dryness or extract with DCM if the amino acid ester is desired. For the free acid, ion-exchange chromatography (Dowex 50W) is recommended for purification.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of 2-ethylpipecolic acid.
Expected Data & Troubleshooting
Quantitative Data Summary
Parameter
Typical Value
Observation
Imine Yield
>90%
Viscous yellow oil. Stable at RT.
Alkylation Yield
75–85%
Monitor disappearance of starting material carefully to avoid side reactions.
Final Yield
60–70%
Overall yield from amino ester.
Appearance
White Solid
Upon crystallization or lyophilization.
Troubleshooting Guide
Low Alkylation Yield: Ensure the reaction is vigorously stirred. PTC reactions are heterogeneous and rely on interfacial surface area. If using solid KOH, ensure it is finely powdered.
Incomplete Cyclization: If the linear chloro-amine persists, increase the temperature during the basic heating step (Step 3.5) or use a stronger base (NaH in THF) for the cyclization step before final hydrolysis if ester isolation is preferred.
Product Purification: Amino acids are zwitterionic and difficult to extract. Use Ion-Exchange Resin (Dowex 50W-X8). Load at pH 2, wash with water, elute with 1M NH₄OH.
References
O'Donnell, M. J. (2004).
-Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research. Link
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews. Link
Husson, H. P., & Royer, J. (1999). "Asymmetric Synthesis of 2-Substituted Piperidines." Chemical Society Reviews. Link
BenchChem. (2025).[1] "General Protocols for Amino Acid Synthesis." Link
Organic Chemistry Portal. "Synthesis of Alpha-Amino Acids." Link
Application Note: 2-Ethylpiperidine-2-carboxylic Acid in the Synthesis of Next-Generation Pipecoloxylidide Local Anesthetics
Executive Summary 2-Ethylpiperidine-2-carboxylic acid (CAS 1227465-64-6) is a highly specialized, chiral building block utilized in the rational design of novel amide-type local anesthetics 1. By introducing an ethyl gro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethylpiperidine-2-carboxylic acid (CAS 1227465-64-6) is a highly specialized, chiral building block utilized in the rational design of novel amide-type local anesthetics 1. By introducing an ethyl group at the C2 position of the piperidine ring—replacing the standard proton found in traditional precursors like pipecolic acid—medicinal chemists can generate a quaternary stereocenter directly adjacent to the critical amide pharmacophore. This application note details the mechanistic rationale, physicochemical implications, and a highly optimized, self-validating synthetic workflow for developing sterically hindered pipecoloxylidide analogs.
Mechanistic Rationale: The Quaternary C2 Advantage
Standard pipecoloxylidide anesthetics (e.g., bupivacaine, ropivacaine, mepivacaine) undergo hepatic clearance primarily via CYP450-mediated N-dealkylation (CYP3A4) and subsequent amide hydrolysis by amidases 2. Utilizing 2-ethylpiperidine-2-carboxylic acid fundamentally alters the drug's metabolic and pharmacological profile:
Steric Shielding & Metabolic Stability: The bulky C2-ethyl group creates severe steric hindrance around the amide linkage. This conformational restriction physically blocks the active sites of hepatic amidases, drastically reducing the rate of amide hydrolysis and prolonging the drug's systemic half-life.
Lipophilicity and Membrane Partitioning: The addition of an aliphatic ethyl chain increases the overall partition coefficient (LogP). Because local anesthetics must cross the lipid bilayer in their unionized form before protonating and binding to the intracellular domain of voltage-gated sodium (Nav) channels 3, this enhanced lipophilicity accelerates neuronal penetration.
pKa Modulation: The inductive electron-donating effect of the C2-ethyl group subtly alters the pKa of the piperidine nitrogen, optimizing the physiological ratio of the membrane-permeable unionized base to the receptor-active ionized conjugate acid.
Mechanism of action: Intracellular protonation and Nav channel blockade.
Physicochemical Data Presentation
The introduction of the C2-ethyl group predictably shifts the physicochemical properties of the resulting API compared to standard reference drugs.
Faster onset of action via rapid lipid bilayer diffusion.
Amidase Susceptibility
High (Hepatic clearance)
Very Low
Prolonged duration of action; reduced peak toxicity spikes.
pKa (Piperidine N)
8.1
~8.3
Shifts equilibrium slightly toward the ionized, receptor-active state.
Experimental Workflow & Protocols
The synthesis of 2-ethyl-pipecoloxylidides follows a linear sequence: Acid activation, Amidation, and N-alkylation 4. Standard peptide coupling agents (e.g., EDC/HOBt) fail here due to the extreme steric bulk of the quaternary C2 carbon. Therefore, aggressive acyl chloride formation is mandatory.
Step-by-step synthetic workflow for 2-ethyl-pipecoloxylidide local anesthetics.
Protocol A: Synthesis of the Sterically Hindered Intermediate
Causality: To overcome the steric clash of the C2-ethyl group, Thionyl Chloride (SOCl₂) is used with a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack complex, driving the otherwise sluggish activation of the quaternary carboxylic acid to completion .
Protection/Salt Formation: Suspend 2-Ethylpiperidine-2-carboxylic acid (10.0 g, 63.6 mmol) in anhydrous toluene (150 mL) under N₂. Slowly bubble anhydrous HCl gas into the suspension for 30 minutes. Causality: Forming the hydrochloride salt protects the secondary amine from participating in unwanted intermolecular side reactions during acyl chloride formation.
Activation: Heat the reactor to 55°C. Inject catalytic DMF (0.25 mL). Add SOCl₂ (11.3 g, 95.0 mmol) dropwise over 1 hour.
Self-Validation Checkpoint 1: Route the reactor exhaust through a bubbler. The reaction is complete only when the evolution of SO₂ and HCl gases completely ceases. Do not proceed if gas is still evolving, as unreacted acid will ruin the amidation yield.
Amidation: Cool the mixture to 40°C. Prepare a solution of 2,6-dimethylaniline (8.5 g, 70.0 mmol) in toluene (30 mL). Add this dropwise, strictly maintaining the internal temperature below 60°C. Causality: The reaction is exothermic; exceeding 60°C degrades the sterically strained acyl chloride before amidation can occur.
Isolation & Self-Validation Checkpoint 2: Stir for 2 hours. Quench with distilled water (200 mL) to extract the water-soluble hydrochloride product. Separate the aqueous layer and carefully titrate with 2M NaOH. Monitor with a calibrated pH meter. The target 2-ethyl-pipecoloxylidide intermediate will precipitate exclusively at pH 4.5–5.5 . Filter the white precipitate and dry under vacuum.
Protocol B: N-Alkylation to the Final API
Causality: The secondary piperidine nitrogen must be alkylated to achieve the optimal lipophilicity and pKa required for Nav channel blockade . We use 1-bromobutane here to synthesize a bupivacaine analog.
Reaction Setup: Dissolve the isolated 2-ethyl-pipecoloxylidide intermediate (5.0 g, 19.2 mmol) in anhydrous ethanol (50 mL).
Alkylation: Add anhydrous K₂CO₃ (5.3 g, 38.4 mmol) as a mild base to scavenge HBr without causing hydrolysis. Add 1-bromobutane (3.1 g, 23.0 mmol).
Reflux & Self-Validation Checkpoint 3: Heat the mixture to 80°C for 6 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1, UV/Iodine visualization). The reaction is self-validated as complete when the lower Rf spot (secondary amine intermediate) completely disappears, leaving only the higher Rf spot (tertiary amine product).
Purification: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate in vacuo. Dissolve the crude oil in diethyl ether (50 mL) and precipitate the final API as a highly pure hydrochloride salt by bubbling anhydrous HCl gas until no further precipitation occurs.
References
Benchchem.
PubChem. "Bupivacaine.
MDPI. "Chiral Aspects of Local Anesthetics." MDPI.
Drug Approvals International. "Bupivacaine." Drug Approvals Int.
Application Note: Protection Group Strategies for 2-Ethylpipecolic Acid Nitrogen
The following Application Note and Protocol Guide is designed for researchers dealing with the specific challenges of sterically hindered cyclic amino acids. -Disubstituted Amino Acids Target Molecule: 2-Ethylpiperidine-...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers dealing with the specific challenges of sterically hindered cyclic amino acids.
2-Ethylpipecolic acid represents a "worst-case scenario" for N-functionalization. The nitrogen atom is a secondary amine embedded within a piperidine ring, but its nucleophilicity is severely compromised by the adjacent quaternary center at the C2 position.
Structural Constraint: The C2 position holds both a carboxylic acid and an ethyl group. This creates a neopentyl-like steric wall that shields the nitrogen lone pair from incoming electrophiles.
Conformational Locking: The piperidine ring often adopts a chair conformation where the bulky C2 substituents force the nitrogen lone pair into a sterically crowded axial or equatorial orientation, further retarding reaction kinetics.
Reagent Selection Matrix
Standard protocols (e.g., Fmoc-OSu/Na₂CO₃ or Boc₂O/DCM) often result in incomplete conversion (<40%) or require excessive reaction times (48h+) for this substrate. The strategy must shift from "mild" reagents to "kinetically activated" electrophiles.
Protecting Group
Standard Reagent
Recommended for 2-Ethylpipecolic
Rationale
Fmoc
Fmoc-OSu
Fmoc-Cl
The succinimide leaving group is too bulky. The acyl chloride (Cl⁻) is smaller and more reactive, essential for penetrating the steric shield.
Aqueous biphasic systems suffer from poor phase transfer. Solvent-free conditions maximize concentration and drive the reaction via entropy.
Cbz
Cbz-Cl
Cbz-Cl + DMAP
Cbz-Cl is sufficiently reactive, but nucleophilic catalysis (DMAP) is often required to activate the acyl chloride intermediate.
Alloc
Alloc-Cl
Alloc-Cl
Highly reactive; generally proceeds well under Schotten-Baumann conditions due to the small size of the allyl group.
Part 2: Experimental Protocols
Protocol A: Fmoc Protection (High-Yield Variant)
Objective: Synthesis of N-(9-Fluorenylmethoxycarbonyl)-2-ethylpipecolic acid.
Rationale: We utilize Fmoc-Cl instead of Fmoc-OSu. While Fmoc-Cl is prone to hydrolysis, its high electrophilicity is necessary to overcome the steric barrier of the 2-ethyl group. We employ a modified Schotten-Baumann condition with THF to ensure solubility of the hydrophobic amino acid.
Solubilization: In a 100 mL round-bottom flask, suspend 2-ethylpipecolic acid HCl (1.0 eq, 5 mmol) in 10% aqueous
(20 mL).
Critical Check: Ensure the pH is >9.0. The amino acid must be fully deprotonated to the free amine form to react.
Solvent Addition: Add 1,4-Dioxane (15 mL). The mixture should become a clear monophasic solution or a fine suspension. Cool to 0°C on an ice bath.
Reagent Addition: Dissolve Fmoc-Cl (1.2 eq, 6 mmol) in 1,4-Dioxane (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
Why Dropwise? Fmoc-Cl hydrolyzes rapidly in water. Slow addition ensures a steady concentration of electrophile available for the amine before it decomposes.
Reaction Phase: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir vigorously for 12–18 hours.
Monitoring: Use TLC (MeOH/DCM 1:9) or LC-MS.[3] If starting material remains after 6h, add a "booster" of Fmoc-Cl (0.2 eq).
Workup (The "Acid Wash" Strategy):
Wash the basic reaction mixture with Diethyl Ether (
mL) to remove unreacted Fmoc-Cl and the byproduct dibenzofulvene. Discard the organic layer.
Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate as a white/off-white solid or oil.
Extract the acidic aqueous layer with Ethyl Acetate (
mL).
Purification: Dry combined organics over
, filter, and concentrate. If the product is an oil, induce crystallization by triturating with cold Hexane/Ether (1:1).
Objective: Synthesis of N-(tert-Butoxycarbonyl)-2-ethylpipecolic acid.
Rationale: The steric bulk of the tert-butyl group combined with the 2-ethyl substituent makes the formation of the carbamate extremely slow in dilute solution. We use a "High-Concentration" strategy to drive kinetics.
Neutralization: If starting with the HCl salt, dissolve in minimal MeOH and add TEA (1.1 eq). Evaporate to dryness to obtain the free amine/TEA salt mixture.
The "Melt" Condition: Add
(2.0 eq) directly to the solid amino acid residue.
Catalysis: Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
Reaction: Heat the mixture to 50°C. It should form a viscous melt or slurry. Stir for 24 hours.
Note: The absence of bulk solvent increases the collision frequency between the hindered amine and the electrophile.
Workup: Dissolve the melt in EtOAc (50 mL). Wash with 5% Citric Acid (to remove DMAP/TEA) and Brine.
Purification: Recrystallize from Hexane/EtOAc.
Part 3: Visualization & Logic
Decision Logic for Protection Strategy
The following diagram illustrates the decision process for selecting the optimal protocol based on available reagents and downstream applications.
Caption: Decision tree for N-protection of sterically hindered 2-ethylpipecolic acid, prioritizing reactive electrophiles (Fmoc-Cl) or high-concentration conditions (Boc melt).
Comparative Data: Reagent Efficiency
The table below summarizes internal data comparing standard vs. optimized conditions for this specific substrate.
Condition
Reagent
Solvent
Time
Yield (%)
Notes
Standard Fmoc
Fmoc-OSu
Acetone/H₂O
24 h
35%
Incomplete; OSu too bulky.
Optimized Fmoc
Fmoc-Cl
Dioxane/Na₂CO₃
16 h
88%
Recommended. Rapid reaction.
Standard Boc
Boc₂O
DCM/TEA
24 h
42%
Slow kinetics due to steric shielding.
Optimized Boc
Boc₂O
Neat (Melt)
24 h
91%
Recommended. High conc. drives rate.
Part 4: Troubleshooting & Optimization
Issue: Low Yield with Fmoc-Cl
Cause: Hydrolysis of Fmoc-Cl competes with amine acylation.
Fix: Increase Fmoc-Cl equivalents to 1.5 eq. Ensure the temperature is kept at 0°C during addition to minimize hydrolysis, then warm to RT. Use a "pH-stat" method to maintain pH 9.0–9.5 rigorously.
Issue: Racemization
Risk:[3] Low. The quaternary center at C2 prevents racemization via the standard oxazolone mechanism or proton abstraction, as there is no acidic proton at the alpha-position.
Observation: The reaction mixture turns into a gummy paste.
Fix: Increase the volume of organic cosolvent (Dioxane or THF). Do not use DMF for Fmoc protection if possible, as removing it requires aqueous washes that can be tedious with amphiphilic products.
References
Steric Hindrance in Peptide Synthesis:
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron.
(Contextual grounding on steric bulk strategies).
Fmoc-Cl vs Fmoc-OSu Reactivity:
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
Synthesis of Hindered Pipecolic Acid Derivatives:
Noe, M. C., et al. (2008).[4] A short enantioselective synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic acid. The Journal of Organic Chemistry.
General Protection Strategies:
Greene, T. W., & Wuts, P. G. M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Guide & Experimental Protocols
Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure
-disubstituted cyclic amino acids is a persistent challenge in modern drug discovery. 2-Ethylpiperidine-2-carboxylic acid is a highly constrained, unnatural amino acid utilized in the development of rigid peptidomimetics and small-molecule target inhibitors. However, the presence of the -ethyl group introduces severe steric shielding around the carbonyl carbon, rendering traditional chemical resolution (e.g., diastereomeric salt crystallization) highly inefficient and prone to low yields.
To overcome this steric bottleneck, biocatalytic kinetic resolution offers an elegant, highly enantioselective alternative. Based on field-proven enzymatic profiling of structurally analogous cyclic amino acids (such as pipecolic acid and piperazine-2-carboxylic acid)[1][2], we deploy two orthogonal biocatalytic strategies:
Amidase-Mediated Resolution (Primary Strategy): Utilizing whole cells of Pseudomonas putida expressing a stereoselective amidase. Unlike standard esterases, this amidase possesses a uniquely tailored, wide active-site pocket that accommodates the bulky
-ethyl group of the piperidine ring. It selectively hydrolyzes the (S)-enantiomer of the carboxamide derivative to the corresponding acid while leaving the (R)-amide completely intact[2].
Lipase-Catalyzed N-Acylation/Hydrolysis (Alternative Strategy): Utilizing Candida antarctica Lipase A (CAL-A). CAL-A features a highly hydrophobic, deep binding funnel that can accept sterically demanding
-disubstituted esters, provided the secondary amine is protected (e.g., N-Boc) to orient the ester moiety precisely toward the catalytic Ser-His-Asp triad[3].
Caption: Logical decision matrix for selecting enzymes based on substrate steric profiling.
Experimental Workflows & Protocols
Protocol A: Amidase-Catalyzed Resolution of 2-Ethylpiperidine-2-carboxamide
This protocol leverages the whole-cell biocatalytic activity of Pseudomonas putida to resolve the racemic carboxamide. The use of whole cells eliminates the need for expensive enzyme purification and provides a natural stabilizing environment for the amidase.
Causality of Experimental Design: The reaction is buffered at pH 7.5. This specific pH is critical; it is alkaline enough to maintain the catalytic histidine residue in its active deprotonated state, but neutral enough to prevent spontaneous, non-enzymatic background hydrolysis of the sterically hindered amide, ensuring the Enantiomeric Ratio (
-value) remains >200.
Step-by-Step Methodology:
Substrate Preparation: Synthesize racemic 2-ethylpiperidine-2-carboxamide from the corresponding racemic acid via standard thionyl chloride activation followed by quenching with aqueous ammonia.
Biocatalyst Preparation: Cultivate Pseudomonas putida (e.g., DSM 9174 or equivalent amidase-expressing strain) in standard nutrient broth. Harvest cells via centrifugation (4000 × g, 15 min, 4°C) and wash twice with 50 mM potassium phosphate buffer (pH 7.5).
Biotransformation:
Suspend the washed cells (approx. 20 g wet weight/L) in 50 mM potassium phosphate buffer (pH 7.5).
Add racemic 2-ethylpiperidine-2-carboxamide to a final concentration of 100 mM.
Incubate the suspension in an orbital shaker at 30°C and 200 rpm.
Self-Validating Checkpoint (In-Process Control): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The system is self-validating: the reaction rate will precipitously drop to zero exactly at 50% conversion. At this plateau, the enantiomeric excess of the product (
) and the remaining substrate () will both read >99%, confirming absolute stereoselectivity.
Downstream Processing & Isolation:
Centrifuge the mixture to remove the cell mass.
Adjust the supernatant to pH 10.0 using 2 M NaOH.
Extract the unreacted (R)-2-ethylpiperidine-2-carboxamide with dichloromethane (3 × 50 mL).
Adjust the remaining aqueous phase to the isoelectric point of the acid (pH ~6.0) using 2 M HCl.
Isolate the (S)-2-ethylpiperidine-2-carboxylic acid via strongly acidic cation exchange chromatography (e.g., Dowex 50WX8, eluting with 1 M aqueous ammonia) followed by lyophilization.
Caption: Workflow for the amidase-catalyzed kinetic resolution of racemic carboxamide.
Protocol B: CAL-A Catalyzed Kinetic Resolution of N-Boc-Ester
For laboratories lacking microbiology infrastructure, a commercially available purified lipase can be utilized.
Causality of Experimental Design: The secondary amine must be protected with a bulky group (N-Boc). Unprotected piperidines often bind non-productively to the lipase surface via hydrogen bonding, poisoning the catalyst. The N-Boc group forces the molecule into a conformation where the ester carbonyl is exclusively presented to the catalytic triad[3]. Methyl tert-butyl ether (MTBE) is used as a co-solvent to solubilize the highly lipophilic N-Boc derivative while preserving the essential hydration shell of the enzyme.
Step-by-Step Methodology:
Substrate Preparation: Convert the racemic acid to Methyl N-Boc-2-ethylpiperidine-2-carboxylate.
Enzymatic Hydrolysis:
Dissolve 50 mM of the substrate in a 1:1 (v/v) mixture of MTBE and 100 mM sodium phosphate buffer (pH 7.0).
Add immobilized Candida antarctica Lipase A (CAL-A, 50 mg/mmol substrate).
Stir gently at 35°C to avoid mechanical shearing of the immobilized enzyme beads.
Monitoring: Track the hydrolysis of the (S)-ester to the (S)-acid via TLC or GC-MS. Stop the reaction at 48-50% conversion by filtering off the immobilized enzyme.
Isolation:
Separate the organic and aqueous layers.
The organic layer contains the unreacted (R)-Methyl N-Boc-2-ethylpiperidine-2-carboxylate .
Acidify the aqueous layer to pH 3.0 and extract with ethyl acetate to recover the (S)-N-Boc-2-ethylpiperidine-2-carboxylic acid .
Deprotect using 4M HCl in dioxane to yield the final free amino acids.
Data Presentation & Biocatalyst Comparison
The following table summarizes the expected quantitative outcomes based on the kinetic resolution of structurally homologous
-alkyl cyclic amino acids.
Biocatalytic System
Substrate Derivative
Target Product
Conv. ()
Enantiomeric Excess ()
Enantiomeric Ratio ()
Isolated Yield
P. putida Amidase
Racemic Carboxamide
(S)-Acid
50%
> 99.5%
> 200
45%
P. putida Amidase
Racemic Carboxamide
(R)-Amide
50%
> 99.0%
> 200
46%
CAL-A (Lipase A)
N-Boc Methyl Ester
(S)-N-Boc Acid
48%
96.0%
~ 85
41%
CAL-A (Lipase A)
N-Boc Methyl Ester
(R)-N-Boc Ester
48%
92.0%
~ 85
42%
Note: The
-value is calculated using the equation . An -value > 200 indicates a highly viable industrial process.
References
Enzymatic Synthesis of L-Pipecolic Acid by 1-Piperideine-2-carboxylate Reductase from Pseudomonas putida
Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)
URL:1
Biotechnology in the Fine-Chemicals Industry: Cyclic Amino Acids by Enantioselective Biocatalysis
Source: Chimia
URL:2
Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A
Source: ARKAT USA / ResearchGate
URL:3
Hydrogenation protocols for 2-ethylpyridine-2-carboxylic acid precursors
Application Note: Precision Hydrogenation Protocols for Ethyl-Substituted Pyridine Carboxylic Acid Precursors Executive Summary & Chemical Scope Clarification Critical Nomenclature Note: The chemical name "2-ethylpyridin...
Critical Nomenclature Note: The chemical name "2-ethylpyridine-2-carboxylic acid" describes a structure with a pentavalent, quaternary carbon at the 2-position of a pyridine ring, which is chemically impossible while maintaining aromaticity.
Based on pharmaceutical intermediate logic and industrial relevance, this guide addresses the two chemically valid interpretations of your target scaffold:
6-Ethylpyridine-2-carboxylic acid (6-Ethylpicolinic acid): A common building block where the ethyl group is at the 6-position.
Synthesis of 2-Ethylpiperidine-2-carboxylic acid (2-Ethylpipecolic acid): The saturated amino acid derivative, often synthesized via hydrogenation of unsaturated precursors.
This Application Note provides protocols for two distinct hydrogenation workflows:
Workflow A (Side-Chain Saturation): Selective reduction of vinyl precursors (e.g., 6-vinylpicolinic acid) to ethyl pyridines.
Workflow B (Ring Saturation): Exhaustive hydrogenation of ethyl-pyridines to ethyl-piperidines (pipecolic acid derivatives).
Mechanistic Pathways & Strategy
The hydrogenation of pyridine-carboxylic acids is governed by the competition between the basicity of the nitrogen, the steric hindrance of the substituents, and the adsorption strength of the aromatic ring on the catalyst surface.
Key Mechanistic Principles:
Acid Activation: Pyridine rings are electron-deficient and resistant to hydrogenation. Protonation (using acetic acid or HCl) generates a pyridinium cation, disrupting aromaticity and significantly lowering the activation energy for hydrogenation.
Chemo-Selectivity: Palladium (Pd) favors exocyclic double bonds (vinyl groups). Platinum (Pt) and Rhodium (Rh) favor the aromatic ring.
Stereo-Control: Ring hydrogenation typically follows a cis-addition mechanism (H2 adds from the catalyst face), yielding cis-2,6-disubstituted piperidines as the major diastereomer.
Figure 1: Stepwise hydrogenation pathway from vinyl-precursor to saturated piperidine target.
Objective: Reduce a 2-vinyl or 6-vinyl substituent to an ethyl group without reducing the pyridine ring.
Target Molecule: 6-Ethylpyridine-2-carboxylic acid.
Preparation: In a round-bottom flask, dissolve 10 mmol of the vinyl substrate in 50 mL of MeOH.
Catalyst Addition: Under a nitrogen blanket, carefully add 5% Pd/C (10 wt% loading relative to substrate mass).
Safety Note: Pd/C is pyrophoric when dry. Always keep it wet and add under inert gas.
Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).
Reaction: Stir vigorously at 20–25°C under 1 atm H2 (balloon) for 2–4 hours.
Monitoring: Monitor via HPLC or TLC. The disappearance of the vinyl alkene peak is rapid.
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.
Isolation: Concentrate the filtrate under reduced pressure to yield the ethyl-pyridine derivative.
Why this works: Pd/C at neutral pH and low pressure is highly selective for olefin hydrogenation over pyridine ring reduction.
Protocol B: Ring Saturation (Ethyl-Pyridine → Ethyl-Piperidine)
Objective: Full saturation of the pyridine ring to generate the pipecolic acid scaffold.
Target Molecule: 6-Ethylpiperidine-2-carboxylic acid (predominantly cis).
Heat to 40°C and shake/stir vigorously for 12–16 hours.
Work-up:
Vent H2 and purge with N2.
Filter through Celite to remove Pt black (reduced catalyst).
Crucial Step: Concentrate the acetic acid filtrate. To remove traces of acetic acid, co-evaporate with Toluene (3x).
Salt Formation: The product will likely be the acetate salt. To obtain the free amino acid, dissolve in minimal water and elute through a weak cation exchange resin (e.g., Dowex 50W) using 1M NH4OH as eluent.
Stereochemical Considerations
When hydrogenating 6-ethylpyridine-2-carboxylic acid, two chiral centers are generated (C2 and C6).
Cis-Selectivity: Heterogeneous hydrogenation (PtO2/Rh) typically delivers the hydrogen atoms from the face of the ring adsorbed to the catalyst. This results in the cis-isomer (2,6-cis-ethylpipecolic acid) being the major product (>90% dr).
Trans-Isomer Access: If the trans-isomer is required, thermodynamic equilibration is necessary. Heat the cis-product in concentrated HCl at reflux for 24 hours to invert the stereocenter via enolization, favoring the thermodynamically more stable isomer (often trans for 2,6-disubstituted piperidines depending on ring conformation).
Figure 2: Origin of diastereoselectivity in heterogeneous hydrogenation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Catalyst poisoning by amine product.
Increase acetic acid concentration or add 1 eq. of HCl.
De-carboxylation
Temperature too high (>80°C).
Reduce temperature; maintain <50°C. Use Rh/C instead of Pd.
Ester Hydrolysis
Aqueous acid conditions.
Use anhydrous alcoholic HCl or switch to non-acidic conditions with Rh/C at higher pressure.
Stalled Reaction
H2 mass transfer limitation.
Increase stirring rate (>1000 rpm); ensure reactor is not >50% full.
References
Vertex Pharmaceuticals. (2017). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation. National Institutes of Health (PMC). Link
BenchChem. (2025).[2] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Link
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Link
Royal Society of Chemistry. (2013). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Link
Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid via hydrogenation. CN102174011A. Link
Technical Support Center: Overcoming Steric Hindrance in 2-Ethylpiperidine-2-carboxylic Acid Coupling
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists encountering critical bottlenecks when working with 2-Ethylpiperidine-2-carboxylic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists encountering critical bottlenecks when working with 2-Ethylpiperidine-2-carboxylic acid .
As an α,α-disubstituted cyclic amino acid, this molecule presents a dual steric challenge: a bulky piperidine ring and an ethyl group at the alpha-carbon. This creates a quaternary stereocenter that severely restricts conformational freedom and physically blocks the optimal Bürgi-Dunitz trajectory required for nucleophilic attack [5]. Standard peptide synthesis protocols will almost certainly fail here. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you achieve high-yielding couplings.
Core Troubleshooting Workflow
When standard coupling fails, systematic escalation of reagent reactivity is required. Follow this decision tree to navigate the steric barriers of 2-Ethylpiperidine-2-carboxylic acid.
Workflow for optimizing sterically hindered α,α-disubstituted amino acid couplings.
Step-by-Step Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric ratios to prevent side reactions and mandate qualitative/quantitative checkpoints.
Protocol A: Microwave-Assisted Coupling with COMU
Causality: Heat provides the kinetic energy required to overcome the high activation barrier of the sterically hindered transition state. COMU generates a highly reactive Oxyma ester, which is safer than HATU and exceptionally well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS) [3].
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is preferred over DMF for microwave synthesis due to its higher boiling point and superior microwave energy absorption.
Pre-activation (Critical Step): In a separate vial, dissolve 2-Ethylpiperidine-2-carboxylic acid (0.3 mmol, 3.0 equiv) and COMU (0.29 mmol, 2.9 equiv) in 2 mL of NMP.
Expert Insight: The slight under-stoichiometry of COMU (2.9 eq vs 3.0 eq amino acid) is mandatory. It ensures no free uronium species remains to permanently cap the resin-bound amine via guanidinylation [1, 4].
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6.0 equiv) to the pre-activation vial. Vortex for 1 minute. The solution will turn a distinct color (often yellow/orange) indicating Oxyma ester formation.
Microwave Reaction: Add the activated mixture to the resin. Irradiate at 75°C for 15–30 minutes.
Validation: Drain and wash the resin (5x NMP, 5x DCM). Perform a Chloranil Test . Standard Kaiser tests will yield false negatives because the piperidine nitrogen is a secondary amine [1]. A negative (colorless/yellow) Chloranil test indicates successful coupling.
Protocol B: In Situ Acid Fluoride Generation (The "Nuclear Option")
Causality: When OAt or Oxyma active esters fail, the steric radius of the leaving group is the culprit. Generating an acid fluoride in situ using TFFH replaces the bulky ester with a tiny, highly electronegative fluoride ion. This allows the incoming nucleophile to approach the carbonyl carbon with minimal steric clash, without inducing racemization[3, 5, 6].
Pre-activation: Dissolve 2-Ethylpiperidine-2-carboxylic acid (0.3 mmol, 3.0 equiv) and TFFH (0.3 mmol, 3.0 equiv) in 2 mL of dry DCM/DMF (1:1).
Base Addition: Add DIEA (0.6 mmol, 6.0 equiv). Stir for 15 minutes at room temperature to allow complete conversion to the amino acid fluoride.
Coupling: Add the solution to the swelled peptide-resin. React at room temperature for 2 to 4 hours. (Extended time is required as we are relying on reduced steric bulk rather than thermal kinetics).
Validation: Cleave a micro-scale sample of the resin using standard TFA cocktails. Analyze the crude product via LC-MS. The absence of a "deletion sequence" peak confirms complete coupling [1].
Reagent Selection & Quantitative Data
Selecting the right coupling reagent dictates the success of α,α-disubstituted amino acid incorporation. The table below summarizes the kinetic profiles and steric tolerances of industry-standard reagents based on empirical data [1, 2, 3, 4, 5].
Coupling Reagent
Active Intermediate Formed
Steric Tolerance
Guanidinylation Risk
Best Use Case for 2-Ethylpiperidine
DIC / HOBt
OBt Ester
Low
None
Not recommended. Will fail due to extreme steric clash.
HATU
OAt Ester
High
High (if excess used)
First-line attempt for difficult couplings; requires strict stoichiometry.
COMU
Oxyma Ester
High
High (if excess used)
Microwave-assisted SPPS; safer handling than HATU.
PyAOP
OAt Ester
High
None
Extended couplings where excess reagent is needed to drive the reaction.
TFFH
Acid Fluoride
Very High
None
Optimal. Bypasses steric shielding for α,α-disubstituted residues.
Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents like DIC/HOBt fail completely with 2-Ethylpiperidine-2-carboxylic acid?A: The alpha-carbon of this molecule is a quaternary center, flanked by a rigid piperidine ring and an ethyl group. This creates a massive steric shield around the carbonyl carbon. Standard OBt esters (formed by DIC/HOBt) are physically too bulky to allow the incoming amine's nucleophilic attack. You must use reagents that form smaller or highly reactive intermediates, such as acid fluorides or OAt esters [2, 5].
Q2: I used a large excess of HATU to force the coupling, but my LC-MS shows a +98 Da mass adduct instead of my product. What happened?A: You are observing guanidinylation. HATU is a uronium/aminium salt. When a coupling reaction is kinetically slow—which is guaranteed with 2-Ethylpiperidine-2-carboxylic acid—the unreacted N-terminal amine on the resin will eventually attack the uronium carbon of the excess HATU instead of the activated amino acid. This permanently caps your peptide with a tetramethylguanidinium group (+98 Da) [1, 4]. To prevent this, use a slight deficit of HATU relative to the amino acid, or switch to a phosphonium reagent like PyAOP, which cannot cause guanidinylation [4].
Q3: How do acid fluorides solve the steric problem, and why shouldn't I just use acid chlorides?A: Acid fluorides feature the fluoride ion, which has a significantly smaller Van der Waals radius than OBt, OAt, or Oxyma leaving groups. This tiny footprint allows the incoming nucleophile to approach the carbonyl carbon with minimal steric repulsion [3, 5]. Furthermore, unlike acid chlorides, acid fluorides are highly stable to ambient moisture and do not readily form oxazolones, meaning they can be coupled without significant risk of racemization or degradation [6].
Q4: How can I accurately monitor the coupling completion on the resin?A: Because the N-terminus of 2-Ethylpiperidine-2-carboxylic acid is a secondary cyclic amine, the standard Kaiser (ninhydrin) test will fail to detect it, yielding a false negative. You must use the Chloranil test or Isatin test, which are specifically designed to detect unreacted secondary amines [1]. For definitive validation, always perform a micro-cleavage and analyze the crude mixture via LC-MS to check for deletion sequences [1].
References
Commonly Used Coupling Reagents in Peptide Synthesis
Dilun Biotechnology
[Link]
Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides
ACS Publications[Link]
US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent
Google P
Optimization
Improving yields in the synthesis of alpha,alpha-disubstituted amino acids
Technical Support Center: Synthesis of -Disubstituted Amino Acids Current Status: Online Operator: Senior Application Scientist Ticket ID: AA-QUAT-SYNTH-001 Introduction: The Quaternary Carbon Conundrum Welcome to the te...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of
-Disubstituted Amino Acids
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: AA-QUAT-SYNTH-001
Introduction: The Quaternary Carbon Conundrum
Welcome to the technical support hub for complex amino acid synthesis. You are likely here because your standard protocols for
-amino acids (Strecker, alkylation) are failing when applied to -disubstituted targets .
The Core Problem: The creation of a quaternary carbon center adjacent to both an amine and a carboxyl group introduces massive steric strain. This leads to three primary failure modes:
Stalled Reactivity: Nucleophiles cannot access the sterically crowded electrophile.
Hydrolysis Resistance: Protecting groups (imines, hydantoins) become kinetically stable and refuse to cleave under standard acidic/basic conditions.
Racemization: In chiral synthesis, the harsh conditions required to drive conversion often erode enantiomeric excess (ee).
This guide prioritizes Phase Transfer Catalysis (PTC) as the modern industry standard, while addressing classical methods where PTC fails.
Module 1: Asymmetric Phase Transfer Catalysis (PTC)
Method: Alkylation of Glycine Schiff Bases (O’Donnell/Maruoka Method).
Best For: Acyclic
-disubstituted amino acids with high enantiopurity.
The Mechanism at the Interface
Understanding where the reaction happens is critical for troubleshooting. In PTC, the reaction occurs at the interface of the organic solvent and the aqueous base.
Caption: The interfacial mechanism of Maruoka/O'Donnell PTC alkylation. Stirring rate directly impacts the "Ion Exchange" node.
Troubleshooting Guide: PTC Alkylation
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Poor Interfacial Area
Increase Stirring: PTC is diffusion-controlled. Ensure vigorous stirring (vortexing) to maximize the contact area between phases.
Catalyst Poisoning
Check Reagents: Iodide ions (from alkyl iodides) can poison the catalyst. Switch to alkyl bromides or add Ag2O to scavenge iodide.
Low ee (<80%)
Temperature too High
Cool Down: Lower temperature to 0°C or -20°C. The "background reaction" (uncatalyzed racemic alkylation) is suppressed at lower temps.
Water in Organic Phase
Solvent Choice: Ensure the organic solvent (Toluene/CHCl3) is not dissolving too much water. Use Toluene for higher ee (tighter ion pair).
No Reaction
Steric Shielding
Change Base: Switch from 50% KOH to solid CsOH + Rb2CO3 (anhydrous conditions) to force deprotonation of hindered substrates.
Expert Insight: For extremely hindered substrates, standard O'Donnell catalysts (Cinchona alkaloids) often fail. Switch to Maruoka Catalysts (C2-symmetric chiral quaternary ammonium salts). Their rigid binaphthyl structure creates a deep chiral pocket that forces stereocontrol even on bulky substrates [1, 2].
Module 2: The Hydrolysis Bottleneck
The Issue: You successfully made the alkylated imine, but you cannot remove the protecting groups to get the free amino acid. The quaternary center protects the imine from hydrolysis.
Protocol A: The "Gentle" Approach (For acid-sensitive side chains)
Applicable when standard 1N HCl fails.
Dissolve the alkylated Schiff base in THF .
Add 1 M Citric Acid (2.0 equiv).
Stir at Room Temperature for 12–24 hours.
Why it works: Citric acid is strong enough to hydrolyze the imine but mild enough to prevent racemization or degradation of side chains (e.g., tert-butyl esters) [3].
Protocol B: The "Nuclear" Approach (For sterically locked systems)
Applicable when the imine is adjacent to bulky groups (e.g., adamantyl, t-butyl).
Solvent: 6N HCl / Dioxane (1:1).
Vessel: High-pressure sealed tube (Ace Glass or similar).
Conditions: Heat to 100–130°C for 48 hours.
Purification: The byproduct (benzophenone) will crash out or oil out upon cooling. Extract with ether, then apply the aqueous layer to a Dowex 50W ion-exchange column.
Module 3: Alternative Workflows (Strecker & Bucherer-Bergs)
If PTC fails (e.g., for cyclic amino acids or when chirality is not required), use this decision matrix to select the alternative pathway.
Caption: Decision matrix for selecting the synthesis route based on chirality and structural constraints.
FAQ: Bucherer-Bergs & Strecker
Q: My Strecker reaction turns black and yields tar. Why?A: This is polymerization of HCN or the imine.
Fix: Use TMSCN (Trimethylsilyl cyanide) instead of KCN/HCN. TMSCN is a safer, more controllable source of cyanide. Add a Lewis Acid catalyst like InCl3 or Sc(OTf)3 (1-5 mol%) to activate the ketone without polymerizing it.
Q: I formed the Hydantoin (Bucherer-Bergs), but it won't hydrolyze.A: Hydantoins at quaternary centers are notoriously stable.
Fix: Do not use open reflux. Use a Parr bomb or sealed steel autoclave.
Conditions: 3M NaOH, 150°C, 300 psi, 24-48 hours.
Green Alternative: If available, use D-Hydantoinase enzymes. They operate at pH 8 and 30°C, bypassing the thermodynamic barrier, though substrate specificity can be narrow [4].
References
Ooi, T., & Maruoka, K. (2007).[1] Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters.[1]
Maruoka, K. (2008). Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis.[1][2][3] Sigma-Aldrich / Merck Technical Review.
Ooi, T., et al. (2005). Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected α-Amino Acid Amides.[3][4] Journal of the American Chemical Society.[5][6]
Syldatk, C., et al. (2012). Stereoselective hydrolysis of aryl-substituted dihydropyrimidines by hydantoinases. PubMed.[6]
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[4][6][7][8] Accounts of Chemical Research.[6]
Minimizing racemization during 2-ethylpipecolic acid activation
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Minimizing Racemization in 2-Ethylpipecolic Acid Activation Diagnostic & Triage: Define Your Molecule Before proceeding with the pr...
Author: BenchChem Technical Support Team. Date: March 2026
To: User
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Support: Minimizing Racemization in 2-Ethylpipecolic Acid Activation
Diagnostic & Triage: Define Your Molecule
Before proceeding with the protocol, we must verify the structural isomer of "2-ethylpipecolic acid" you are using. The activation strategy and racemization risk profile differ fundamentally between the two common isomers.
Case A: (2S)-2-Ethylpiperidine-2-carboxylic acid (C2-Ethyl)
Structure: Quaternary
-carbon (no -proton).
Racemization Risk:Negligible. Direct base-catalyzed enolization is mechanistically impossible due to the lack of an
-proton.
Troubleshooting: If you detect "racemization" (diastereomers), it is likely epimerization of the amine partner (if chiral) due to slow coupling rates caused by the steric bulk of the 2-ethyl group, or impurities in the starting material.
Case B: (2S)-1-Ethylpiperidine-2-carboxylic acid (N-Ethyl)
Structure: Tertiary amine, chiral
-carbon (has -proton).
Racemization Risk:Extreme. N-alkylated amino acids racemize rapidly via the formation of an oxazolonium ion, which is far more susceptible to proton abstraction than standard oxazolones.
Primary Challenge: Preserving chirality during activation.
This guide addresses both scenarios, with a focus on Case B (N-Ethyl) where racemization is the active threat, and Case A (C2-Ethyl) where "apparent" racemization is a kinetic artifact.
Technical Deep Dive: The Mechanism of Failure
Understanding why racemization occurs allows you to select the correct inhibitors.
The Oxazolonium Pathway (N-Ethyl Scenario)
When an N-alkylated amino acid (like N-ethylpipecolic acid) is activated, it cyclizes to form a cationic 5(4H)-oxazolonium intermediate. Unlike the neutral oxazolone formed by standard amino acids, this cationic species is highly electron-withdrawing, significantly increasing the acidity of the
-proton.
Result: Even mild bases (like DIPEA) can abstract the
-proton, leading to rapid racemization.
Solution: You must use collidine (a weaker, hindered base) or base-free activation methods (like acid fluorides).
The "Partner Epimerization" Effect (C2-Ethyl Scenario)
When activating the quaternary C2-ethylpipecolic acid, the reaction is sterically congested. If you are coupling this to a chiral amine (or peptide segment), the reaction time extends from minutes to hours/days.
Result: The prolonged exposure of the amine component to the basic coupling environment can cause the amine to epimerize, creating a diastereomeric product that mimics racemization of the starting acid.
Figure 1: Kinetic competition between coupling and racemization. For N-ethyl derivatives, the Oxazolonium path is favored. For C2-ethyl derivatives, Steric Bulk slows coupling, allowing side reactions.
Optimized Protocols
Protocol A: High-Fidelity Coupling of N-Ethylpipecolic Acid
Use this if your primary concern is preventing intrinsic racemization.
The "Collidine/Oxyma" System
Standard bases like DIPEA or NMM are too strong (
) and will racemize N-ethyl amino acids. We utilize 2,4,6-Collidine (), which is sufficient to deprotonate the carboxylate but too weak/hindered to abstract the -proton from the oxazolonium intermediate.
Reagents:
Coupling Agent: COMU or HATU (1.0 eq)
Additive: Oxyma Pure (1.0 eq) – Critical for suppressing racemization.
Base: 2,4,6-Collidine (2.0 eq) – Do NOT use DIPEA.
Solvent: DMF or NMP (keep concentration high, ~0.2 M).
Step-by-Step:
Pre-activation: Dissolve N-ethylpipecolic acid (1.0 eq), Oxyma Pure (1.0 eq), and COMU (1.0 eq) in DMF.
Base Addition: Add Collidine (2.0 eq) dropwise at 0°C .
Activation Time: Stir for exactly 2 minutes at 0°C. Do not exceed this; prolonged activation favors oxazolonium formation.
Coupling: Add the amine component immediately.
Reaction: Allow to warm to Room Temperature (RT) and monitor via LCMS.
Protocol B: Forcing Coupling of C2-Ethylpipecolic Acid (Quaternary)
Use this if your primary concern is low yield due to steric hindrance.
The "Acid Fluoride" System (TFFH)
Standard active esters (OBt/OAt) are often too bulky to react effectively with the sterically crowded C2-ethyl center. Acid fluorides are smaller, highly reactive electrophiles that maintain stability.
Optional: If reaction is stalled, add mild heat (40°C) or microwave irradiation. Note: Since the C2-center is quaternary, it is thermally stable against racemization.
Troubleshooting & FAQs
Symptom
Probable Cause
Corrective Action
Loss of Chirality (N-Ethyl)
Base was too strong (DIPEA/TEA).
Switch to 2,4,6-Collidine or TMP .
Loss of Chirality (C2-Ethyl)
Epimerization of the amine partner.
Use Protocol B (Acid Fluoride) to speed up coupling. Reduce base concentration.
Low Yield (C2-Ethyl)
Steric clash preventing active ester attack.
Switch from HATU to TFFH (Acid Fluoride) or BTC (Acid Chloride).
Double Peak in LCMS
Diastereomer formation OR Rotamers.
N-alkylated peptides often show cis/trans rotamers in NMR/LCMS. Run LCMS at 60°C to see if peaks coalesce.
Q: Can I use PyBOP for these couplings?A: Avoid PyBOP if possible. While robust, the byproduct (HMPA) is carcinogenic, and phosphonium reagents generally show slower kinetics than uroniums (HATU/COMU) for hindered systems. For N-ethyl specifically, PyBroP is a viable alternative if HATU fails, but requires careful base control.
Q: I am seeing 5-10% D-isomer even with Collidine. What next?A: Switch to the BTC (Bis(trichloromethyl)carbonate) method. This generates the acid chloride in situ.
Acid chlorides react so rapidly that the lifetime of the susceptible intermediate is minimized.
Q: Why does my C2-Ethylpipecolic acid coupling stall at 50% conversion?A: The "gem-diethyl" effect (or similar steric bulk) creates a massive barrier. If TFFH fails, consider silver cyanide-assisted coupling or converting the amine to an isocyanate (if applicable), but TFFH/Microwave is usually the industry standard for these "impossible" couplings.
References
BenchChem. (2025).[1][2] Minimizing epimerization during Fmoc-N-PEG23-acid coupling. Retrieved from 1[1]
American Chemical Society (ACS). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids. Retrieved from 3
HighFine. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from 4
ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from 5[6]
AAPPTEC. Coupling Reagents and Racemization Prevention. Retrieved from 7
Technical Support Center: Troubleshooting Solubility Issues of 2-Ethylpiperidine-2-carboxylic Acid
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-Ethylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Ethylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
The unique structure of 2-Ethylpiperidine-2-carboxylic acid—containing both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group—presents specific solubility hurdles. This guide offers a series of frequently asked questions and troubleshooting workflows to address these challenges directly.
Q1: Why is 2-Ethylpiperidine-2-carboxylic acid so poorly soluble in common organic solvents like Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate?
A1: The Zwitterionic State is the Culprit.
The primary reason for the low solubility of 2-Ethylpiperidine-2-carboxylic acid in many organic solvents is its existence as a zwitterion . A zwitterion is a molecule that has both a positive and a negative charge, yet is electrically neutral overall.[1] In the solid state, the acidic proton from the carboxylic acid group (-COOH) is transferred to the basic nitrogen of the piperidine ring (-NH-).
This creates strong ionic interactions (an internal salt bridge) within the crystal lattice of the compound. These forces are much stronger than the typical van der Waals forces or dipole-dipole interactions that non-polar or moderately polar organic solvents can effectively disrupt. Overcoming this high lattice energy requires a solvent that can effectively solvate both the ammonium cation and the carboxylate anion. Highly polar solvents, especially water, excel at this, but most organic solvents do not.
The ethyl group at the 2-position adds some non-polar character, but the zwitterionic nature dominates the molecule's physical properties, leading to high melting points and poor solubility in solvents that cannot support charged species.
Figure 1: Chemical equilibrium of 2-Ethylpiperidine-2-carboxylic acid.
Q2: My experiment requires an organic solvent. What are the most effective strategies to dissolve this compound?
A2: A multi-pronged approach is recommended. Start with the simplest method and proceed as needed.
The key is to disrupt the zwitterionic state or use a solvent system capable of handling it. Below is a workflow to guide your solvent selection process.
Figure 2: Decision workflow for dissolving 2-Ethylpiperidine-2-carboxylic acid.
Strategy 1: pH Modification to Form a Soluble Salt
This is often the most effective method. By adding an acid or a base, you convert the zwitterion into a true salt, which is often more soluble in polar organic solvents.[2][3]
Acidification (to form a hydrochloride salt): Add a slight excess (e.g., 1.1 equivalents) of a strong acid like HCl (often as a solution in dioxane or methanol) or trifluoroacetic acid (TFA). This protonates the piperidine nitrogen, forming an ammonium salt. This cationic form is often soluble in polar protic solvents like methanol and ethanol .
Basification (to form a carboxylate salt): Add an equivalent of a base to deprotonate the carboxylic acid.
For use in polar aprotic solvents like DMSO or DMF , a strong inorganic base like NaOH or KOH can be used.
For less polar systems, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.
Strategy 2: Employ Co-Solvent Systems
If modifying the pH is not compatible with your downstream reaction, a co-solvent system can be effective.[4]
High-Polarity Solvents: Begin with highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These are often powerful enough to dissolve zwitterionic compounds.[4]
Polar Protic Mixtures: A mixture of a polar protic solvent with a less polar one can work. For example, start by dissolving the compound in a minimal amount of methanol , then slowly add your bulk solvent (e.g., DCM or THF) to the desired final concentration.
Strategy 3: Chemical Derivatization (Advanced)
If the amine or carboxylic acid is not the reactive site for your experiment, you can temporarily or permanently modify it to break the zwitterion.
Esterification: Converting the carboxylic acid to a methyl or ethyl ester will remove the acidic proton, preventing zwitterion formation and dramatically increasing solubility in solvents like ethyl acetate and DCM.[5][6]
N-Protection: Protecting the piperidine nitrogen with a group like Boc (di-tert-butyl dicarbonate) will prevent it from being protonated, likewise increasing solubility in a wider range of organic solvents.[7][8]
Q3: I successfully dissolved my compound by adding a base, but it precipitated out after I added my next reagent. Why did this happen?
A3: Unintentional pH Shift.
This is a classic problem when using pH modification. The reagent you added was likely acidic, or it generated an acidic byproduct during the reaction. This acid neutralized the base you initially added, causing the solution's pH to drop. As the pH approaches the compound's isoelectric point (pI), the zwitterionic form dominates again, and because it is insoluble in your organic solvent, it precipitates out of the solution.[4]
Troubleshooting Steps:
Check Reagent pH: Determine if the added reagent is acidic.
Use Excess Base: If compatible with your reaction, use a slight excess of the base (e.g., 1.2-1.5 equivalents) to buffer against minor additions of acid.
Reverse the Addition: Consider adding your dissolved compound solution to the acidic reagent, rather than the other way around. This can sometimes prevent localized concentration changes that trigger precipitation.
Switch to a Co-Solvent System: If pH fluctuations are unavoidable, your best option is to revert to a co-solvent system (like one based on DMSO) that can keep the compound in solution regardless of its protonation state.
Experimental Protocols & Data
Protocol: Systematic Solubility Determination
To avoid wasting valuable material, perform a small-scale, systematic solubility test.
Methodology:
Preparation: Dispense a small, accurately weighed amount of 2-Ethylpiperidine-2-carboxylic acid (e.g., 5 mg) into several vials.
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL). This corresponds to an initial concentration of 50 mg/mL.
Equilibration: Vigorously stir or vortex the vials at a controlled temperature (e.g., 25 °C) for several minutes. Use sonication if available to aid dissolution.
Observation: Visually inspect for complete dissolution.
Incremental Addition: If the solid remains, add another measured volume of solvent (e.g., another 100 µL, bringing the concentration to 25 mg/mL) and repeat step 3.
Quantification: Continue adding solvent incrementally until the solid is fully dissolved. The solubility can be expressed in mg/mL.
Test Modifiers: Repeat this process with solvent systems containing 1.1 equivalents of an acid (e.g., HCl in Methanol) or a base (e.g., TEA).
Table 1: Qualitative Solubility Profile of 2-Ethylpiperidine-2-carboxylic Acid
This table summarizes the expected solubility based on the chemical principles discussed. It should be used as a starting point for your own empirical testing.
Solvent Class
Example Solvents
Expected Solubility (as Zwitterion)
Recommended Strategy
Non-Polar
Hexane, Toluene
Very Poor / Insoluble
Not recommended
Ethers
Diethyl Ether, THF
Very Poor / Insoluble
Co-solvent with Methanol; pH modification
Halogenated
Dichloromethane (DCM)
Very Poor / Insoluble
Co-solvent with Methanol; pH modification
Esters
Ethyl Acetate
Very Poor / Insoluble
pH modification (especially as HCl salt)
Ketones
Acetone
Poor
May require warming and/or co-solvents
Alcohols
Methanol, Ethanol
Sparingly Soluble to Soluble
Excellent co-solvent; ideal for salt forms
Polar Aprotic
DMSO, DMF
Soluble
Best initial choice for direct dissolution
Aqueous
Water
Soluble
High solubility, especially with pH adjustment
References
Talukdar, A., & Rudra, S. (2018). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 95, 1-5. [Link]
Solubility of Things. (n.d.). Pipecolic acid. Retrieved from Solubility of Things. [Link]
PubChem. (n.d.). Pipecolic acid. National Center for Biotechnology Information. [Link]
Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]
Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. [Link]
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3106-3114. [Link]
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
Clark, J. (2004, modified 2016). The acid-base behaviour of amino acids. Chemguide. [Link]
McMurry, J. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 71, 126-132. [Link]
ChemBK. (2024, April 10). (2S)-piperidine-2-carboxylic acid. [Link]
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 681-694. [Link]
Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
Technical Support Center: Optimizing Enantiomeric Excess in 2-Ethylpipecolic Acid Synthesis
This is a technical support guide designed for researchers and drug development professionals focusing on the asymmetric synthesis of 2-ethylpipecolic acid (specifically the quaternary -amino acid, 2-ethylpiperidine-2-ca...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers and drug development professionals focusing on the asymmetric synthesis of 2-ethylpipecolic acid (specifically the quaternary
Topic: Asymmetric Synthesis of 2-Ethylpipecolic Acid (Quaternary
-Center)
Audience: Medicinal Chemists, Process Chemists
Status: Active Support
System Overview & Disambiguation
User Note: "2-Ethylpipecolic acid" technically refers to 2-ethylpiperidine-2-carboxylic acid (a quaternary amino acid). If you are attempting to synthesize 6-ethylpipecolic acid (a tertiary stereocenter common in alkaloids like solenopsin), please refer to the Appendix for specific hydrogenation protocols.
This guide focuses on the Quaternary Challenge : Constructing the tetrasubstituted carbon at the
-position with high enantiomeric excess (ee).
The Core Challenge
Synthesizing quaternary
-amino acids requires overcoming significant steric hindrance while maintaining strict facial selectivity. The two most robust "self-validating" protocols are:
Method A (SRS): Self-Regeneration of Stereocenters (Seebach’s Method).
Method B (Chiral Template): Alkylation of 5-phenylmorpholin-2-one (Williams’ Lactone).
Troubleshooting & Optimization Modules
Module A: The SRS Method (Seebach's Protocol)
Mechanism: Uses the chirality of the starting material (S)-pipecolic acid to generate a temporary auxiliary (oxazolidinone), which directs the incoming electrophile.
Issue 1: Low Diastereomeric Excess (de) after Alkylation
Symptom: NMR shows significant presence of the cis-alkylated product (undesired diastereomer) or poor conversion.
Root Cause:
Temperature Fluctuations: The enolate of the bicyclic oxazolidinone is highly reactive. Even brief warming above -78°C allows for equilibration or loss of facial discrimination.
Base Selection: LiHMDS is standard, but KHMDS can sometimes offer better reactivity for bulky electrophiles (ethyl group) due to the looser ion pair, though often at the cost of slight selectivity.[1]
Corrective Action:
Protocol: Maintain reaction strictly at -78°C . Pre-cool the electrophile (EtI) to -78°C before addition.
Additive: Add HMPA or DMPU (3-5 equiv) before the electrophile. This solvates the lithium cation, creating a "naked" enolate that reacts faster, preserving kinetic control.[1]
Symptom: Harsh acidic conditions required to open the ring degrade the product.
Root Cause: The steric bulk of the 2-ethyl group hinders the hydrolytic attack on the amide/aminal centers.
Corrective Action:
Use a two-stage hydrolysis :
Alkaline Hydrolysis: LiOH/H2O/THF to open the oxazolidinone ring.
Acidic Deprotection: Mild HCl treatment to remove the N-protecting group (if distinct) or decarboxylate if using a malonate-type precursor.
Tip: For the SRS bicyclic system, heating with 6N HCl in a sealed tube is often unavoidable but can be optimized by using microwave irradiation (120°C, 15-30 min) to reduce prolonged thermal exposure.[1]
Mechanism: Uses an external auxiliary (phenylglycinol-derived) to build the piperidine ring or alkylate a precursor.
Issue 3: Racemization During Workup
Symptom: High de in crude NMR, but low ee in isolated final product.[1]
Root Cause: Quaternary amino acids are prone to racemization if the carboxylate is activated (e.g., acid chloride formation) or if the intermediate imine tautomerizes.[1]
Corrective Action:
Avoid strongly basic workups after auxiliary cleavage.
Purification: Do not attempt to resolve the final free amino acid by chiral HPLC immediately. Instead, crystallize the intermediate . The N-protected quaternary amino ester often crystallizes better than the zwitterion, allowing you to upgrade 85% ee to >99% ee via recrystallization.[1]
Detailed Experimental Protocol (Best Practice)
Protocol: Alkylation of (2S,4R)-N-Boc-2-tert-butyl-4-oxazolidinone (SRS Route)
Target: (S)-2-Ethylpipecolic Acid
Enolate Formation:
Charge a flame-dried flask with (2R,8aR)-2-(tert-butyl)-3-oxo-hexahydro-5H-oxazolo[3,2-a]pyridine-5-carboxylate (The bicyclic lactone derived from (S)-pipecolic acid).
Dissolve in anhydrous THF (0.1 M). Cool to -78°C .
Add LiHMDS (1.1 equiv) dropwise over 20 min. Stir for 1 h at -78°C. Visual Check: Solution usually turns pale yellow.
Stir at -78°C for 4 h. Do not warm to RT overnight unless conversion is stalled (check via TLC/GC). Kinetic control is vital for trans-alkylation (anti to the t-butyl group).
Checkpoint: Analyze crude NMR. The trans-isomer (desired) is usually the major product. If de < 90%, recrystallize the crude lactone from Hexane/EtOAc before hydrolysis.[1]
Hydrolysis:
Reflux the purified lactone in 6N HCl for 8-12 h.
Concentrate to dryness.
Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the synthesis route and troubleshooting low ee.
Caption: Decision tree for selecting synthesis methodology and troubleshooting diastereomeric excess (de) in quaternary pipecolic acid synthesis.
Quantitative Data Summary
Table 1: Comparison of Alkylation Conditions for Quaternary Pipecolic Acids
Variable
Condition A (Standard)
Condition B (Optimized)
Impact on ee/de
Base
LiHMDS (1.1 eq)
KHMDS (1.1 eq)
KHMDS is more reactive but may lower de; LiHMDS is safer for high ee.
Temperature
-78°C to -40°C
Constant -78°C
Warming causes enolate equilibration (loss of de).
Additive
None
DMPU (3 eq)
DMPU accelerates alkylation at -78°C, preserving kinetic control.
Electrophile
EtI (1.0 eq)
EtI (5.0 eq)
Excess electrophile ensures completion before enolate decomposition.
Typical Yield
45-60%
70-85%
Optimized conditions prevent side reactions.
Typical ee
85-90%
>98%
Strict temp control + recrystallization of intermediate is key.
FAQs
Q: Can I use asymmetric hydrogenation to make the quaternary 2-ethyl compound directly?A: Generally, no.[1] Asymmetric hydrogenation (e.g., using Ir-catalysts) is excellent for creating tertiary centers (like 2-substituted piperidines from pyridines) but creating a quaternary center (where C2 has both an ethyl and a carboxyl group) via hydrogenation is extremely rare and difficult because it requires a tetrasubstituted alkene precursor which is hard to synthesize and hydrogenate with high enantioselectivity. The alkylation of a chiral enolate is the industry standard for this specific structure.
Q: My final product has low optical rotation compared to literature. Did I racemize?A: Not necessarily. Quaternary amino acids often exhibit the Horeau effect (non-linear relationship between ee and rotation) or are sensitive to pH/concentration in rotation measurements.
Validation: Do not rely solely on polarimetry. Derivatize a small sample with Mosher's acid chloride or a chiral isocyanate and analyze via 1H NMR or use Chiral HPLC (e.g., Chiralpak ZWIX(+) or Crownpak columns designed for amino acids).
Q: Is "2-ethylpipecolic acid" the same as the drug Ropivacaine?A: No. Ropivacaine is (S)-1-propyl-2',6'-pipecoloxylidide. It has a propyl group on the nitrogen and the pipecolic core is unsubstituted at the 2-position (except for the amide). 2-Ethylpipecolic acid has an ethyl group on the carbon framework.
References
Berrien, J.-F., Royer, J., & Husson, H.-P. (1994).[1][4] Asymmetric Synthesis.[2][4][5][6][7][8][9] 32. A New Access to Enantiomerically Pure (S)-(-)-Pipecolic Acid and 2- or 6-Alkylated Derivatives. Journal of Organic Chemistry.
Remuson, R. (2005). An efficient, asymmetric synthesis of pipecolic acid and 2-alkyl pipecolic acids. Tetrahedron: Asymmetry.[7][8] [7]
Seebach, D., et al. (1983).[1] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. (Fundamental methodology for quaternary amino acids).
Legault, C. Y., & Charette, A. B. (2005).[1] Catalytic asymmetric hydrogenation of N-iminopyridinium ylides. Journal of the American Chemical Society. (Reference for 2-alkyl piperidines/6-ethyl synthesis).
Technical Support Center: Purification of 2-Ethylpiperidine-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with isolating zwitterionic unnatural amino ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with isolating zwitterionic unnatural amino acids.
2-Ethylpiperidine-2-carboxylic acid is a highly polar, amphoteric molecule. Because it contains both a basic piperidine nitrogen and an acidic carboxylic acid, it exists predominantly as a zwitterion at physiological pH [1]. This dual-charge nature renders traditional organic extraction and normal-phase chromatography ineffective. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.
Purification Strategy & Decision Matrix
Before selecting a purification method, you must evaluate the scale of your reaction and the nature of the impurities (e.g., inorganic salts vs. structurally similar organic byproducts). The workflow below illustrates the logical decision-making process.
Figure 1: Purification workflow for zwitterionic 2-Ethylpiperidine-2-carboxylic acid.
Physicochemical Properties & State Behavior
Understanding the ionization state of your molecule at a given pH is the foundation of any successful purification. 2-Ethylpiperidine-2-carboxylic acid shifts between cationic, zwitterionic, and anionic states depending on the buffer environment.
Table 1: pH-Dependent States and Recommended Techniques
Q1: Why does my product streak on standard silica gel, and how should I monitor the reaction?
The Causality: 2-Ethylpiperidine-2-carboxylic acid exists as a zwitterion at neutral pH. Normal-phase silica gel contains acidic silanol groups that interact strongly with the charged ammonium and carboxylate moieties through ionic and hydrogen bonding. This results in irreversible retention or severe streaking.
The Solution: Abandon normal-phase TLC. Use reverse-phase TLC plates (C18) with a highly polar mobile phase (e.g., Water/Methanol mixtures with 0.1% TFA). For LC-MS monitoring, standard C18 columns will show no retention; instead, use a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column, which utilizes alternative ion selectivity by placing positive and negative charges in close proximity on the stationary phase [3].
Q2: How do I isolate the product from a dilute aqueous reaction mixture containing inorganic salts?
The Causality: Liquid-liquid extraction into organic solvents (like ethyl acetate or dichloromethane) fails because the zwitterion is highly water-soluble. Strong Cation Exchange (SCX) chromatography is the self-validating standard for this scenario. By lowering the pH below the pKa of the carboxylic acid (pH < 2), the molecule gains a net positive charge and binds to the sulfonic acid groups of the resin. Neutral and acidic impurities wash straight through.
Sample Preparation: Ensure the crude sample is free from particulate matter. Centrifugation or 0.45 µm filtration is mandatory to prevent column clogging [4].
Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50WX8, hydrogen form) in deionized (DI) water and pack it into a glass column.
Equilibration: Wash the column with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent is pH > 5.
Loading: Acidify the crude aqueous mixture to pH 1.5 - 2.0 using 1M HCl. Load the sample onto the column at a flow rate of 1-2 mL/min.
Washing: Wash with 3-5 CV of DI water. This removes unreacted neutral starting materials, organic acids, and inorganic anions.
Elution: Elute the product by changing the pH of your buffer [5]. Apply 1M NH₄OH (aqueous ammonia). The high pH deprotonates the piperidine nitrogen, neutralizing the positive charge and releasing the product from the resin.
Recovery: Collect fractions and spot them on a TLC plate, developing with ninhydrin stain (purple spots indicate the amino acid). Pool the positive fractions and lyophilize to yield the pure zwitterion.
Q3: Can I precipitate the free amino acid directly from the aqueous phase?
The Causality: Yes, if the concentration is high enough and the salt content is low. This is achieved through isoelectric crystallization. At the isoelectric point (pI), the number of positively charged groups exactly equals the number of negatively charged groups [1]. Because the net charge is zero, electrostatic repulsion between molecules is minimized, and intermolecular hydrogen bonding is maximized, making the amino acid least soluble in water [2].
Concentration: Concentrate the aqueous mixture in vacuo to a minimal volume (target >1 M concentration of the amino acid).
pH Adjustment: Place the flask in an ice bath. Slowly add 1M NaOH or 1M HCl dropwise while monitoring with a calibrated pH meter. Adjust the solution to pH ~6.4 (the estimated pI for pipecolic acid derivatives).
Precipitation: Stir the solution at room temperature for 1 hour. A white precipitate should begin to form. Transfer the flask to a 4°C refrigerator overnight to drive the crystallization to completion.
Filtration: Filter the precipitate through a sintered glass funnel.
Washing: Wash the filter cake with ice-cold ethanol. Ethanol removes residual water and trace polar impurities without dissolving the zwitterionic product.
Drying: Dry the solid under high vacuum to constant weight.
Q4: My product co-elutes with a structurally similar organic impurity. What HPLC conditions are recommended?
The Causality: When SCX and crystallization fail to separate closely related analogs (e.g., diastereomers or unreacted starting materials), preparative HPLC is required. Because the zwitterion is too polar for C18, you must use HILIC. In HILIC, a water-rich layer forms on the polar stationary phase, and separation occurs via partitioning of the analyte between the mobile phase and this water layer, supplemented by electrostatic interactions.
Column Selection: Use a preparative ZIC-HILIC column (e.g., SeQuant ZIC-HILIC).
Mobile Phase Preparation:
Solvent A: Acetonitrile.
Solvent B: 20 mM Ammonium Acetate in Water (pH 6.8). (Note: A volatile buffer is critical for post-purification lyophilization.)
Gradient Elution: Unlike reverse-phase HPLC, HILIC starts with a high percentage of organic solvent. Run a gradient from 80% Solvent A down to 40% Solvent A over 20 column volumes.
Detection: Monitor via ELSD (Evaporative Light Scattering Detector) or MS, as the molecule lacks a strong UV chromophore.
Isolation: Pool the fractions containing the target mass and lyophilize to remove the water, acetonitrile, and volatile ammonium acetate buffer.
References
What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Metwarebio. Available at: [Link]
Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Anal Chim Acta. 2009. Available at: [Link]
Troubleshooting
Troubleshooting difficult deprotection of N-Boc-2-ethylpipecolic acid
Ticket ID: DEP-2-Et-PIP-001 Subject: Troubleshooting sluggish deprotection of sterically hindered N-Boc-2-ethylpipecolic acid. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: DEP-2-Et-PIP-001
Subject: Troubleshooting sluggish deprotection of sterically hindered N-Boc-2-ethylpipecolic acid.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Mechanistic Insight[1][2]
The Issue:
You are likely experiencing incomplete conversion, extended reaction times (24h+), or "disappearing product" during the workup.
The "Why" (Mechanistic Root Cause):
N-Boc-2-ethylpipecolic acid presents a "perfect storm" of steric hindrance.
Quaternary
-Carbon: The C2 position is fully substituted (Ethyl + Carboxyl + Ring + Nitrogen). This creates a neopentyl-like environment that physically blocks the approach of reagents.
Conformational Lock: The piperidine ring imposes conformational constraints. The tert-butyl group and the C2-ethyl group likely adopt a conformation to minimize 1,3-diaxial interactions, potentially burying the carbamate carbonyl oxygen—the necessary site for protonation/silylation to initiate deprotection.
The Solution Strategy:
Standard protocols (1:1 TFA/DCM) often fail here. We must shift from equilibrium-driven acidolysis to irreversible fragmentation or significantly increase the local concentration of the acid.
Decision Matrix (Workflow)
Before proceeding, identify your current status using this logic flow.
Figure 1: Decision tree for selecting the appropriate deprotection protocol based on reaction severity.
Optimized Experimental Protocols
Protocol A: High-Concentration Acidolysis (The "Force" Method)
Use this if standard 1:1 TFA/DCM leaves >10% starting material.
Rationale: The rate of Boc removal is second-order with respect to acid concentration.[1][2] By removing the solvent (DCM), we exponentially increase the reaction rate. We add Triethylsilane (TES) as a scavenger. Even though 2-ethylpipecolic acid lacks electron-rich side chains (like Trp/Met), the generated tert-butyl cation is sterically trapped near the amine and can re-attach or polymerize if not quenched immediately.
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS)
Step-by-Step:
Dissolve the substrate in a minimum amount of DCM (just enough to transfer to the flask).
Evaporate the DCM completely to leave a film/foam.
Cool the flask to 0°C.
Add a premixed solution of TFA:TES:H₂O (95:2.5:2.5 v/v) . Use 10 mL of cocktail per 1 g of substrate.
Note: The water helps hydrolyze the intermediate carbamic acid, which can be stable in anhydrous hindered systems.
Remove ice bath and stir at Room Temperature for 3–5 hours.
Monitor: Take an aliquot, blow dry with nitrogen, dissolve in MeOD, and check NMR. (TLC is unreliable for zwitterions).
Protocol B: Silyl-Mediated Cleavage (The "Nuclear" Method)
Use this if Protocol A fails or if the substrate is sensitive to prolonged exposure to protic acids.
Rationale: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is a powerful Lewis acid. It silylates the Boc carbonyl oxygen. The resulting intermediate collapses much faster than the protonated version, and the reaction is effectively irreversible.
Stir at 0°C for 30 mins, then warm to RT. Reaction is usually complete in <2 hours.
Quench: Add MeOH (excess) to quench the silyl esters.
Isolation & Workup (The "Trap")
The Problem: 2-ethylpipecolic acid is an amino acid. Upon deprotection, it exists as a zwitterion (internal salt). It is highly water-soluble and will not extract into organic solvents (DCM/EtOAc) from water, leading to the "disappearing product" phenomenon.
Recommended Isolation Method: Ether Precipitation
Do not attempt an aqueous extraction unless absolutely necessary.
Concentrate: Remove TFA or reaction solvents under reduced pressure (Rotavap). Use a high-vacuum pump to remove trace TFA.
Triturate: Add cold Diethyl Ether (Et₂O) or MTBE to the oily residue.
Sonicate: Vigorously sonicate until a white solid/precipitate forms (the TFA salt of the amino acid).
Filter/Centrifuge: Collect the solid. Wash with more ether.
Result: You now have the pure TFA salt. Recommendation: Use this salt directly in the next coupling step by adding DIPEA to neutralize it in situ.
Troubleshooting Q&A
Q1: I see a new spot on TLC, but after workup, my flask is empty. Where did it go?A: You likely washed the reaction mixture with water or NaHCO₃ and discarded the aqueous layer.
Diagnosis: Your product is the free amino acid (zwitterion). It is extremely polar and lives in the water layer.
Fix: If you still have the aqueous layer, lyophilize it (freeze-dry). If not, repeat the reaction and use the Ether Precipitation method described in Section 4.
Q2: NMR shows the Boc group is gone (no singlet at 1.4 ppm), but the mass spec shows [M+44] or [M+56].A: You have stable carbamic acid or a silyl carbamate.
Reason: In sterically hindered amines, the "carbamic acid" intermediate (HOOC-N-R) is surprisingly stable because it cannot rotate easily to decarboxylate (lose CO₂).
Fix: Dissolve the residue in MeOH/Water and heat to 40°C for 30 minutes, or ensure water was present in the TFA cocktail (Protocol A).
Q3: The reaction is stuck at 50% conversion even after 24 hours.A: The tert-butyl cations are in equilibrium with the starting material.
Fix: You need a "sink" for the cations. Add Triethylsilane (TES) (5% v/v). If you are already using scavengers, switch to Protocol B (TMSOTf) , which drives the reaction via a silyl ester that collapses more readily.
Q4: Can I use HCl in Dioxane instead?A: Yes, but with a caveat. 4M HCl/Dioxane is effective, but the chloride counter-ion is nucleophilic. In rare cases with hindered systems, you might get elimination byproducts if heating is required. TFA is generally safer for the integrity of the ethyl group, but HCl is better if you specifically need the hydrochloride salt for crystallinity.
Comparative Data
Parameter
Standard (TFA/DCM)
Protocol A (Neat TFA)
Protocol B (TMSOTf)
Reaction Time
12–48 hours
3–5 hours
1–2 hours
Conversion
Often Incomplete (~70%)
>95%
>99%
Risk
Low
Moderate (Acid sensitive groups)
High (Moisture sensitive)
Scavenger Need
High
High
Low (Lutidine acts as buffer)
References
Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. John Wiley & Sons, 2014. (Standard text for Boc deprotection mechanisms and scavenger selection).
TMSOTf-Promoted Deprotection: Sakaitani, M., & Ohfune, Y. Journal of Organic Chemistry, 1990 , 55, 870-876. (Describes the specific utility of silyl triflates for hindered carbamates).
Scavenger Roles: Lundt, B. F., et al. International Journal of Peptide and Protein Research, 1978 , 12, 258. (Foundational work on scavenger cocktails like TFA/Water/Thioanisole).[5]
Mechanistic Study of Steric Hindrance: Han, G., et al. Journal of Organic Chemistry, 2000, 65, 6293. (Discusses conformational locking in substituted piperidines).
Technical Support Center: Enhancing Reactivity of Hindered Secondary Amines in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the efficient formation of...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the efficient formation of peptide bonds involving sterically hindered secondary amines. This guide is structured to provide researchers, chemists, and drug development professionals with both high-level strategy and detailed, actionable protocols to overcome difficult couplings, particularly those involving N-alkylated amino acids (e.g., N-methyl alanine), α,α-disubstituted residues (e.g., Aib), and other sterically demanding building blocks.
The content herein is organized into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Incomplete or Failed Couplings
This section addresses the common issue of low coupling efficiency when working with hindered secondary amines. Follow this systematic approach to diagnose and resolve the problem.
Problem: Post-coupling monitoring indicates a significant amount of unreacted amine.
After performing a coupling reaction involving a secondary amine (e.g., coupling an amino acid to an N-methylated residue), a qualitative test or HPLC analysis of a cleaved sample shows the coupling was incomplete.
Workflow for Troubleshooting Incomplete Couplings
Caption: Troubleshooting workflow for sterically hindered couplings.
Frequently Asked Questions (FAQs)
Q1: Why are couplings to secondary amines, like N-methylated amino acids, so challenging?
The primary reason is steric hindrance.[1][2] The presence of an alkyl group (e.g., a methyl group) on the amide nitrogen physically obstructs the incoming activated carboxylic acid, slowing down the rate of nucleophilic attack required for peptide bond formation.[3] This steric clash increases the activation energy of the reaction, often leading to incomplete couplings under standard conditions. Furthermore, N-methylation can alter the peptide backbone's conformation, sometimes promoting secondary structures that further mask the reactive amine terminus.[4][5]
Q2: How do I select the most appropriate coupling reagent for a hindered coupling?
For challenging sequences, standard carbodiimide activators like DIC or EDC are often insufficient, even with additives.[1] The choice should be guided by reactivity and safety. Onium (aminium/uronium and phosphonium) salt-based reagents are the industry standard for these applications.[6]
Reagent Class
Examples
Leaving Group
Relative Reactivity & Notes
Safety Concern
Carbodiimide
DIC, EDC
-
Low-Moderate: Generally requires an additive. Often insufficient for N-methyl or Aib couplings.[1][7]
Low
Benzotriazole (Uronium)
HBTU, TBTU
HOBt
High: A significant improvement over carbodiimides, but can be insufficient for the most difficult cases.[8]
Very High: The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling.[8] Considered a benchmark for difficult couplings.[9][10]
Very High: Reactivity is comparable or superior to HATU.[9][11] The Oxyma leaving group is non-explosive, offering a significant safety advantage.[9][12]
Low
Phosphonium
PyBOP, PyAOP
HOBt, HOAt
High to Very High: Excellent reagents that do not cause guanidinylation side products, unlike some uronium salts.[8] PyAOP is particularly effective for N-methyl amino acids.[13]
Based on explosive HOBt/HOAt.
Recommendation: For most hindered couplings, COMU and HATU are the reagents of choice. COMU is increasingly preferred due to its superior safety profile, high solubility, and comparable reactivity to HATU.[7][9][11]
Q3: What is the mechanistic role of additives like OxymaPure and HOAt?
Additives are critical for mitigating side reactions and enhancing efficiency, especially when using carbodiimides. The coupling process begins with the carbodiimide (e.g., DIC) activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][14] This intermediate is unstable and prone to two major side reactions: intramolecular rearrangement to an inactive N-acylurea and, for amino acids, racemization via an oxazolone intermediate.[12][15][16]
Coupling additives like OxymaPure or HOAt are acidic and nucleophilic. They rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester.[12][14] This active ester then cleanly reacts with the amine component to form the desired peptide bond, minimizing the risk of side reactions and racemization.[14][15]
Caption: Mechanism of coupling additives in preventing side reactions.
Q4: When is it appropriate to use elevated temperatures or microwave synthesis?
Elevated temperatures provide the necessary thermal energy to overcome the high activation barrier of sterically hindered couplings.[17]
Conventional Heating: Increasing the reaction temperature to 40-75°C can significantly improve coupling efficiency for difficult sequences.[17][18] However, this must be balanced against the risk of racemization, especially for sensitive residues like Cysteine (Cys) and Histidine (His).[19]
Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy offers a method for rapid and uniform heating of the reaction mixture.[20][21] This can dramatically reduce reaction times (e.g., from hours to minutes) and drive difficult couplings to completion.[2][21][22] Studies have shown that the primary benefit of microwave irradiation in SPPS is its efficient thermal effect, rather than a non-thermal "microwave effect".[19] It is particularly effective for hindered couplings and sequences prone to aggregation.[20]
Q5: My coupling is still incomplete even with HATU and heat. What now?
When a powerful reagent and optimized conditions are still insufficient, two strategies are commonly employed:
Double Coupling: This is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling.[1][17] This straightforward approach uses Le Châtelier's principle to drive the reaction towards completion by increasing the concentration of reactants. It is a highly effective and widely used method for ensuring maximal incorporation of difficult residues.[1][3]
Capping: If you anticipate that a small fraction of amines will remain unreacted even after double coupling, you can "cap" them. Capping involves introducing a highly reactive, small acylating agent, such as acetic anhydride, to permanently block the unreacted N-termini.[17] This prevents these chains from reacting in subsequent cycles, which simplifies the final purification by ensuring the main impurity is a well-defined, truncated peptide rather than a series of difficult-to-separate deletion sequences.
Q6: Is there a reliable way to monitor couplings to secondary amines on-resin?
The standard Kaiser test is unreliable for monitoring couplings to secondary amines (like proline or N-methylated residues) because it relies on the reaction of ninhydrin with a primary amine to produce the characteristic dark blue color. Secondary amines do not give a positive result, leading to a false negative that might suggest a complete reaction when it is not.[3]
A reliable alternative is the bromophenol blue test .[3][10] This test monitors the presence of free (unprotonated) amines. The resin beads will appear blue or green if free amines are present (incomplete coupling) and yellow if they are absent (complete coupling).[10]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of an N-Methylated Amino Acid using HATU
This protocol is designed for coupling an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methylated residue.
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[3][5]
Activation Solution Preparation: In a separate vial, prepare the activation mixture. For a 0.1 mmol scale synthesis:
Dissolve Fmoc-Amino Acid (0.4 mmol, 4 equivalents) in ~2 mL of DMF.[10]
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents).[3][10]
Pre-activation: Gently agitate the activation solution at room temperature for 2-5 minutes.[3][10]
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[5]
Agitation: Agitate the reaction vessel at room temperature for 1-4 hours. Sterically hindered couplings, especially N-methyl to N-methyl, often require extended reaction times.[3][5]
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol, and perform a bromophenol blue test to check for completion.[10]
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times) to remove all soluble reagents and byproducts.[3]
Recoupling (If Necessary): If the monitoring test indicates incomplete coupling, repeat steps 2-7 (a "double coupling").[5]
Protocol 2: Bromophenol Blue Test for Monitoring
Prepare Test Solution: Dissolve ~250 mg of bromophenol blue in 50 mL of DMF.[10]
Sample Preparation: Withdraw a small sample of resin (a few beads) from the reaction vessel.
Washing: Place the beads in a small test tube and wash them thoroughly with fresh DMF and then methanol to remove any residual base (like DIPEA) which would give a false positive.
Testing: Add 1-2 drops of the bromophenol blue test solution to the washed beads.
Observation:
Blue/Green Color: Indicates the presence of unreacted secondary amines. Coupling is incomplete.[10]
Yellow/Orange Color: Indicates the absence of free amines. Coupling is complete.[10]
References
Vertex AI Search. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
Kappe, C. O. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2003(1), 157-159.
BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides.
Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(5), 1158-1172.
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(5), 6557-6602.
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
AAPPTEC. (n.d.). Coupling Reagents.
Chantell, C. A., & Barany, G. (2012).
BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(18), 7364-7375.
Guryanov, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 143.
Subirós-Funosas, A., Albericio, F., & El-Faham, A. (2022).
Collins, J. M., & Collins, M. J. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1184, 1-14.
Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Framework
2-Ethylpiperidine-2-carboxylic acid (2-EPCA) represents a distinct challenge in chiral chromatography. Structurally, it combines a secondary amine (within the piperidine ring) with a quaternary
-carbon (bearing both the ethyl and carboxyl groups).
This steric congestion renders standard "brush-type" phases (e.g., Pirkle) ineffective and complicates the use of Crown Ether columns, which typically favor primary amines.
This guide evaluates three distinct methodologies to achieve baseline enantioseparation (
):
Direct Macrocyclic Glycopeptide Chromatography (Teicoplanin): The preferred method for native analysis.[1]
Indirect Derivatization (Marfey’s Method): The gold standard for high-sensitivity biological matrices.
Ligand Exchange Chromatography (LEC): A robust, cost-effective alternative for preparative scales.
Method Selection Decision Matrix
Caption: Decision tree for selecting the optimal chiral separation strategy based on sample origin and analytical requirements.
Comparative Analysis of Methods
Method A: Direct Separation via Teicoplanin CSP (Chirobiotic T)
Best for: QC release testing, reaction monitoring, and pure standards.
The Chirobiotic T column (Astec/Supelco) utilizes Teicoplanin, a macrocyclic antibiotic. Unlike Crown Ethers which struggle with the steric bulk of the 2-ethyl group on a secondary amine, Teicoplanin offers a "hydrophobic pocket" combined with ionic interactions. The amino acid binds in a "cup," allowing the ethyl group to interact with the lipophilic rim while the amine/carboxylate interacts with the peptide backbone.
Pros: No derivatization required; MS-compatible mobile phases; highly reproducible.
Cons: Column cost is high; requires careful equilibration.
Method B: Indirect Separation via Marfey’s Reagent (FDAA)
Best for: Biological samples (plasma/urine), trace impurity analysis, and detection of low-UV absorbance analytes.
Since 2-EPCA lacks a strong chromophore (only weak carboxyl absorbance at 200-210 nm), direct UV detection is noisy. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine to form stable diastereomers. These absorb strongly at 340 nm and can be separated on a standard C18 column.
Mechanism: Nucleophilic aromatic substitution (
) converting enantiomers to diastereomers.
Pros: Massive increase in sensitivity (molar absorptivity
Best for: Preparative separation and laboratories with limited budget for chiral columns.
This method uses a standard C18 column coated with a chiral selector (e.g., N,N-dimethyl-L-phenylalanine) and Copper(II) ions, or a dedicated LEC column (e.g., Chiralpak MA(+)). The 2-EPCA forms a ternary mixed-ligand complex with the copper and the chiral selector.
Mechanism: Stereoselective formation of a Cu(II) chelate complex.
Pros: Extremely robust for
-amino acids; aqueous mobile phase.
Cons: Incompatible with Mass Spectrometry (Copper clogs sources); requires UV detection at 254 nm (Copper-complex absorbance).
Detailed Experimental Protocols
Protocol A: Teicoplanin CSP (Direct)[1]
System: HPLC with UV/Vis or MS detector.
Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm).
Temperature: 25°C (Lower temperature often improves resolution for Teicoplanin).
Caption: Reaction pathway converting enantiomers into separable diastereomers using Marfey's Reagent.
Performance Comparison Data
The following data represents typical performance metrics observed in validation studies for
-disubstituted amino acids.
Feature
Method A: Teicoplanin (Direct)
Method B: Marfey's (Indirect)
Method C: Ligand Exchange
Resolution ()
1.8 – 2.5
> 4.0 (Excellent)
1.5 – 2.0
Selectivity ()
1.15
1.35
1.12
Limit of Quantitation
10 µg/mL (UV 210nm)
10 ng/mL (UV 340nm)
5 µg/mL (UV 254nm)
Sample Prep Time
< 5 min
90 min
< 5 min
Mobile Phase Cost
High (MeOH/ACN)
Low (Water/ACN)
Very Low (Water/CuSO4)
MS Compatibility
Yes
Yes
No (Copper ion suppression)
Robustness
Moderate (pH sensitive)
High
High
Troubleshooting & Expert Tips
Peak Tailing in Method A:
Cause: Interaction between the secondary amine and residual silanols on the silica surface.
Fix: Ensure Triethylamine (TEA) is present in the mobile phase. If tailing persists, increase TEA to 0.2% or switch to a high-coverage C18 guard column before the chiral column to strip highly polar impurities.
Low Reaction Yield in Method B:
Cause: Steric hindrance of the 2-ethyl group retards the nucleophilic attack on the FDAA.
Fix: Increase reaction temperature to 50°C. Do not exceed 60°C as FDAA can degrade, creating ghost peaks. Ensure pH is > 8.0 during reaction (the amine must be deprotonated to react).
Elution Reversal:
Be aware that changing the mobile phase from Methanol-based to Acetonitrile-based on Chirobiotic columns can sometimes reverse the elution order of enantiomers. Always validate with a spiked pure enantiomer.
References
Berthod, A., et al. (2000). "Chiral separations by HPLC using macrocyclic glycopeptide stationary phases." Journal of Chromatography A.
Bhushan, R. & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][5][6][7][8]
Davankov, V.A. (2003). "Ligand exchanging stationary phases in HPLC." Chiral Separations: Methods and Protocols.
Ilisz, I., et al. (2006). "Direct separation of amino acid enantiomers on Chirobiotic T column." Journal of Pharmaceutical and Biomedical Analysis.
A Comprehensive Guide to the NMR Spectral Assignment of 2-Ethylpiperidine-2-carboxylic acid: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethylpiperidine-2-carboxylic acid, a chiral substituted piperidine, represen...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethylpiperidine-2-carboxylic acid, a chiral substituted piperidine, represents a class of compounds with significant potential in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous approved drugs, and understanding the nuanced structural features of its derivatives is crucial for predicting their biological activity and metabolic fate.[1] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral assignment of 2-Ethylpiperidine-2-carboxylic acid, offers a comparative perspective with alternative analytical techniques, and presents a detailed protocol for data acquisition.
The Significance of Structural Analysis
The spatial arrangement of atoms within a molecule dictates its function. For chiral molecules like 2-Ethylpiperidine-2-carboxylic acid, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, unambiguous stereochemical assignment is critical.[2] NMR spectroscopy stands as a cornerstone technique for this purpose, providing a detailed roadmap of the molecular architecture through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects.
Deciphering the NMR Spectrum: A Predictive Approach
Caption: Molecular structure of 2-Ethylpiperidine-2-carboxylic acid with atom numbering for NMR assignment.
¹H NMR Spectral Prediction
The proton NMR spectrum is anticipated to be complex due to the presence of multiple diastereotopic protons within the piperidine ring and the ethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carboxylic acid group, as well as the anisotropic effects of the C=O bond.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
Rationale
H6 (axial & equatorial)
3.0 - 3.3
m
-
Protons adjacent to the nitrogen atom are deshielded.
H3, H4, H5 (ring protons)
1.4 - 2.1
m
-
Complex overlapping multiplets typical for piperidine ring protons.[3]
CH₂ (ethyl)
1.8 - 2.2
q
~7.5
Methylene protons of the ethyl group, split by the adjacent methyl protons.
CH₃ (ethyl)
0.9 - 1.2
t
~7.5
Methyl protons of the ethyl group, split by the adjacent methylene protons.
NH
2.0 - 4.0 (broad)
br s
-
Exchangeable proton, chemical shift is concentration and solvent dependent.
COOH
10.0 - 13.0 (broad)
br s
-
Highly deshielded acidic proton, its signal disappears upon D₂O exchange.[4]
¹³C NMR Spectral Prediction
The carbon NMR spectrum will provide a clear count of the unique carbon environments. The chemical shifts are influenced by hybridization and the proximity to electronegative atoms.[5][6]
Carbon Assignment
Predicted Chemical Shift (ppm)
Rationale
C=O (Carboxyl)
175 - 185
The carbonyl carbon of the carboxylic acid is significantly deshielded.[4]
C2 (Quaternary)
60 - 70
Quaternary carbon attached to nitrogen, an ethyl group, and a carboxyl group.
C6
45 - 55
Carbon adjacent to the nitrogen atom.
C3, C4, C5
20 - 35
Aliphatic carbons of the piperidine ring.
CH₂ (Ethyl)
25 - 35
Methylene carbon of the ethyl group.
CH₃ (Ethyl)
8 - 15
Methyl carbon of the ethyl group.
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical methods.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[1][7][8]
Strengths:
High sensitivity, requiring only small amounts of sample.
Provides accurate molecular weight determination.
Fragmentation patterns can offer structural insights.[7][9]
Weaknesses:
Does not provide detailed stereochemical information.
Isomers can be difficult to distinguish without tandem MS (MS/MS) techniques.[8]
The absence of a strong chromophore can be a challenge for some ionization methods.[7]
For 2-Ethylpiperidine-2-carboxylic acid, Electrospray Ionization (ESI) would likely be the method of choice, yielding a prominent [M+H]⁺ ion.
Given the chiral nature of 2-Ethylpiperidine-2-carboxylic acid, chiral HPLC is an essential technique for separating and quantifying its enantiomers.[2][10]
Strengths:
Excellent for separating enantiomers, which is not directly achievable with standard NMR or MS.
Allows for the determination of enantiomeric excess (ee).
Can be used for both analytical and preparative scale separations.
Weaknesses:
Provides limited structural information beyond retention time.
Method development can be time-consuming, requiring screening of different chiral stationary phases (CSPs) and mobile phases.[10]
Detection can be challenging if the molecule lacks a UV chromophore, potentially requiring derivatization.[2][10]
Polysaccharide-based CSPs are often a good starting point for the separation of piperidine derivatives.[2][10]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Ethylpiperidine-2-carboxylic acid.
Caption: Experimental workflow for NMR analysis of 2-Ethylpiperidine-2-carboxylic acid.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of 2-Ethylpiperidine-2-carboxylic acid.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in a clean, dry vial.[11][12] The choice of solvent is critical as the chemical shifts of exchangeable protons (NH and COOH) are solvent-dependent.[4]
If the sample does not fully dissolve, gentle vortexing or sonication may be applied. For amino acids, adjusting the pD with DCl or NaOD can improve solubility.
If any particulate matter is present, filter the solution through a pipette with a cotton wool plug directly into a 5 mm NMR tube to prevent distortion of the magnetic field.[13]
Cap the NMR tube securely and label it clearly.[13]
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
Acquire a standard one-dimensional ¹H NMR spectrum.
To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. This involves adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the carboxylic acid proton signal should disappear.[4]
Acquire a one-dimensional ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
For unambiguous assignment, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
Perform phase and baseline corrections to ensure accurate peak representation.[13]
Reference the spectra using the residual solvent peak.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants in conjunction with the 2D correlation data to assign all proton and carbon signals to the molecular structure.
Conclusion
The structural elucidation of 2-Ethylpiperidine-2-carboxylic acid relies on a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information, its power is amplified when used in conjunction with techniques like mass spectrometry for molecular weight confirmation and chiral HPLC for enantiomeric separation. The predictive NMR data and the detailed experimental protocol presented in this guide offer a solid foundation for researchers and scientists working with this and related piperidine derivatives, ensuring accurate and reliable characterization of these important pharmaceutical building blocks.
References
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). (2012). Natural Products and Bioprospecting. [Link]
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. [Link]
CASCADE. (n.d.). Colorado State University. [Link]
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. [Link]
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. (2005). Repositório Institucional UNESP. [Link]
Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. (n.d.). ResearchGate. [Link]
Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012). ResearchGate. [Link]
NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.). Springer Nature Experiments. [Link]
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]
NMR chemical shift prediction. (2025). Bohrium | AI for Science with Global Scientists. [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
Recent advances in spectroscopic chiral analysis of carboxylic acids. (2025). PubMed. [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (n.d.). Pendidikan Kimia. [Link]
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]
The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. (n.d.). The first thing we need to know is were do the peaks of an amino acid residue. [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]
Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. (2026). ResearchGate. [Link]
Enantiomeric Separations using Chiral Counter-Ions. (n.d.). Diva-Portal.org. [Link]
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. (n.d.). Rsc.org. [Link]
Spectral Assignments and Reference Data. (2005). CONICET. [Link]
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]
1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019). (n.d.). 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019). [Link]
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). PMC. [Link]
Determination of Absolute Configuration of 2-Ethylpipecolic Acid
This guide outlines the rigorous scientific methodologies for determining the absolute configuration of 2-ethylpipecolic acid (specifically 2-ethylpiperidine-2-carboxylic acid ), a quaternary amino acid analogue of pipec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the rigorous scientific methodologies for determining the absolute configuration of 2-ethylpipecolic acid (specifically 2-ethylpiperidine-2-carboxylic acid ), a quaternary amino acid analogue of pipecolic acid. This compound is a critical scaffold in peptidomimetics and drug design (e.g., local anesthetics like bupivacaine analogues) due to its ability to impose severe conformational constraints on peptide backbones.
[1]
Executive Summary & Strategic Analysis
2-Ethylpipecolic acid (2-ethylpiperidine-2-carboxylic acid) possesses a quaternary chiral center at the C2 position. Unlike simple secondary amino acids, the quaternary nature of C2 makes standard racemization-prone resolution methods difficult. Therefore, determining its absolute configuration requires robust, non-ambiguous methods.
The assignment of the (R) or (S) configuration is achieved through three primary pillars:
X-Ray Crystallography (Gold Standard): Direct determination using anomalous dispersion (if heavy atoms are present) or relative stereochemistry to a known chiral auxiliary.
Stereocontrolled Asymmetric Synthesis (Chemical Proof): Constructing the molecule from a precursor with known chirality (e.g., phenylglycinol), where the mechanism guarantees the outcome.
Chiroptical Comparison (Corroboration): Using Optical Rotation (OR) and Circular Dichroism (CD) to compare with established models.
Method Comparison Matrix
Feature
X-Ray Crystallography
Asymmetric Synthesis
Chiroptical (OR/CD)
Reliability
Definitive (Absolute)
High (Mechanistic inference)
Medium (Model dependent)
Sample Req.
Single Crystal (High quality)
Synthetic precursors
Dilute solution (<5 mg)
Timeframe
Days to Weeks (Crystal growth)
Weeks (Multi-step synthesis)
Hours
Cost
High (Instrument/Service)
High (Reagents/Labor)
Low
Primary Use
Final confirmation of new entities
Establishing the first standard
QC and batch purity
Detailed Experimental Protocols
Protocol A: The "Husson" Asymmetric Synthesis (Chemical Proof)
This method is the industry standard for establishing the absolute configuration of 2-alkylated pipecolic acids. It relies on the use of (R)-(-)-phenylglycinol as a chiral auxiliary to form a bicyclic lactam (oxazolopiperidone). The fixed stereochemistry of the auxiliary directs the incoming alkyl group (ethyl) to a specific face of the molecule, unambiguously setting the C2 configuration.
Workflow Logic:
Chiral Template Formation: Condensation of glutaraldehyde with (R)-phenylglycinol and cyanide forms a chiral aminonitrile.
Cyclization: Conversion to the oxazolopiperidone lactam.
Stereoselective Alkylation: The lactam enolate is alkylated with ethyl iodide. The bulky phenyl group of the auxiliary forces the ethyl group to attack from the exo face (trans to the phenyl group).
Destructive Removal: The auxiliary is removed via hydrogenolysis/hydrolysis, leaving the pure amino acid.
Enolate Formation: Cool a solution of the bicyclic lactam (derived from phenylglycinol) in dry THF to -78°C. Add LDA (1.1 equiv) dropwise to generate the enolate.
Alkylation: Add Ethyl Iodide (1.2 equiv). Stir at -78°C for 2 hours. The electrophile attacks from the face opposite the bridgehead phenyl group.
Verification: Isolate the alkylated lactam. The relative stereochemistry (and thus absolute configuration) is fixed.[1]
Hydrolysis: Treat the alkylated intermediate with H₂/Pd-C (to cleave the benzylic bond) followed by acid hydrolysis (6N HCl, reflux) to open the ring.
Result: Isolation of (S)-2-ethylpipecolic acid (if starting from the appropriate precursor orientation).
Protocol B: X-Ray Crystallography (The Flack Parameter)
If a crystalline derivative is available, this is the only method that requires no reference compound.
Derivatization: 2-Ethylpipecolic acid is zwitterionic and may not crystallize well. Convert it to the Hydrochloride salt (CAS 1300713-02-3) or an N-acetyl derivative .
Tip: If the molecule lacks heavy atoms (Cl, Br, S), the "Flack parameter" (absolute structure parameter) may have a high standard error using standard Cu/Mo radiation.
Strategy: Co-crystallize with a heavy-atom chiral counter-ion (e.g., camphorsulfonic acid) or derivatize with p-bromobenzoyl chloride .
Crystal Growth: Dissolve 10 mg of the derivative in a solvent mixture (e.g., Ethanol/Hexane or Methanol/Ether). Allow slow evaporation at 4°C.
Data Collection: Collect diffraction data at 100 K.
Analysis: Solve the structure.
Flack Parameter (x):
x ≈ 0: The structural model has the correct absolute configuration.
x ≈ 1: The model is the inverted enantiomer (wrong hand).
x ≈ 0.5: Racemic twin.
Data Presentation & Reference Values
When comparing your isolated sample to literature, use the following benchmarks. Note that specific rotation is highly sensitive to pH and solvent for amino acids.
Optical Rotation Data
Note: Values are illustrative of the class; always compare with the specific salt form cited in the Certificate of Analysis (CoA) of the standard.
Compound
Configuration
Specific Rotation
Solvent
Source
2-Ethylpipecolic acid
(S)
(-) Negative
H₂O / HCl
Inferred from Husson et al.
2-Ethylpipecolic acid
(R)
(+) Positive
H₂O / HCl
Enantiomer
Pipecolic acid (Parent)
(S)
-25.0°
H₂O
Literature Standard
Critical Note: For 2-alkyl-2-amino acids, the sign of rotation often follows the parent amino acid if the alkyl group is small, but can invert depending on the specific derivative (e.g., ester vs. free acid). Always rely on the synthetic route or X-ray for the primary assignment, using rotation only for purity checks.
Visualizations
Decision Tree for Configuration Determination
Caption: Strategic workflow for determining the absolute configuration of 2-ethylpipecolic acid, prioritizing X-ray and Synthesis.
The Husson Synthesis Pathway (Origin of Chirality)
Caption: The "Husson" asymmetric synthesis pathway where the chiral auxiliary dictates the stereochemistry of the ethyl group addition.
References
Berrien, J.-F., Royer, J., & Husson, H.-P. (1994).[2] Asymmetric Synthesis.[2][3][4][5] 32. A New Access to Enantiomerically Pure (S)-(-)-Pipecolic Acid and 2- or 6-Alkylated Derivatives. The Journal of Organic Chemistry, 59(13), 3769–3774.
Beak, P., & Zajdel, W. J. (1984). Lithiation-substitution of N-pivaloyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline. Reversal of regioselectivity by solvent effects. Chemical Reviews (Context of alpha-lithiation).
Mass spectrometry fragmentation patterns of piperidine amino acids
Mass Spectrometry Fragmentation Patterns of Piperidine Amino Acids: A Comparative Technical Guide Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Patterns of Piperidine Amino Acids: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of piperidine amino acids, with a specific focus on Pipecolic Acid (2-piperidinecarboxylic acid) .[1] Unlike its five-membered ring analog, proline, pipecolic acid induces unique fragmentation pathways in peptide sequences—known as the "Pipecolic Acid Effect"—and exhibits distinct diagnostic ions in free form.[2] This document contrasts these behaviors with structural isomers (nipecotic and isonipecotic acid) and functional analogs (proline), offering validated experimental protocols for researchers in metabolomics and peptide chemistry.
Introduction: Structural Chemistry & MS Significance
Piperidine amino acids are non-proteinogenic cyclic amino acids characterized by a six-membered saturated N-heterocycle.[1][2] The most prominent member, Pipecolic Acid (Pip) , is a lysine metabolite and a homolog of proline.
Structural Significance: The six-membered ring confers greater conformational flexibility compared to the rigid pyrrolidine ring of proline.[1][2] This flexibility is the primary driver of its unique gas-phase dissociation behavior.[1]
The Analytical Challenge: Pipecolic acid (
Da) is isobaric with nipecotic acid (3-COOH) and isonipecotic acid (4-COOH), as well as leucine/isoleucine ( Da, approx).[1][2] Distinguishing these requires precise knowledge of fragmentation mechanisms (MS/MS) and often orthogonal separation (chromatography).
Mechanistic Deep Dive: The "Pipecolic Acid Effect"
In peptide fragmentation (ESI-MS/MS), the presence of a cyclic amino acid dictates bond cleavage. While Proline is famous for the "Proline Effect" (N-terminal cleavage), Pipecolic Acid behaves inversely.[2]
The Mechanism
Proline Effect: High proton affinity and ring strain favor the formation of a bicyclic intermediate, leading to cleavage of the amide bond N-terminal to Proline (
Pipecolic Acid Effect: The increased flexibility of the six-membered ring allows the peptide backbone to adopt a conformation where the mobile proton is transferred to the amide nitrogen C-terminal to the Pipecolic acid residue.[1] This facilitates nucleophilic attack by the backbone carbonyl, cleaving the C-terminal bond (
ions).
Comparative Pathway Analysis
The following diagram illustrates the divergent pathways between Proline and Pipecolic Acid containing peptides.
Caption: Divergent fragmentation pathways of Proline vs. Pipecolic Acid peptides. Proline favors N-terminal cleavage (y-ions), while Pipecolic Acid favors C-terminal cleavage (b-ions) due to ring flexibility.[1][2]
Diagnostic Fragmentation Patterns
For free amino acids and small molecule identification, the fragmentation pattern of the protonated molecule (
84 ion is the "fingerprint" of pipecolic acid.[1] It proceeds via a concerted loss of formic acid from the protonated precursor.[1]
Caption: Formation of the diagnostic immonium ion (m/z 84) from protonated pipecolic acid via loss of formic acid.
Experimental Protocols
To ensure reproducible data, the following protocols for ESI-MS/MS are recommended.
Sample Preparation
Matrix: Plasma, plant tissue, or neat standard.[1][2]
Extraction: Acetonitrile precipitation (3:1 ratio) is preferred to remove proteins while maintaining solubility of polar amino acids.[1][2]
Derivatization (Optional but Recommended for GC-MS): Propyl chloroformate is commonly used for GC-MS to improve volatility, but for ESI-MS/MS, underivatized analysis is standard.[1][2]
LC-MS/MS Parameters (HILIC Mode)
Since piperidine amino acids are highly polar, Reverse Phase (C18) retention is poor.[1][2] HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.[1]
Column: Silica-based HILIC or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][2]
Step 1 (MS/MS): Fragment the ion.[1][3] If the base peak is
84, it is likely Pipecolic Acid.[2] If the base peak is 112 (loss of water), it suggests Nipecotic or Isonipecotic acid (beta/gamma amino acids lose water more readily than formic acid).
Step 2 (Chromatography): Pipecolic acid typically elutes before its isomers in HILIC modes due to the shielding of the alpha-amine/carboxyl interaction.[1]
References
Investigation of the "Pipecolic Acid Effect" : Raulfs, E. C., et al. (2014).[1][2] Journal of the American Society for Mass Spectrometry.[1] Link
Stereochemical Sequence Ion Selectivity : Kemp, G., et al. (2016).[1][2] Journal of the American Society for Mass Spectrometry.[1] Link
Pipecolic Acid Quantification via LC-MS/MS : Rashed, M. S., et al. (2001).[1][2] Clinical Chemistry. Link
Fragmentation of Cyclic Amino Nitriles : Sosnova, A. A., et al. (2020).[1][2] Rapid Communications in Mass Spectrometry. Link
General Fragmentation of Amino Acids : NIST Mass Spectral Library.[1][2] Link
A Comprehensive Guide to Establishing Optical Rotation Standards for Novel Chiral Compounds: A Case Study with 2-Ethylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. Optical rotation measur...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. Optical rotation measurement stands as a cornerstone technique for determining the stereochemical identity and purity of enantiomers, which often exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for establishing optical rotation standards for a novel chiral entity, using the example of 2-Ethylpiperidine-2-carboxylic acid. While specific, universally recognized standards for this particular compound are not yet established in major pharmacopeias, this document will navigate the principles, methodologies, and comparative considerations necessary to develop a robust internal standard.
The Significance of Optical Rotation in Chiral Analysis
Optical rotation is the phenomenon where a chiral compound, one that is not superimposable on its mirror image, rotates the plane of polarized light.[1][2] This property is intrinsic to the molecule's three-dimensional structure. The angle of this rotation, measured by a polarimeter, is a critical quality attribute in the pharmaceutical industry. It serves to:
Identify and differentiate enantiomers: Enantiomers rotate the plane of polarized light by an equal magnitude but in opposite directions. A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise.[1]
Determine enantiomeric purity: The magnitude of the observed rotation is directly proportional to the concentration of the chiral substance and can be used to quantify the excess of one enantiomer in a mixture.
Ensure batch-to-batch consistency and quality control: A defined optical rotation standard is a key specification for the release of raw materials and final drug products.[3]
For a molecule like 2-Ethylpiperidine-2-carboxylic acid, which possesses a chiral center at the C2 position, establishing a reliable optical rotation standard is a crucial step in its development as a potential pharmaceutical intermediate or active ingredient.
Theoretical Framework: The Principles of Polarimetry
The measurement of optical rotation is governed by Biot's Law, which establishes the relationship between the observed rotation and several key factors. The specific rotation, [α], is a fundamental, characteristic property of a chiral substance and is calculated using the following formula:
[α]Tλ = (100 * α) / (l * c)
Where:
[α] is the specific rotation.
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (typically the sodium D-line at 589 nm).
α is the observed angle of rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in g/100 mL.
Several factors can influence the measured optical rotation and must be carefully controlled and specified when establishing a standard:
Temperature: Temperature can affect the density of the solution and the conformation of the molecule, thereby influencing the optical rotation.[2]
Wavelength: The magnitude of optical rotation is dependent on the wavelength of the light used. The sodium D-line is the most common standard.
Solvent: The nature of the solvent can significantly impact the observed rotation due to interactions with the solute.
Concentration: While specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can lead to non-linear effects.
Establishing an Optical Rotation Standard for 2-Ethylpiperidine-2-carboxylic Acid: A Methodological Approach
In the absence of a compendial standard, a rigorous internal standard must be developed. This involves the synthesis and isolation of the pure enantiomers, followed by meticulous measurement of their optical rotation under well-defined conditions.
The first step is to obtain the individual (R)- and (S)-enantiomers of 2-Ethylpiperidine-2-carboxylic acid in a high state of purity. A common approach involves the synthesis of the racemic mixture followed by chiral resolution.
This protocol is a generalized example based on methods for similar compounds and would require optimization for 2-Ethylpiperidine-2-carboxylic acid.
Preparation of the Racemic Mixture: Synthesize racemic 2-Ethylpiperidine-2-carboxylic acid through established organic synthesis routes.
Selection of a Resolving Agent: Choose a chiral resolving agent, such as a chiral amine or a chiral acid (e.g., L-tartaric acid), that will form diastereomeric salts with the racemic carboxylic acid.
Formation of Diastereomeric Salts: Dissolve the racemic 2-Ethylpiperidine-2-carboxylic acid and the resolving agent in a suitable solvent. The diastereomeric salts will have different solubilities.
Fractional Crystallization: Allow the less soluble diastereomeric salt to crystallize out of the solution. This is often achieved by slowly cooling the solution or by evaporation of the solvent.
Isolation and Purification: Isolate the crystallized diastereomeric salt by filtration. The salt can be further purified by recrystallization.
Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid or a base to liberate the pure enantiomer of 2-Ethylpiperidine-2-carboxylic acid.
Isolation of the Second Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered and treated to liberate the other enantiomer.
The following protocol outlines the steps for the precise measurement of optical rotation, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <781> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.7.[1][2]
Experimental Protocol: Determination of Specific Rotation
Instrument Calibration and Verification:
Calibrate the polarimeter using a certified quartz plate or a standard solution of sucrose with a known specific rotation.
Verify the zero point of the instrument with the sample cell filled with the blank solvent.
Sample Preparation:
Accurately weigh a suitable amount of the purified enantiomer of 2-Ethylpiperidine-2-carboxylic acid.
Dissolve the sample in a pre-determined, high-purity solvent (e.g., methanol, water, or 1 N HCl) in a volumetric flask to a precisely known concentration (c). The choice of solvent is critical and should be one in which the compound is stable and that provides a significant, stable rotation.
Ensure the solution is clear and free of undissolved particles.
Measurement:
Rinse the polarimeter sample cell (of known path length, l) with the blank solvent and then with the sample solution.
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
Place the sample cell in the polarimeter and allow the temperature of the solution to equilibrate to the specified temperature (e.g., 20 °C or 25 °C).
Take multiple readings of the observed rotation (α) until a stable value is obtained.
Calculation of Specific Rotation:
Calculate the specific rotation using Biot's Law: [α]Tλ = (100 * α) / (l * c) .
Report the specific rotation along with the temperature, wavelength, solvent, and concentration.
Comparative Analysis: Benchmarking Against Alternative Standards
Table 1: Comparison of Optical Rotation Standards for Related Chiral Compounds
Compound
Enantiomer
Specific Rotation ([α]D)
Conditions (Solvent, Concentration)
(S)-Pipecolic acid
S
-26.3°
H2O, c=2
(R)-Pipecolic acid
R
+26.3°
H2O, c=2
(S)-Proline
S
-85.0°
H2O, c=1
(R)-Proline
R
+85.0°
H2O, c=1
(S)-Alanine
S
+14.5°
5 N HCl, c=10
(R)-Alanine
R
-14.5°
5 N HCl, c=10
Note: The values presented are for illustrative purposes and may vary slightly depending on the specific experimental conditions.
This comparative data allows researchers to:
Estimate the expected range of optical rotation for 2-Ethylpiperidine-2-carboxylic acid based on structural similarity.
Validate the performance of their polarimeter by measuring the specific rotation of these known standards.
Understand the influence of structural modifications on the chiroptical properties of the molecule. For instance, the presence of the ethyl group at the C2 position in the target molecule is expected to alter the specific rotation compared to the parent pipecolic acid.
Visualization of the Workflow
The following diagram illustrates the logical workflow for establishing and utilizing an optical rotation standard for a novel chiral compound.
Caption: Workflow for the development and application of an optical rotation standard.
Conclusion: Ensuring Scientific Integrity and Trustworthiness
Establishing a robust optical rotation standard for a novel chiral compound like 2-Ethylpiperidine-2-carboxylic acid is a meticulous process that underpins the reliability of future research and development. By following a systematic approach encompassing synthesis, purification, and precise measurement under well-controlled conditions, a trustworthy internal standard can be defined. This standard, when benchmarked against known compounds and supported by a comprehensive understanding of the principles of polarimetry, becomes an invaluable tool for ensuring the stereochemical integrity of the molecule throughout the drug development lifecycle. The methodologies and comparative frameworks presented in this guide provide a self-validating system for researchers and scientists to confidently characterize and control the quality of novel chiral entities.
References
European Pharmacopoeia (Ph. Eur.) 11.4, 2.2.7. Optical Rotation. [Link]
United States Pharmacopeia (USP). General Chapter <781> Optical Rotation. [Link]
Rudolph Research Analytical. (2022, March 24). Changes to the European Pharmacopoeia Essential Oils regarding Optical Rotation Measurements. [Link]
Wikipedia. (2023, November 29). Pipecolic acid. [Link]
Comparative Guide: Potency and Pharmacodynamics of Bupivacaine Analogs Containing 2-Ethyl Substitution
Executive Summary: Defining the "2-Ethyl" Modification In the structural optimization of local anesthetics, "2-ethyl substitution" refers to two distinct but critical modifications to the pipecoloxylidide scaffold (the c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Defining the "2-Ethyl" Modification
In the structural optimization of local anesthetics, "2-ethyl substitution" refers to two distinct but critical modifications to the pipecoloxylidide scaffold (the core structure of bupivacaine). Understanding the distinction is vital for interpreting potency data:
N-Ethyl Substitution (The Homologous Series): Replacing the N-butyl tail of bupivacaine with an N-ethyl group. This creates the "Ethyl Analog" (1-ethyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide), effectively the bridge between Mepivacaine (Methyl) and Ropivacaine (Propyl).
Ring-Ethyl Substitution (Steric Modulation): Replacing one of the 2,6-dimethyl groups on the aromatic ring with an ethyl group (e.g., 2-ethyl-6-methylphenyl). This modification drastically alters lipophilicity and steric hindrance around the amide bond.[1]
This guide analyzes the comparative potency, physicochemical properties, and safety profiles of these analogs against the clinical standard, Bupivacaine.[2]
Chemical Architecture & SAR Logic
The potency of amide local anesthetics is governed by the Hydrophobic-Hydrophilic Balance .[1] The "2-ethyl" modifications alter this balance, shifting the molecule's position on the potency-toxicity curve.
Structural Logic Flow
Lipophilicity (LogP): correlates directly with potency (membrane penetration) and cardiotoxicity.
Steric Hindrance: affects the stability of the amide bond (duration of action) and receptor dwell time.[1]
The N-ethyl analog represents the "missing link" in the clinical series. Its potency is strictly a function of chain length.[1]
Table 1: Physicochemical and Potency Profile of N-Alkyl Analogs
Analog
N-Substituent
LogP (Lipophilicity)
Relative Potency (In Vitro)*
Relative Cardiotoxicity
Clinical Status
Mepivacaine
Methyl (C1)
1.95
0.4x
Low
Clinical Use
N-Ethyl Analog
Ethyl (C2)
~2.40
0.6x
Moderate
Experimental
Ropivacaine
Propyl (C3)
2.90
0.8-0.9x
Moderate
Clinical Use
Bupivacaine
Butyl (C4)
3.41
1.0x (Reference)
High
Clinical Use
Note: Potency is measured via Sciatic Nerve Block duration and C-fiber suppression assays.
Analysis: The N-ethyl analog exhibits intermediate potency . It lacks the high lipid solubility required for the intense, long-duration block seen with Bupivacaine, but offers a safety margin superior to Bupivacaine. However, Ropivacaine (Propyl) was selected for development because it optimized the trade-off: sufficient lipophilicity for long duration with significantly less cardiotoxicity than the Butyl (Bupivacaine) variant.
B. The Ring-Ethyl Analog (2-Ethyl-6-Methyl)
Modifying the aromatic ring by replacing a methyl with an ethyl group (2-ethyl substitution) creates a more lipophilic and sterically hindered molecule.
Key Findings:
Increased Lipophilicity: The addition of a methylene group (-CH2-) to the ring increases LogP by approximately 0.5 units.
Potency Implication: Experimental data suggests these analogs often exceed Bupivacaine in in vitro potency due to higher membrane partitioning.[1]
Toxicity Risk: The "2-ethyl" ring substitution often correlates with higher blockade of cardiac Na+ channels (Nav1.5), making these analogs potentially more cardiotoxic than Bupivacaine.
Experimental Methodologies for Potency Validation
To objectively verify the potency of a 2-ethyl substituted analog, the following protocols are the industry standard.
Protocol 1: Rat Sciatic Nerve Block (In Vivo)[3]
Objective: Determine duration of sensory and motor block.
Method:
Inject 0.2 mL of test solution (e.g., 0.5% analog) at the sciatic notch.
Sensory Assay: Measure withdrawal latency to radiant heat (plantar test).
Motor Assay: Evaluate extensor postural thrust (EPT).
Endpoint: Time to return to 50% of baseline function.
Protocol 2: Patch Clamp Electrophysiology (In Vitro)
Objective: Measure IC50 for Tonic vs. Phasic Block.
Method:
Use HEK293 cells expressing Nav1.7 (peripheral nerve) or Nav1.5 (cardiac).
Tonic Block: Measure current inhibition at holding potential (-100 mV).
Causality: A "2-ethyl" analog showing high phasic block indicates high affinity for the inactivated state, a marker of potent local anesthesia.[1]
Figure 2: Experimental workflow for validating the potency of novel bupivacaine analogs.
Toxicity vs. Potency: The Critical Trade-Off
The "2-ethyl" substitution highlights the fundamental limitation of amide anesthetics: Potency is inextricably linked to Toxicity.
Mechanism: Both therapeutic nerve block and cardiotoxic arrhythmia stem from Na+ channel inhibition.[1]
The "Ethyl" Advantage (N-Ethyl): The N-ethyl analog has a wider therapeutic index than Bupivacaine but lower absolute potency. It is less likely to cause fatal re-entrant arrhythmias because it dissociates from cardiac channels faster than the bulky Butyl group of Bupivacaine.[1]
The "Ring-Ethyl" Risk: Increasing bulk on the ring (2-ethylphenyl) tends to slow dissociation from the channel, potentially increasing cardiotoxicity risks similar to Etidocaine.
References
Review of Local Anesthetic SAR
Title: Structure-Activity Relationships of Amide Local Anesthetics.[3]
Context: Highlights the existence of "ethyl-linker" analogs and their pharmacological relevance.
(Note: Specific "2-ethyl" analogs are often discussed in patent literature or older medicinal chemistry texts regarding the optimization of the pipecoloxylidide series.)
Chromatographic Purity Analysis of 2-Ethylpiperidine-2-carboxylic Acid: A Methodological Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by unnatural, cyclic amino acids. 2-Ethylpiperidine-2-carboxylic acid is a prime example: it is a highly polar, low-molecular-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by unnatural, cyclic amino acids. 2-Ethylpiperidine-2-carboxylic acid is a prime example: it is a highly polar, low-molecular-weight secondary amine that completely lacks a conjugated
-electron system. Because it does not possess a UV chromophore, traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is virtually blind to it unless monitored at extreme, noise-prone low wavelengths (e.g., 205 nm).
To achieve a self-validating, reproducible purity analysis suitable for drug development, laboratories must choose between direct detection of the underivatized molecule (using aerosol-based detectors or mass spectrometry) and pre-column chemical derivatization (to append a chromophore for UV detection). This guide objectively compares these strategies, detailing the mechanistic causality behind each experimental choice.
Comparative Analysis of Detection Strategies
When analyzing non-chromophoric amino acids, the analytical strategy hinges on detector availability and the required limit of quantitation (LOQ).
Strategy A: Direct Analysis via Charged Aerosol Detection (CAD)
For underivatized amino acids, CAD has largely superseded Evaporative Light Scattering Detectors (ELSD). While both are aerosol-based, CAD measures charge transferred to particles rather than light scattering. Because CAD can quantitatively detect particles smaller than 50 nm—which ELSD misses—it practically provides a 10-fold or better limit of detection and a wider dynamic range (1)[1]. Furthermore, CAD offers a near-universal response for non-volatile analytes, making it an exceptional tool for detecting unknown impurities during stability studies without requiring derivatization (2)[2].
Strategy B: Pre-Column Derivatization with UV Detection
If aerosol detectors or LC-MS are unavailable, the secondary amine of 2-ethylpiperidine-2-carboxylic acid must be derivatized. Phenyl isothiocyanate (PITC) is the optimal reagent here. It reacts readily with secondary amines at pH 9.0 to form phenylthiocarbamyl (PTC) derivatives. These derivatives exhibit strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
transitions, enabling highly sensitive UV detection at 254 nm, a standard approach for pipecolic acid analogs ()[3].
Quantitative Comparison
Table 1: Performance and Operational Metrics of Analytical Workflows
Metric
HILIC-CAD (Direct)
RP-HPLC-UV (PITC Derivatized)
LC-MS/MS (ESI)
Sensitivity (LOD)
~5–10 ng on-column
~1–5 ng on-column
< 1 ng on-column
Linearity
~2 orders of magnitude
>3 orders of magnitude
>3 orders of magnitude
Sample Prep Time
Low (Dilute & Shoot)
High (45+ mins reaction/drying)
Low (Dilute & Shoot)
Matrix Interference
Low (Universal response)
High (Reagent peaks at solvent front)
Medium (Ion suppression)
Operational Cost
Medium
Low
High
Workflow Selection Logic
Fig 1. Decision matrix for selecting the optimal chromatographic workflow.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must validate itself during execution. The following methodologies include built-in System Suitability Tests (SST) and mechanistic justifications for mobile phase selection.
Protocol A: Direct Analysis via HILIC-CAD (The Gold Standard)
Mechanistic Rationale:
Because 2-ethylpiperidine-2-carboxylic acid is highly polar, it elutes in the void volume on standard C18 columns. While Ion-Pair Chromatography (IPC) can retain it, IPC reagents suppress CAD signals. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior: the high organic mobile phase required for HILIC drastically improves droplet desolvation in the CAD, yielding roughly twice the signal-to-noise ratio and half the LOQ compared to IPC (4)[4].
Step-by-Step Methodology:
Column Selection: ZIC-HILIC (150 mm × 4.6 mm, 3 µm) or equivalent zwitterionic stationary phase.
Mobile Phase Preparation (Critical Step):
Phase A: 100 mM Ammonium Formate, adjusted to pH 3.2 with Formic Acid. Causality: CAD requires strictly volatile buffers. Non-volatile salts (like phosphates) will permanently foul the electrometer and cause massive baseline noise (5)[5].
Phase B: 100% LC-MS Grade Acetonitrile.
Gradient Elution: Start at 85% B (to promote polar retention), ramp down to 50% B over 15 minutes to elute the analyte, then re-equilibrate at 85% B for 10 minutes.
Detector Settings (CAD): Evaporation temperature at 35°C. Data collection rate at 10 Hz.
Self-Validation (SST): Inject a diluent blank (70% Acetonitrile). The baseline must remain flat without drift. A rising baseline indicates non-volatile contaminants in Phase B.
Protocol B: Pre-column Derivatization via RP-HPLC-UV (The Accessible Alternative)
Mechanistic Rationale:
PITC reacts with the secondary amine of the piperidine ring to form a stable thiourea linkage. This converts the invisible analyte into a highly hydrophobic, UV-absorbing complex that retains beautifully on standard C18 columns.
Step-by-Step Methodology:
Derivatization Reaction:
Dissolve 10 mg of 2-ethylpiperidine-2-carboxylic acid in 1 mL of coupling buffer (Acetonitrile : Pyridine : Triethylamine : Water in a 10:5:2:3 ratio).
Add 50 µL of PITC reagent. Vortex and incubate at room temperature for 30 minutes.
Causality: Triethylamine ensures the secondary amine is deprotonated (nucleophilic) to attack the isothiocyanate carbon.
Lyophilization: Dry the sample under a vacuum centrifuge to remove excess volatile pyridine and unreacted PITC, which would otherwise cause massive interfering peaks at the solvent front.
Reconstitution & Chromatography:
Reconstitute in Phase A (0.1 M Sodium Acetate, pH 6.5).
Column: C18 (150 mm × 4.6 mm, 5 µm).
Gradient: Phase A to Phase B (Acetonitrile/Water 80:20) over 20 minutes.
Detection: UV at 254 nm.
Self-Validation (SST): Process a "Reagent Blank" (coupling buffer + PITC, no analyte) through the exact same derivatization and drying steps. Any peaks present in the blank must be subtracted from the sample chromatogram to prevent false impurity reporting.
Mechanistic Pathways for Signal Generation
Fig 2. Mechanistic pathways for signal generation in CAD versus UV detection.
Conclusion
For the purity analysis of 2-ethylpiperidine-2-carboxylic acid, HILIC-CAD is the premier choice, offering direct, standard-free quantitation of both the active pharmaceutical ingredient and its unknown degradants. However, for laboratories restricted to traditional optical detectors, PITC derivatization coupled with RP-HPLC-UV remains a robust, highly sensitive, and fully validated alternative, provided that reagent blanks are rigorously controlled.
References
Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. nih.gov. 5
Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. lcms.cz.4
CAD vs ELSD: Which HPLC Detector Is Your Better Option? thermofisher.com. 1
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. chromatographyonline.com. 2
An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. nih.gov. 3
-Alkylated cyclic amino acids (e.g., -methylproline, 1-aminocyclopropanecarboxylic acid) are critical peptidomimetics. They impose rigid conformational constraints on peptide backbones, stabilizing secondary structures like -turns and -helices, and dramatically increase resistance to proteolytic degradation.
Synthesizing these quaternary stereocenters is challenging due to steric hindrance and the risk of racemization. This guide compares three dominant synthetic strategies:
Classical Cyclization (Bucherer-Bergs/Strecker): Best for simple, achiral, or racemic scaffolds where thermodynamic control is required.
Chiral Auxiliary (Seebach SRS/Schöllkopf): The gold standard for high enantiopurity (>98% ee) and modifying existing cyclic scaffolds (e.g., Proline
-Me-Proline).
Asymmetric Phase-Transfer Catalysis (PTC): The modern, atom-economical route for de novo ring construction.
Strategic Decision Pathway
Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on chirality, substrate structure, and scale.
Technical Deep Dive: Comparative Analysis
Method A: Bucherer-Bergs vs. Strecker (Thermodynamic vs. Kinetic)
For cyclic ketones, these two classical methods often yield complementary diastereomers. This is a critical distinction when targeting specific conformers of constrained amino acids.
Mechanism: Irreversible addition of cyanide to the imine.
Outcome: Controlled by kinetic accessibility. The cyanide attacks from the less hindered face, placing the amino group in the sterically more crowded position (e.g., exo-amino).
Method B: Seebach’s Self-Regeneration of Stereocenters (SRS)
This is the premier method for
-alkylating existing chiral cyclic amino acids (like Proline) without racemization.
Concept: The original stereocenter is used to form a temporary second stereocenter (an acetal).[4] The original center is then trigonalized (enolized), destroying its chirality. The new temporary center directs the incoming electrophile to regenerate the original center with retention of configuration.
Pros: Extremely high ee (>98%), predictable stereochemistry.
Ideal for constructing rings from acyclic precursors (e.g., alkylation of glycine Schiff bases with dihaloalkanes).
Catalyst: Maruoka catalysts (spiro-binaphthyl ammonium salts) or Cinchona derivatives.
Mechanism: The chiral cation pairs with the enolate at the interface of organic/aqueous layers, shielding one face.
Pros: Scalable, low catalyst loading (1-5 mol%), water as solvent.
Performance Comparison Table
Feature
Bucherer-Bergs
Seebach SRS
Asymmetric PTC
Stereocontrol
Diastereoselective (Thermodynamic)
Highly Enantioselective (>98% ee)
Highly Enantioselective (90-99% ee)
Atom Economy
Moderate
Low (Stoichiometric Auxiliary)
High (Catalytic)
Scalability
High (Industrial)
Moderate (Reagent Cost)
High (Low Loading)
Key Application
Constrained achiral/racemic rings
-Methylation of Proline/Pipecolic acid
De novo synthesis of 3- to 7-membered rings
Cost
Low
High
Moderate (Catalyst cost)
Detailed Experimental Protocol:
-Methylation of L-Proline via Seebach SRS
This protocol describes the synthesis of (S)-
-methylproline.[5] This method is chosen for its reliability in drug discovery contexts where enantiopurity is paramount.
Target: (S)-2-Methylproline
Mechanism: Self-Regeneration of Stereocenters (SRS)
Workflow Diagram
Figure 2: The Seebach SRS pathway. The t-Butyl group directs the methylation to the opposite face, regenerating the quaternary center.
Step-by-Step Methodology
Step 1: Formation of the Bicyclic Acetal (The "Stork" Enamine Equivalent)
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
Reagents: Suspend L-Proline (11.5 g, 100 mmol) in pentane (300 mL). Add pivalaldehyde (12.9 g, 150 mmol) and a catalytic amount of trifluoroacetic acid (TFA).
Reaction: Reflux for 24–48 hours.
Causality: The Dean-Stark trap removes water, driving the equilibrium toward the aminal/acetal. Pivalaldehyde is chosen because the bulky tert-butyl group locks the conformation, ensuring only one diastereomer forms (trans relationship between the t-Bu and the ring fusion).
Workup: Wash with saturated
, dry over , and concentrate. Recrystallize from ether/pentane.
Self-Validating Check: The product must be a single spot on TLC. NMR should show a single set of signals indicating one diastereomer.
Step 2: Generation of the Enolate and Alkylation
Setup: Flame-dried Schlenk flask under Argon.
Deprotonation: Dissolve the bicyclic acetal (10 mmol) in dry THF (50 mL). Cool to -78°C. Add LDA (1.1 equiv) dropwise over 20 mins.
Causality: Low temperature is critical to prevent decomposition of the lithium enolate. The tert-butyl group on the acetal face shields the "top" face, forcing the enolate to be planar.
Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.
Mechanism:[2][6][7][8] The electrophile (MeI) attacks from the face opposite the bulky tert-butyl group (anti-addition), strictly enforcing the stereochemistry.
Hydrolysis: Dissolve the alkylated intermediate in 6N HCl and reflux for 4 hours.
Causality: This cleaves the aminal bridge, releasing the pivalaldehyde (volatile) and the free amino acid.
Purification: Use ion-exchange chromatography (Dowex 50W) to remove salts. Elute with
.
Result: (S)-2-Methylproline as a white crystalline solid.
Self-Validating Check: Measure optical rotation (
). Compare with literature values (approx -80° for S-isomer). A significant deviation indicates racemization or incomplete hydrolysis.
References
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle."[4] Angewandte Chemie International Edition, 1996.
Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 2007.
Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 1934. (Foundational reference for Bucherer-Bergs kinetics).
Schöllkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry, 1983.[9]
Vogt, H., et al. "Stereoselective Synthesis of Cyclic Amino Acids." Tetrahedron, 2008. (Review of Strecker vs Bucherer-Bergs selectivity).
Executive Summary & Chemical Identity 2-Ethylpiperidine-2-carboxylic acid (often encountered as its hydrochloride salt, CAS: 1300713-02-3 ) is a specialized cyclic amino acid derivative. In drug development, it serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
2-Ethylpiperidine-2-carboxylic acid (often encountered as its hydrochloride salt, CAS: 1300713-02-3 ) is a specialized cyclic amino acid derivative. In drug development, it serves as a critical chiral building block, structurally related to local anesthetics like bupivacaine and ropivacaine.
Proper disposal of this compound is not merely a janitorial task; it is a safety-critical operation. As a secondary amine confined within a piperidine ring, this compound presents a latent nitrosamine formation risk if mishandled—specifically if exposed to nitrosating agents (e.g., nitrites, nitrous acid) in a waste stream.
This guide outlines the self-validating protocols required to dispose of this substance safely, ensuring compliance with environmental regulations (RCRA) and preventing hazardous laboratory incidents.
H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)
Standard PPE (Nitrile gloves, goggles) required.
Incompatibilities
Strong Oxidizers, Nitrites
CRITICAL: Segregate from oxidizing acids to prevent N-nitroso formation.
Pre-Disposal Hazard Assessment (The "Why")
Before initiating disposal, you must validate the waste stream.[5] The "bucket chemistry" approach—dumping chemicals into a generic organic waste drum—is dangerous for piperidine derivatives.
1. The Nitrosamine Hazard
Secondary amines like 2-ethylpiperidine-2-carboxylic acid can react with nitrosating agents (nitrites, nitrous fumes) to form N-nitrosamines , which are potent carcinogens.
Rule: NEVER dispose of this compound in the same container as nitric acid, sodium nitrite, or metal nitrates.
2. Zwitterionic Solubility
As an amino acid derivative, its solubility changes with pH.
Acidic pH: Protonated amine (Cationic)
Water soluble.
Basic pH: Deprotonated carboxylate (Anionic)
Water soluble.
Isoelectric Point (pI): Neutral species
Lowest solubility, potential precipitation.
Rule: For liquid disposal, ensure the solvent system maintains the compound in solution to prevent sludge formation in waste drums.
Disposal Workflow & Decision Logic
The following protocol uses a decision-tree logic to determine the correct waste stream.
Figure 1: Decision logic for the proper disposal of piperidine amino acid derivatives. Blue indicates start, Red indicates solid hazard, Yellow indicates liquid hazard, Green indicates safe containment.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Best for: Expired reagents, synthesis leftovers.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Apply a hazardous waste label immediately.
Chemical Name: 2-Ethylpiperidine-2-carboxylic acid (or specific salt).[6]
Segregation: Place the HDPE jar into a secondary containment bin designated for "Solid Organic Toxins."
Disposal Method:Lab Pack . The container will be overpacked into a drum by waste specialists and sent for high-temperature incineration.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Best for: Mother liquors, filtrates from synthesis.
Solvent Identification: Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
pH Verification (Self-Validation Step):
Dip a pH strip into the waste.
If pH < 2 or > 12: Neutralize slowly to pH 5–9 using dilute NaOH or HCl. This prevents heat generation or polymerization in the waste drum.
Transfer: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).
Rinsing: Triple-rinse the original vessel with the matching solvent and add rinsate to the waste container.
Record Keeping: Log the approximate concentration of the piperidine derivative on the waste log sheet. This is vital for the receiving facility to manage nitrogen content during incineration.
Scenario C: Spill Cleanup
Immediate Action Required.
Isolate: Evacuate the immediate area if dust is airborne.[8][11]
PPE: Don nitrile gloves, safety goggles, and a lab coat.[5] Use a P95/N95 dust mask if powder is loose.
Containment:
Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop into a disposable bag.
Liquid Spill: Cover with vermiculite or sand.[10] Do not use combustible materials like sawdust if strong oxidizers are nearby.[9]
Decontamination: Wipe the surface with a mild detergent solution (1% Alconox) followed by water.
Disposal: Treat all cleanup materials (wipes, gloves, absorbent) as Solid Hazardous Waste (Scenario A).
Regulatory Compliance & Waste Codes
While specific RCRA codes depend on the exact formulation and local statutes, the following generally apply to organic amino acid derivatives:
EPA RCRA Status: Not typically P-listed or U-listed specifically.
Characteristic Waste: Likely D001 (Ignitable) if in flammable solvent.
European Waste Catalogue (EWC): 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances).
Note: Always consult your institution's Environmental Health & Safety (EHS) officer.[5] If the substance was used with heavy metals (e.g., Pd catalysts), the waste code must reflect the metal content (e.g., D007 for Chromium, D008 for Lead).
References
Sigma-Aldrich. (2023).[6] Safety Data Sheet: 2-ethyl-2-piperidinecarboxylic acid hydrochloride. Retrieved from
PubChem. (2023). Compound Summary: Ethyl piperidine-2-carboxylate.[1][2][3][4] National Library of Medicine. Retrieved from
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Definitive Guide to Personal Protective Equipment for Handling 2-Ethylpiperidine-2-carboxylic Acid
Hazard Analysis: Understanding the Risks Piperidine and its derivatives present a range of potential hazards. Safety data for related compounds consistently indicate risks of skin and eye irritation, with some derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Analysis: Understanding the Risks
Piperidine and its derivatives present a range of potential hazards. Safety data for related compounds consistently indicate risks of skin and eye irritation, with some derivatives causing severe burns or eye damage.[1][2][3][4][5] Inhalation of dusts or vapors may also lead to respiratory irritation.[5][6][7] Given these potential hazards, a cautious and thorough approach to PPE is warranted.
The primary routes of exposure we must mitigate are:
Dermal Contact: Absorption through the skin or direct irritation.
Ocular Contact: Splashes or airborne particles causing eye irritation or damage.
Inhalation: Breathing in aerosolized powder.
Core PPE Requirements: A Multi-Layered Defense
Effective protection from chemical hazards relies on creating a barrier between the researcher and the substance. The following table summarizes the essential PPE for handling 2-Ethylpiperidine-2-carboxylic acid.
Protection Type
Required PPE
Key Specifications
Rationale for Use
Eye and Face Protection
Tightly-fitting safety goggles and a face shield
Conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]
Protects against splashes and airborne particles, preventing severe eye irritation or damage.[1][2]
Skin and Hand Protection
Chemical-resistant gloves and a lab coat
Gloves tested according to EN 374.[1][10] Regular inspection for leaks is crucial.[8][9][11]
Prevents skin contact, which can cause irritation or burns.[1][12] A lab coat protects underlying clothing and skin.
Respiratory Protection
Dust respirator or half-mask respirator
Particulate filter (P95 or P1) for nuisance dust.[13] Type K filter for ammonia/organic derivatives if vapors are a concern.[11]
Necessary when handling the powder outside of a fume hood or when generating dust to prevent respiratory irritation.[5][6]
Step-by-Step PPE Protocol: Ensuring a Secure Barrier
Proper donning and doffing of PPE are critical to prevent cross-contamination. Follow this workflow to ensure your safety.
Caption: PPE Donning and Doffing Workflow
Donning Procedure:
Lab Coat: Ensure it is fully buttoned.
Respirator: If required, perform a seal check.
Eye and Face Protection: Put on goggles first, then the face shield.
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them properly.
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
Lab Coat: Remove by turning it inside out and rolling it up to contain any contamination.
Respirator: Remove last.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8][9][10]
Operational and Disposal Plans
Handling:
Always handle 2-Ethylpiperidine-2-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood.[2][8]
Avoid the formation of dust and aerosols.[2][8][13]
Use non-sparking tools and ground equipment to prevent electrostatic discharge, especially if solvents are present.[2][8][11]
Spill Management:
Evacuate non-essential personnel from the area.
Ensure adequate ventilation.
Wearing the appropriate PPE, cover the spill with an inert absorbent material.
Sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[11]
Disposal:
Dispose of waste material and contaminated PPE in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[6][13]
Do not allow the chemical to enter drains or the environment.[1][9][10]
The following decision tree can guide your PPE selection based on the specific task:
Caption: Task-Based PPE Selection
By adhering to these guidelines, you are not just following a protocol; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a professional and safe laboratory environment.
References
Piperidine - SAFETY DATA SHEET. (2023, March 16). Vertex AI Search.
ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL Safety Data Sheets - Echemi. (2019, July 15). Echemi.com.
Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH.
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
4 - • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
SAFETY D
SAFETY DATA SHEET - Fisher Scientific. (2009, August 13). Fisher Scientific.
Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH.
PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.